IBUPROFEN LYSINE
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2.C6H14N2O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHXIUAEPKVVII-ZSCHJXSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201024433 | |
| Record name | Ibuprofen lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201024433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57469-77-9 | |
| Record name | Ibuprofen lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57469-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibuprofen lysine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057469779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ibuprofen lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201024433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-lysine mono[4-isobutyl-α-methylbenzeneacetate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.210 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IBUPROFEN LYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N01ORX9D6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of Ibuprofen Lysine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibuprofen, a cornerstone nonsteroidal anti-inflammatory drug (NSAID), is widely utilized for its analgesic, anti-inflammatory, and antipyretic properties. The lysine salt of ibuprofen, ibuprofen lysine, has been formulated to enhance the pharmacokinetic profile of the parent compound, aiming for a more rapid onset of therapeutic action. This technical guide provides an in-depth exploration of the mechanism of action of this compound, from its molecular interactions to its clinical implications. It details the pharmacodynamic basis of cyclooxygenase (COX) inhibition, presents comparative pharmacokinetic data, outlines key experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Introduction
Ibuprofen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins involved in pain, inflammation, and fever. Standard ibuprofen, an acid, has poor aqueous solubility, which can delay its absorption and, consequently, the onset of its analgesic effect. This compound is a salt formulation that significantly improves the water solubility of ibuprofen, facilitating faster dissolution and more rapid absorption from the gastrointestinal tract. This guide delineates the synergistic relationship between ibuprofen and lysine, where lysine enhances the bioavailability of ibuprofen without altering its fundamental mechanism of action.
Pharmacodynamics: The Core Mechanism of COX Inhibition
The therapeutic effects of ibuprofen are mediated through the reversible inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate physiological and pathophysiological processes.
-
COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.
-
COX-2 is an inducible enzyme, with its expression upregulated at sites of inflammation by cytokines and other inflammatory stimuli. The anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2.
By inhibiting COX-1 and COX-2, ibuprofen reduces the production of prostaglandins, thereby alleviating pain and inflammation. The lysine component of this compound does not contribute to the pharmacodynamic action but serves to improve the pharmacokinetic properties of ibuprofen.
Cyclooxygenase (COX) Inhibition Data
The inhibitory potency of ibuprofen against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound are not separately determined as the active moiety is ibuprofen, the following table summarizes the known IC50 values for ibuprofen.
| Enzyme | IC50 (µM) | Reference |
| COX-1 | 1.3 - 4.8 | |
| COX-2 | 80 ± 20 |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathway: The Arachidonic Acid Cascade
The anti-inflammatory action of this compound is a direct consequence of its interference with the arachidonic acid signaling cascade. The following diagram illustrates the pathway and the point of inhibition by ibuprofen.
Pharmacokinetics: The Advantage of the Lysine Salt
The primary advantage of this compound over standard ibuprofen lies in its pharmacokinetic profile, specifically its rapid absorption. The increased aqueous solubility of the lysine salt allows for faster dissolution in the gastrointestinal tract, leading to a quicker attainment of therapeutic plasma concentrations.
Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters from studies comparing this compound and ibuprofen acid, primarily in a fasted state.
| Parameter | This compound | Ibuprofen Acid | Reference |
| Tmax (median, hours) | 0.50 - 0.75 | 1.50 - 1.88 | |
| Cmax (mean, µg/mL) | ~31.0 | Varies, generally lower at early time points | |
| AUC (Area Under the Curve) | Comparable to Ibuprofen Acid | Comparable to this compound | |
| Tlag (Time to start of absorption, min) | 3.3 | 10.9 |
Tmax: Time to reach maximum plasma concentration. Cmax: Maximum plasma concentration. AUC: A measure of total drug exposure. Tlag: Lag time before absorption begins.
It is important to note that the pharmacokinetic advantage of this compound is most pronounced in the fasted state. When taken with food, which delays gastric emptying, the differences in Tmax between this compound and ibuprofen acid are diminished.
Experimental Protocols
In Vitro COX Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the IC50 values of a compound against COX-1 and COX-2.
Objective: To measure the concentration of the test compound (ibuprofen) required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compound (ibuprofen) dissolved in a suitable solvent (e.g., DMSO).
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Heme cofactor.
-
Detection method for prostaglandin production (e.g., Prostaglandin E2 (PGE2) EIA kit).
-
Microplate reader.
Methodology:
-
Enzyme Preparation: The COX-1 and COX-2 enzymes are pre-incubated with heme and the reaction buffer at a specified temperature (e.g., 37°C).
-
Inhibitor Addition: A range of concentrations of the test compound (ibuprofen) are added to the enzyme preparations and incubated for a defined period to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a set incubation time, the reaction is stopped, often by the addition of a strong acid.
-
Prostaglandin Quantification: The amount of PGE2 produced is quantified using an EIA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Pharmacokinetic Study Protocol (General Outline)
This protocol outlines a typical clinical study design to compare the pharmacokinetic profiles of this compound and ibuprofen acid.
Objective: To compare the rate and extent of absorption of ibuprofen from an this compound formulation versus an ibuprofen acid formulation in healthy volunteers.
Study Design:
-
Randomized, open-label, single-dose, two-period, crossover design.
-
Healthy adult male and female subjects.
-
Fasted conditions (e.g., overnight fast of at least 10 hours).
Methodology:
-
Subject Screening and Enrollment: Subjects are screened for eligibility based on inclusion and exclusion criteria and provide informed consent.
-
Randomization: Subjects are randomly assigned to a treatment sequence (e.g., Group 1: this compound then Ibuprofen Acid; Group 2: Ibuprofen Acid then this compound).
-
Dosing: In each study period, subjects receive a single oral dose of the assigned formulation with a standardized volume of water.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after dosing (e.g., 0, 10, 20, 30, 45 minutes, and 1, 1.5, 2, 3, 4, 6, 8, 12 hours post-dose).
-
Washout Period: A sufficient washout period (e.g., 7 days) separates the two treatment periods to ensure complete elimination of the drug from the previous period.
-
Second Dosing Period: Subjects receive the alternate formulation in the second period, with the same blood sampling schedule.
-
Plasma Analysis: Plasma concentrations of ibuprofen are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated for each subject for each formulation using non-compartmental analysis.
-
Statistical Analysis: Statistical comparisons of the pharmacokinetic parameters between the two formulations are performed.
Clinical Implications and Conclusion
The primary mechanism of action of this compound is identical to that of standard ibuprofen, involving the non-selective inhibition of COX-1 and COX-2 enzymes. The key distinction and clinical advantage of the lysine salt formulation lie in its improved physicochemical properties, which translate to a more rapid absorption and a faster onset of analgesic action, particularly in fasted individuals. This makes this compound a valuable option for the treatment of acute pain conditions where rapid relief is desired. For researchers and drug development professionals, the formulation of ibuprofen as a lysine salt serves as a successful example of how optimizing the pharmacokinetic properties of a well-established drug can lead to tangible clinical benefits. Future research may continue to explore novel formulations of existing drugs to enhance their therapeutic profiles.
A Technical Deep Dive: Ibuprofen Lysine vs. Ibuprofen Free Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the comparative properties of ibuprofen lysine and ibuprofen free acid, providing a technical overview for professionals in pharmaceutical research and development. By examining their physicochemical, pharmacokinetic, and pharmacodynamic characteristics, this document aims to elucidate the key differences that influence formulation strategies and clinical outcomes.
Physicochemical Properties: The Foundation of Formulation
The salt form of an active pharmaceutical ingredient (API) can significantly alter its physical properties, impacting dissolution, absorption, and ultimately, bioavailability. Ibuprofen, a weak acid, is poorly soluble in the acidic environment of the stomach.[1][2] The formation of a salt, such as this compound, is a common strategy to enhance its aqueous solubility and dissolution rate.[2][3]
This compound is formed through an acid-base reaction between ibuprofen and L-lysine.[2] This hydrophilic salt readily dissociates in aqueous media, a stark contrast to the lipophilic nature of ibuprofen free acid.[2] This enhanced solubility is a critical factor in overcoming the dissolution-limited absorption of the free acid form.[2]
Table 1: Comparative Physicochemical Properties
| Property | This compound | Ibuprofen Free Acid | References |
| Solubility | Higher water solubility, dissolves quickly in acidic and neutral conditions. | Practically insoluble in water, with particularly slow dissolution in gastric pH. | [2][4] |
| Dissolution Rate | Faster dissolution rate. | Slower dissolution rate, which can be the rate-limiting step for absorption. | [2][5] |
Pharmacokinetics: The Body's Interaction with the Drug
The pharmacokinetic profiles of this compound and ibuprofen free acid reveal significant differences in their rates of absorption, which has direct implications for the onset of therapeutic action.
Absorption
The enhanced solubility and faster dissolution of this compound translate to more rapid absorption from the gastrointestinal tract compared to ibuprofen free acid, particularly under fasting conditions.[5][6][7][8] This leads to a quicker attainment of therapeutic plasma concentrations.
However, the presence of food can influence the absorption kinetics. Under fed conditions, the pharmacokinetic advantage of this compound may be less pronounced, with some studies showing comparable absorption rates to the free acid form.[7][9][10]
Bioavailability, Tmax, and Cmax
While the rate of absorption differs, the overall extent of absorption (bioavailability) for both forms is comparable, indicating that a similar amount of the drug ultimately reaches systemic circulation.[6][11][12] The key differences lie in the time to reach peak plasma concentration (Tmax) and the peak plasma concentration (Cmax) itself.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Ibuprofen Free Acid | References |
| Bioavailability (AUC) | High (Complete absorption reported as ~102.7%) | High (Generally considered to have good bioavailability) | [6][11][12] |
| Time to Peak Plasma Concentration (Tmax) | Significantly shorter (e.g., ~29-45 minutes under fasting conditions) | Longer (e.g., ~90 minutes under fasting conditions) | [1][6][13] |
| Peak Plasma Concentration (Cmax) | Generally higher | Generally lower | [5][8] |
Note: Tmax and Cmax values can vary depending on the specific formulation, dosage, and whether the drug is taken in a fasted or fed state.
Pharmacodynamics: The Drug's Effect on the Body
The fundamental mechanism of action for both this compound and ibuprofen free acid is the same. Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that exerts its analgesic, anti-inflammatory, and antipyretic effects through the non-selective, reversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[14][15][16]
The inhibition of COX enzymes prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[15][16] The lysine component in this compound does not alter the intrinsic pharmacological activity of the ibuprofen molecule at the COX enzymes.[2][3]
While the mechanism is identical, the faster attainment of therapeutic concentrations with this compound may lead to a more rapid onset of analgesic effects, which can be advantageous in the treatment of acute pain.[5][8] However, some clinical studies have found no significant difference in the onset of analgesia or overall efficacy between the two forms in certain pain models.[1][9][17][18]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the comparison of this compound and ibuprofen free acid.
Solubility and Dissolution Testing
Objective: To determine and compare the solubility and dissolution rates of this compound and ibuprofen free acid in various media.
Methodology - Solubility:
-
Media Preparation: Prepare relevant physiological buffers (e.g., simulated gastric fluid pH 1.2, phosphate buffer pH 6.8) and purified water.[19][20]
-
Equilibrium Solubility: Add an excess amount of the test substance (this compound or ibuprofen free acid) to a known volume of the dissolution medium in a sealed container.[21]
-
Incubation: Agitate the samples at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[20][21]
-
Sampling and Analysis: Withdraw a sample, filter it to remove undissolved particles, and analyze the concentration of ibuprofen in the filtrate using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[20][21]
Methodology - Dissolution:
-
Apparatus: Utilize a standard dissolution apparatus, such as USP Apparatus 2 (paddle method).[21][22]
-
Media: Perform the test in various dissolution media, including those with different pH values (e.g., 1.2, 4.5, 6.8).[22]
-
Procedure: Place a known amount of the drug product (e.g., a tablet) in the dissolution vessel containing the pre-warmed medium (37°C) and start the rotation of the paddle at a specified speed (e.g., 50 rpm).[20][23]
-
Sampling: Withdraw samples at predetermined time intervals (e.g., 1, 3, 6, 15, 30 minutes).[22]
-
Analysis: Analyze the samples for ibuprofen concentration using a validated analytical method to determine the percentage of drug dissolved over time.[21]
In Vivo Pharmacokinetic Studies
Objective: To compare the pharmacokinetic profiles of this compound and ibuprofen free acid in human subjects.
Methodology:
-
Study Design: Conduct a randomized, crossover study with a sufficient washout period between treatments.[6][11]
-
Subjects: Recruit healthy, adult volunteers who have given informed consent.[6][11]
-
Drug Administration: Administer a single oral dose of either this compound or ibuprofen free acid to the subjects, typically after an overnight fast.[5][6]
-
Blood Sampling: Collect blood samples at predefined time points before and after drug administration (e.g., 0, 15, 30, 45, 60, 90 minutes, and then hourly for several hours).[6]
-
Plasma Analysis: Separate the plasma from the blood samples and determine the concentration of ibuprofen using a validated bioanalytical method, such as HPLC with UV or mass spectrometric detection.[6][11]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including AUC, Cmax, and Tmax, from the plasma concentration-time data for each subject and treatment.
Visualizations
Ibuprofen's Mechanism of Action: The COX Inhibition Pathway
Caption: Ibuprofen inhibits COX-1 and COX-2, reducing prostaglandin synthesis.
Experimental Workflow for Comparative Pharmacokinetic Analysis
Caption: Crossover study design for comparing pharmacokinetic profiles.
Conclusion
The choice between this compound and ibuprofen free acid in drug development and formulation is primarily driven by the desired onset of action. This compound's superior aqueous solubility and faster dissolution rate lead to more rapid absorption and a shorter Tmax compared to the free acid form, particularly in a fasted state. This can be a significant advantage for indications where rapid pain relief is paramount. While the overall bioavailability and the fundamental mechanism of action remain the same, the pharmacokinetic differences are a key consideration for formulation scientists and clinicians. Further research may continue to explore the clinical relevance of these differences in various patient populations and pain models.
References
- 1. A Randomized, Double-Blind, Placebo-Controlled Trial of Ibuprofen Lysinate in Comparison to Ibuprofen Acid for Acute Postoperative Dental Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharma-journal.com [pharma-journal.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Ibuprofen - Wikipedia [en.wikipedia.org]
- 5. Therapeutically relevant differences in the pharmacokinetical and pharmaceutical behavior of ibuprofen lysinate as compared to ibuprofen acid. | Semantic Scholar [semanticscholar.org]
- 6. abidipharma.com [abidipharma.com]
- 7. Pharmacokinetic Properties of Ibuprofen (IBU) From the Fixed‐Dose Combination IBU/Caffeine (400/100 mg; FDC) in Comparison With 400 mg IBU as Acid or Lysinate Under Fasted and Fed Conditions—Data From 2 Single‐Center, Single‐Dose, Randomized Crossover Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutically relevant differences in the pharmacokinetical and pharmaceutical behavior of ibuprofen lysinate as compared to ibuprofen acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics and absolute bioavailability of ibuprofen after oral administration of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and absolute bioavailability of ibuprofen after oral administration of this compound in man. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. ClinPGx [clinpgx.org]
- 15. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 16. news-medical.net [news-medical.net]
- 17. A Randomized, Double-Blind, Placebo-Controlled Trial of Ibuprofen Lysinate in Comparison to Ibuprofen Acid for Acute Postoperative Dental Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Comparative Studies on the Dissolution Profiles of Oral Ibuprofen Suspension and Commercial Tablets using Biopharmaceutical Classification System Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ptfarm.pl [ptfarm.pl]
- 22. Dissolution rates of over-the-counter painkillers: a comparison among formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Combined Use of Crystalline Sodium Salt and Polymeric Precipitation Inhibitors to Improve Pharmacokinetic Profile of Ibuprofen through Supersaturation - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Ibuprofen Lysine: A Technical Guide
Abstract
Ibuprofen, a cornerstone non-steroidal anti-inflammatory drug (NSAID), is widely utilized for its analgesic, anti-inflammatory, and antipyretic properties. Standard ibuprofen acid, however, exhibits poor aqueous solubility, which can delay its absorption and, consequently, the onset of therapeutic action. Ibuprofen lysine is a salt formulation developed to overcome this limitation. By combining ibuprofen with the amino acid L-lysine, the drug's solubility and dissolution rate are significantly enhanced, leading to more rapid absorption and faster attainment of therapeutic plasma concentrations. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical applications, with a focus on quantitative data and experimental methodologies relevant to researchers and drug development professionals.
Mechanism of Action
Pharmacodynamic Action: Cyclooxygenase Inhibition
The fundamental mechanism of action for this compound is identical to that of ibuprofen acid.[1][2] Ibuprofen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3][4] These enzymes are responsible for converting arachidonic acid, a fatty acid released from cell membranes, into prostaglandin H2 (PGH₂).[3][5] PGH₂ serves as a precursor for various prostanoids, including prostaglandins (PGE₂, PGF₂α), prostacyclin (PGI₂), and thromboxane A₂ (TXA₂).[3]
-
COX-1 is constitutively expressed in most tissues and is involved in physiological functions, such as protecting the gastric mucosa and maintaining renal blood flow.[6]
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. Prostaglandins synthesized by COX-2 are key mediators of inflammation, pain, and fever.[4][5]
By inhibiting COX-1 and COX-2, ibuprofen reduces the synthesis of prostaglandins, thereby alleviating pain and inflammation.[1][4] Its antipyretic effects are believed to stem from its action on the hypothalamus, leading to peripheral vasodilation and heat dissipation.[5]
Formulation Advantage: Role of Lysine
The key distinction of this compound lies in its physicochemical properties. Ibuprofen acid is poorly soluble in aqueous environments like the stomach.[7] The addition of the amino acid lysine creates a salt that is highly water-soluble.[2] Following oral administration, this compound rapidly dissociates into ibuprofen acid and lysine in the gastrointestinal tract.[1] This enhanced solubility facilitates a much quicker dissolution of the compound, allowing the active ibuprofen moiety to be absorbed more rapidly into the bloodstream.[1] This results in a faster onset of action compared to standard ibuprofen acid formulations, which is particularly advantageous for treating acute pain conditions.[1][2]
Pharmacokinetics
The primary pharmacokinetic advantage of this compound over ibuprofen acid is its accelerated rate of absorption, particularly under fasting conditions.[8][9] This leads to a shorter time to reach maximum plasma concentration (Tmax) and a higher peak plasma concentration (Cmax).[8][10] However, the overall drug exposure, measured by the area under the plasma concentration-time curve (AUC), remains comparable, indicating complete bioavailability.[10][11]
Data Presentation: Comparative Pharmacokinetics
The following table summarizes pharmacokinetic parameters from a single-dose, randomized, crossover study in healthy volunteers under fasting conditions.
| Parameter | This compound (400 mg) | Ibuprofen Acid (400 mg) |
| Tmax (median, h) | 0.50 | 1.88 |
| Cmax (mean, µg/mL) | 41.5 | 30.5 |
| AUC₀₋∞ (mean, µg·h/mL) | 108.5 | 108.6 |
| t½ (mean, h) | 2.3 | 2.5 |
| Data sourced from Weiser et al., 2019.[8][9] |
Absorption, Distribution, Metabolism, and Excretion
-
Absorption: As detailed, absorption is rapid and complete, with an absolute bioavailability of approximately 102.7%.[11] Food can delay the absorption of this compound, diminishing its rapid-onset advantage over ibuprofen acid.[8][9]
-
Distribution: Ibuprofen is highly bound to plasma proteins (approximately 99%).[12]
-
Metabolism: It undergoes extensive hepatic metabolism, primarily through hydroxylation and carboxylation via CYP2C9.[5]
-
Excretion: The inactive metabolites are primarily excreted by the kidneys. The elimination half-life is approximately 2-4 hours.[5]
Pharmacodynamics and Clinical Efficacy
While the mechanism is unchanged, the pharmacokinetic profile of this compound translates into a more rapid onset of analgesia. This is most evident in acute pain models.
Data Presentation: Clinical Efficacy in Postoperative Dental Pain
The third molar extraction model is a standard for assessing analgesic efficacy. The table below presents efficacy data from a randomized, double-blind, placebo-controlled trial. The primary endpoint, Total Pain Relief over 6 hours (TOTPAR), demonstrates the overall analgesic effect.
| Treatment Group (Single Dose) | N | TOTPAR at 6h (mean score) |
| This compound (400 mg) | 141 | 19.57 |
| Ibuprofen Acid (400 mg) | 139 | 19.96 |
| Placebo | 71 | 8.27 |
| Data sourced from a study in patients with acute postoperative dental pain. Both active treatments were significantly more effective than placebo (p<0.001). This compound was found to be non-inferior to ibuprofen acid in this study.[7][13] |
Although some studies show pharmacokinetic advantages, clinical trials in postoperative dental pain have concluded that a single dose of this compound is non-inferior, but not necessarily superior, to ibuprofen acid in terms of analgesic efficacy and onset of action.[7][13]
Safety and Tolerability
The safety profile of this compound is consistent with that of the NSAID class. Adverse effects are primarily related to the inhibition of COX-1 in the gastrointestinal tract.
| System Organ Class | Common Adverse Events |
| Gastrointestinal | Dyspepsia, nausea, vomiting, abdominal pain, risk of ulceration and hemorrhage (especially with chronic use) |
| Nervous System | Headache, dizziness |
| Skin | Rash, hypersensitivity reactions |
| Renal | Risk of reversible renal insufficiency in susceptible individuals |
| The adverse event profile is comparable to standard ibuprofen.[4][7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacological studies. Below are outlines for two key experimental models used in the evaluation of this compound.
Clinical: Third Molar Extraction Pain Model
This model is considered the standard for evaluating the efficacy of acute analgesics.
-
Objective: To assess the analgesic efficacy, onset, and duration of action of a single oral dose of a test compound compared to a reference drug and/or placebo in patients with moderate to severe postoperative pain.
-
Methodology:
-
Patient Selection: Healthy adult patients scheduled for the surgical extraction of one or more impacted third molars are recruited.[14]
-
Study Design: A randomized, double-blind, parallel-group or crossover design is typically used.[7][15]
-
Procedure: Following surgery and dissipation of local anesthesia, patients who develop at least moderate pain (e.g., >40mm on a 100mm Visual Analog Scale) are randomized to receive a single dose of the study medication (e.g., this compound 400 mg, ibuprofen acid 400 mg, or placebo).[13]
-
Assessments: Patients assess their pain intensity and pain relief at baseline and at specified time points (e.g., 15, 30, 45, 60 minutes, and then hourly for 6-8 hours) using standard scales.[13]
-
Endpoints: Primary endpoints often include the sum of pain intensity differences over a set period (SPID) or total pain relief (TOTPAR). Secondary endpoints include time to perceptible and meaningful pain relief, and patient's global assessment of efficacy.[7][13]
-
Preclinical: Acetic Acid-Induced Writhing Test
This is a common in vivo model for screening peripheral analgesic activity.
-
Objective: To evaluate the peripheral analgesic effect of a test substance by measuring the reduction in visceral pain responses (writhes) induced by an irritant.
-
Methodology:
-
Animal Model: Mice are typically used.[16]
-
Grouping: Animals are divided into groups: a control group (vehicle), a standard group (known analgesic like diclofenac), and one or more test groups receiving different doses of the test substance (e.g., this compound).[17]
-
Administration: The test or standard drug is administered, often intraperitoneally (IP) or orally (PO), a set time (e.g., 30 minutes) before the pain induction.[16]
-
Induction of Writhing: A dilute solution of acetic acid (e.g., 0.7% or 1%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constriction and hind limb extension).[16][17]
-
Observation: After a short latency period (e.g., 5 minutes), the number of writhes for each animal is counted over a defined observation period (e.g., 10-15 minutes).[16][17]
-
Endpoint: The analgesic effect is quantified as the percentage inhibition of writhing in the treated groups compared to the control group.
-
Conclusion
This compound represents a rational formulation strategy designed to enhance the therapeutic utility of a well-established NSAID. Its primary pharmacological advantage is a significantly accelerated absorption rate compared to ibuprofen acid, leading to a more rapid achievement of peak plasma concentrations. This is a direct result of the increased aqueous solubility conferred by the lysine salt. While the fundamental mechanism of COX inhibition and the overall safety profile remain unchanged, the improved pharmacokinetic profile makes this compound a valuable option for the management of acute pain where a rapid onset of analgesia is desired.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. ClinPGx [clinpgx.org]
- 4. news-medical.net [news-medical.net]
- 5. Ibuprofen - Wikipedia [en.wikipedia.org]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. A Randomized, Double-Blind, Placebo-Controlled Trial of Ibuprofen Lysinate in Comparison to Ibuprofen Acid for Acute Postoperative Dental Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Properties of Ibuprofen (IBU) From the Fixed‐Dose Combination IBU/Caffeine (400/100 mg; FDC) in Comparison With 400 mg IBU as Acid or Lysinate Under Fasted and Fed Conditions—Data From 2 Single‐Center, Single‐Dose, Randomized Crossover Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Properties of Ibuprofen (IBU) From the Fixed-Dose Combination IBU/Caffeine (400/100 mg; FDC) in Comparison With 400 mg IBU as Acid or Lysinate Under Fasted and Fed Conditions-Data From 2 Single-Center, Single-Dose, Randomized Crossover Studies in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physicochemical Characteristics and Pharmacokintics of this compound Salts [yakhak.org]
- 11. abidipharma.com [abidipharma.com]
- 12. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 13. A Randomized, Double-Blind, Placebo-Controlled Trial of Ibuprofen Lysinate in Comparison to Ibuprofen Acid for Acute Postoperative Dental Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. JMIR Research Protocols - Efficacy of Ibuprofen Gargle for Postoperative Pain After Mandibular Third Molar Extraction: Protocol for a Phase II, Placebo-Controlled, Double-Blind, Randomized Crossover Trial [researchprotocols.org]
- 16. rjptsimlab.com [rjptsimlab.com]
- 17. saspublishers.com [saspublishers.com]
Ibuprofen Lysine's Cyclooxygenase Isoform Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) selectivity profile of ibuprofen lysine. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support research and development in the pharmaceutical sciences.
Core Principles: Ibuprofen and its Lysine Salt
Ibuprofen is a well-established nonsteroidal anti-inflammatory drug (NSAID) that exerts its analgesic, anti-inflammatory, and antipyretic effects through the non-selective, reversible inhibition of both cyclooxygenase (COX) isoforms, COX-1 and COX-2.[1][2] The inhibition of COX-2 is primarily responsible for the therapeutic effects of NSAIDs, as it reduces the synthesis of prostaglandins involved in mediating inflammation, pain, and fever.[1][3] Conversely, the inhibition of the constitutively expressed COX-1 isoform can lead to undesirable side effects, such as gastrointestinal irritation, due to the disruption of prostaglandins that protect the stomach lining.[1][3]
This compound is a salt formulation of ibuprofen, where the amino acid lysine is combined with ibuprofen.[1][4] This formulation is designed to enhance the water solubility and, consequently, the absorption rate of ibuprofen, leading to a faster onset of action compared to standard ibuprofen acid.[4][5][6][7] It is crucial to note that the mechanism of action at the molecular level remains the same; this compound dissociates in vivo, and the ibuprofen moiety is the active pharmacological agent that inhibits the COX enzymes.[4] Therefore, the COX-1/COX-2 selectivity profile of this compound is fundamentally that of ibuprofen.
Quantitative Analysis of COX-1/COX-2 Inhibition
The selectivity of an NSAID for COX-1 versus COX-2 is typically quantified by determining the 50% inhibitory concentration (IC50) for each isoform. The ratio of these values (IC50 COX-2 / IC50 COX-1 or IC50 COX-1 / IC50 COX-2) provides a measure of the drug's selectivity. The following tables summarize the available quantitative data for ibuprofen and its lysine salt.
| Compound | Assay Type | Enzyme Source | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Ibuprofen | Human Monocyte Assay | Human | 12 | 80 | 0.15 | [8][9] |
| This compound | Not Specified | Not Specified | 13 | 370 | ~0.035 | [10][11] |
| (S)-(+)-Ibuprofen | Not Specified | Not Specified | 2.9 | 1.1 | 2.64 | |
| Ibuprofen | Human Whole Blood Assay | Human | - | - | IC50 COX-2/COX-1 = 3.3 | [12] |
Note on Selectivity Ratios: The method of calculating and expressing the selectivity ratio can vary between studies. A ratio less than 1 generally indicates a preference for COX-1 inhibition, while a ratio greater than 1 suggests selectivity for COX-2. It is essential to consider the specific calculation method used in each study when comparing data.
Experimental Protocols for Determining COX Selectivity
The determination of COX-1 and COX-2 inhibition and selectivity involves various in vitro assays. The two most common methods are the whole blood assay and the purified enzyme assay.
Human Whole Blood Assay
The human whole blood assay is considered to be of high physiological relevance as it measures COX inhibition in a cellular environment with endogenous enzymes and plasma proteins.[13]
Principle: This assay separately measures the activity of COX-1 in platelets and COX-2 in monocytes within the same whole blood sample.
-
COX-1 Activity: Measured by the production of thromboxane B2 (TxB2), a stable metabolite of thromboxane A2, which is synthesized by platelet COX-1 during blood clotting.[14]
-
COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) by monocytes after stimulation with an inflammatory agent, typically lipopolysaccharide (LPS), which induces COX-2 expression and activity.[12][14]
Detailed Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin) for the COX-2 assay, or no anticoagulant for the COX-1 assay.
-
COX-1 Assay (Thromboxane B2 Measurement):
-
Aliquots of whole blood are incubated with various concentrations of the test compound (ibuprofen or this compound) or vehicle control.
-
The blood is allowed to clot at 37°C for a defined period (e.g., 1 hour) to induce platelet aggregation and subsequent TxB2 production.
-
The reaction is stopped by placing the samples on ice and adding a COX inhibitor (e.g., indomethacin) to prevent further prostaglandin synthesis.
-
Serum is separated by centrifugation.
-
TxB2 levels in the serum are quantified using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
COX-2 Assay (Prostaglandin E2 Measurement):
-
Aliquots of heparinized whole blood are incubated with a COX-1 selective inhibitor (e.g., low-dose aspirin) to block any constitutive COX-1 activity.[12]
-
The blood is then incubated with various concentrations of the test compound or vehicle control.
-
Lipopolysaccharide (LPS) is added to stimulate the monocytes and induce COX-2 expression and PGE2 synthesis. The incubation period is typically several hours (e.g., 5 to 24 hours) at 37°C.[12][15]
-
The reaction is stopped, and plasma is separated by centrifugation.
-
PGE2 levels in the plasma are quantified using ELISA or LC-MS/MS.[12]
-
-
Data Analysis:
-
Concentration-response curves are generated by plotting the percentage inhibition of TxB2 or PGE2 production against the concentration of the test compound.
-
The IC50 values for COX-1 and COX-2 are calculated from these curves.
-
Purified Enzyme Assay
This assay utilizes purified or recombinant COX-1 and COX-2 enzymes to determine the direct inhibitory effect of a compound on enzyme activity.[16]
Principle: The activity of the purified COX enzyme is measured by detecting the consumption of a substrate or the formation of a product. A common method is to monitor the initial step of the cyclooxygenase reaction, the conversion of arachidonic acid to prostaglandin G2 (PGG2), or the subsequent peroxidase-mediated reduction to prostaglandin H2 (PGH2).
Detailed Methodology:
-
Enzyme Preparation: Purified ovine or recombinant human COX-1 and COX-2 enzymes are used.
-
Reaction Mixture Preparation: A reaction buffer (e.g., Tris-HCl buffer, pH 8.0) is prepared containing necessary co-factors such as hematin and a reducing agent like L-epinephrine or glutathione.[16]
-
Incubation with Inhibitor: The purified COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound (ibuprofen or this compound) or vehicle control for a specified time at a controlled temperature (e.g., 37°C).[16]
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.[16]
-
Measurement of Enzyme Activity: The enzyme activity can be measured using several methods:
-
Oxygen Consumption: The rate of oxygen uptake during the cyclooxygenase reaction is monitored using an oxygen electrode.
-
Spectrophotometric/Fluorometric Methods: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic or fluorogenic substrate.[17]
-
Product Quantification: The amount of a specific prostaglandin (e.g., PGE2) produced is quantified using ELISA or LC-MS/MS after stopping the reaction.[16]
-
-
Data Analysis:
-
The initial reaction rates are determined for each concentration of the inhibitor.
-
Concentration-response curves are generated by plotting the percentage inhibition of enzyme activity against the inhibitor concentration.
-
The IC50 values for COX-1 and COX-2 are calculated from these curves.
-
Signaling Pathways and Experimental Workflows
Visual representations of the relevant biological pathways and experimental procedures can aid in understanding the mechanism of action and the methods used for selectivity determination.
Caption: The COX pathway, illustrating the roles of COX-1 and COX-2 and ibuprofen's inhibitory action.
Caption: A generalized workflow for determining the COX-1/COX-2 selectivity of an inhibitor.
Conclusion
Ibuprofen, and by extension this compound, is a non-selective inhibitor of both COX-1 and COX-2 enzymes. The available quantitative data, primarily from in vitro human whole blood and monocyte assays, indicate a slight preference for COX-1 inhibition under certain experimental conditions. The lysine salt formulation of ibuprofen primarily serves to improve its pharmacokinetic profile by facilitating more rapid absorption, without altering its fundamental pharmacodynamic mechanism of COX inhibition. For researchers and drug development professionals, understanding the nuances of the experimental protocols used to determine COX selectivity is critical for the accurate interpretation of inhibitory data and for the design of future studies.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. news-medical.net [news-medical.net]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Therapeutically relevant differences in the pharmacokinetical and pharmaceutical behavior of ibuprofen lysinate as compared to ibuprofen acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutically relevant differences in the pharmacokinetical and pharmaceutical behavior of ibuprofen lysinate as compared to ibuprofen acid. | Semantic Scholar [semanticscholar.org]
- 7. abidipharma.com [abidipharma.com]
- 8. pedworld.ch [pedworld.ch]
- 9. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Enantiomers of Ibuprofen Lysine: A Technical Guide to Stereospecific Activity
For Immediate Release
A comprehensive analysis of the stereoisomers of ibuprofen lysine, detailing their distinct pharmacological activities, pharmacokinetic profiles, and the underlying biochemical pathways. This guide is intended for researchers, scientists, and professionals in drug development.
Ibuprofen, a cornerstone of nonsteroidal anti-inflammatory drugs (NSAIDs), is a chiral molecule that exists as two enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. While administered as a racemic mixture, its therapeutic effects are predominantly attributed to the (S)-(+)-enantiomer.[1] The lysine salt of ibuprofen is utilized to enhance the drug's solubility and absorption.[2][3] This technical guide provides an in-depth exploration of the individual enantiomers of this compound, their mechanisms of action, and the experimental methodologies used to characterize them.
Core Concepts: Stereoselectivity in Ibuprofen's Action
The anti-inflammatory, analgesic, and antipyretic properties of ibuprofen stem from its inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.[4][5] The two primary isoforms of this enzyme, COX-1 and COX-2, are both inhibited by ibuprofen.[4] However, this inhibition is stereoselective, with (S)-(+)-ibuprofen being a significantly more potent inhibitor of both COX-1 and COX-2 than its (R)-(-)-counterpart.[4][6][7]
The (R)-(-)-enantiomer is not merely an inactive component. In vivo, it undergoes a unidirectional chiral inversion to the active (S)-(+)-enantiomer, contributing to the overall therapeutic effect of racemic ibuprofen.[5][8] This metabolic conversion is a key factor in the pharmacokinetic profile of ibuprofen.[8]
Quantitative Analysis: Pharmacodynamics and Pharmacokinetics
The following tables summarize the key quantitative data on the activity and pharmacokinetic parameters of ibuprofen's enantiomers.
Table 1: In Vitro Inhibitory Activity of Ibuprofen Enantiomers against COX Enzymes
| Enantiomer | Target Enzyme | IC50 (μM) |
| (S)-(+)-Ibuprofen | COX-1 | 2.1[8][9] |
| COX-2 | 1.6[8][9] | |
| (R)-(-)-Ibuprofen | COX-1 | 34.9[8][9] |
| COX-2 | > 250 (no significant inhibition)[8][9] |
Table 2: Pharmacokinetic Parameters of Ibuprofen Enantiomers and Racemate (Oral Administration)
| Parameter | (S)-(+)-Ibuprofen | (R)-(-)-Ibuprofen | Racemic Ibuprofen |
| tmax (h) | ~1-2 | ~1-2 | ~1-2[8] |
| Cmax (mg/L) | Variable | Variable | Variable[10] |
| AUC (mg·h/L) | Variable | Variable | Variable[10] |
| t1/2 (h) | ~1-3 | ~1-3 | ~1-3[8] |
| Chiral Inversion | N/A | ~50-65% to (S)-form[8] | ~50-65% of (R)-form to (S)-form[8] |
Note: Cmax and AUC are highly dose-dependent. tmax can be as low as 45 minutes for this compound formulations.[2][3]
Signaling Pathways and Mechanisms
The primary signaling pathway affected by ibuprofen is the arachidonic acid cascade. By inhibiting COX-1 and COX-2, ibuprofen prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins and thromboxanes.[4]
In addition to COX inhibition, research suggests that ibuprofen may have other mechanisms of action, including the scavenging of reactive oxygen species and potential interactions with the endocannabinoid system.[4][8]
Experimental Protocols
Chiral Separation of Ibuprofen Enantiomers by High-Performance Liquid Chromatography (HPLC)
A common method for separating and quantifying the enantiomers of ibuprofen involves chiral HPLC.
Objective: To separate and quantify (S)-(+)-ibuprofen and (R)-(-)-ibuprofen in a given sample.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Kromasil CHI-TBB, Chiralcel OJ-R, or a chiral OVM column)[11][12][13]
-
Mobile phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., ethanol or acetonitrile)[12][13]
-
Ibuprofen standard solutions (racemic, (S)-(+), and (R)-(-))
-
Sample for analysis
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the aqueous buffer and organic modifier in a specific ratio. The pH of the aqueous phase may need to be adjusted to optimize separation.[12]
-
Column Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Standard Injection: Inject known concentrations of the standard solutions to determine the retention times for each enantiomer and to generate a calibration curve.
-
Sample Preparation: Dissolve the sample containing ibuprofen in the mobile phase.
-
Sample Injection: Inject the prepared sample into the HPLC system.
-
Data Acquisition and Analysis: Monitor the eluent at a specific wavelength (e.g., 220 nm or 264 nm) and record the chromatogram.[12][14] The concentration of each enantiomer in the sample is determined by comparing the peak areas to the calibration curve.
In Vitro COX Inhibition Assay
This assay is used to determine the inhibitory potency (IC50) of ibuprofen enantiomers against COX-1 and COX-2.
Objective: To measure the concentration of each ibuprofen enantiomer required to inhibit 50% of the activity of COX-1 and COX-2.
Materials:
-
Isolated COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Ibuprofen enantiomer solutions at various concentrations
-
Assay buffer
-
Detection system to measure prostaglandin production (e.g., Enzyme Immunoassay (EIA) for PGE2 or Thromboxane B2)[9]
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the assay buffer.
-
Incubation: In separate reaction vessels, pre-incubate the enzyme with different concentrations of the ibuprofen enantiomer or a vehicle control.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Termination of Reaction: Stop the reaction after a specific time.
-
Quantification of Prostaglandin: Measure the amount of prostaglandin produced in each reaction vessel using a suitable detection method.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.
Conclusion
The therapeutic efficacy of this compound is a result of the complex interplay between its two enantiomers. The (S)-(+)-enantiomer is the primary active component, potently inhibiting both COX-1 and COX-2 enzymes. The (R)-(-)-enantiomer, while significantly less active, serves as a prodrug through its in vivo conversion to the (S)-(+)-form. A thorough understanding of the stereospecific properties of ibuprofen is critical for the development of more effective and safer anti-inflammatory therapies. This guide provides a foundational understanding of these principles for professionals in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. abidipharma.com [abidipharma.com]
- 3. Pharmacokinetics and absolute bioavailability of ibuprofen after oral administration of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Ibuprofen - Wikipedia [en.wikipedia.org]
- 6. Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Cyclooxygenase‐1 and ‐2 by R(‐)‐ and S(+)‐Ibuprofen | Semantic Scholar [semanticscholar.org]
- 8. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of ibuprofen enantiomers and its coenzyme A thioesters on human prostaglandin endoperoxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preliminary pharmacokinetic study of ibuprofen enantiomers after administration of a new oral formulation (ibuprofen arginine) to healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of enantiomers of ibuprofen on chiral stationary phases by packed column supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 13. asianpubs.org [asianpubs.org]
- 14. Stereoselective pharmacokinetics of ibuprofen and its lysinate from suppositories in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Aqueous Solubility of Ibuprofen Lysine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the aqueous solubility of ibuprofen lysine. The inclusion of the lysine salt significantly enhances the solubility of ibuprofen, a critical factor for rapid absorption and onset of action. This document details quantitative solubility data, experimental protocols for solubility determination, and the key factors influencing the solubility of this active pharmaceutical ingredient (API).
Executive Summary
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is characterized by its poor water solubility. The formation of a salt with the amino acid L-lysine creates this compound, a compound with markedly improved aqueous solubility. This enhancement is crucial for the formulation of oral and parenteral dosage forms where rapid dissolution and bioavailability are desired. This guide consolidates available data on the solubility of this compound in various aqueous media, outlines the methodologies for its determination, and explores the influence of pH and other factors on its solubility profile.
Quantitative Solubility Data
The aqueous solubility of this compound has been reported in several studies. The data is summarized below for easy comparison.
| Solvent/Aqueous Solution | Temperature | pH | Solubility | Molar Concentration | Reference |
| Water | Not Specified | Not Specified | 71 mg/mL | 201.43 mM | [1][2] |
| Sterile Water (pyrogen-free) | Room Temperature | Not Specified | Stable in solution for 15 days | Not Specified | [] |
| 0.9% Sodium Chloride | Room Temperature | Not Specified | Stable in solution for 15 days | Not Specified | [] |
| 5% Dextrose Solution | Room Temperature | Not Specified | Stable in solution for 15 days | Not Specified | [] |
| Phosphate Buffer | 37°C | 7.4 | Ibuprofen solubility increased with lysine | Not Specified | [4][5] |
| Citrate Buffer | 37°C | 6.0 | Ibuprofen solubility increased with lysine | Not Specified | [4] |
| Hydrochloric Acid Buffer | 37°C | 1.2 | Ibuprofen solubility increased with lysine | Not Specified | [5] |
Note: The solubility of ibuprofen itself is significantly lower, particularly in acidic conditions. For instance, at 37°C, the solubility of ibuprofen is reported to be 0.038 mg/cm³ at pH 1 and increases with pH. The lysine salt form dramatically improves this solubility profile across various pH levels.[6][7]
Factors Influencing Solubility
The primary factor governing the solubility of this compound in aqueous solutions is the formation of the salt itself, which leads to a faster onset of action compared to standard ibuprofen formulations.[8] The presence of the hydrophilic amino acid, lysine, as a counter-ion significantly increases the water solubility of the otherwise hydrophobic ibuprofen molecule.[8][9]
pH
The pH of the aqueous medium plays a crucial role in the solubility of ibuprofen and its salts. While ibuprofen is a weak acid with poor solubility in acidic environments, the formation of the lysine salt enhances its solubility across a broader pH range. Studies have shown that increasing the concentration of basic amino acids like lysine increases the pH of the solution, which in turn increases the solubility of ibuprofen.[10]
Temperature
While specific studies on the temperature dependence of this compound solubility are not extensively detailed in the provided results, general principles of solubility suggest that for most solids, solubility increases with temperature. However, the stability of the compound at different temperatures must also be considered. This compound for injection should be stored at a controlled room temperature of 20º to 25ºC (68º to 77ºF).[11]
Experimental Protocols for Solubility Determination
Several methods can be employed to determine the aqueous solubility of this compound. The most common and reliable method is the saturation shake-flask method. Other instrumental techniques like Inverse Gas Chromatography (IGC) and theoretical approaches such as the extended Hansen's solubility approach have also been utilized to evaluate its solubility parameters.[12][13][14][15][16][17]
Saturation Shake-Flask Method
This is a classic and widely used method for determining equilibrium solubility.[5][18]
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired aqueous medium (e.g., purified water, buffer of a specific pH) in a sealed container, such as a glass flask or vial.[18]
-
Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[5][19] The pH of the suspension should be verified after the addition of the compound and at the end of the experiment.[18]
-
Phase Separation: After equilibration, the undissolved solid is separated from the solution. This can be achieved by centrifugation or filtration (e.g., using a 0.45 μm filter).[19]
-
Quantification: The concentration of dissolved this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectrophotometry.[5][18][20][21][22]
-
Replicates: The experiment should be performed in triplicate or more to ensure the reliability of the results.[23]
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a precise and accurate method for determining the concentration of this compound in solution.[9][20][22]
Typical HPLC Parameters:
-
Column: A reverse-phase column, such as a C18 column, is commonly used.[22]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer) is typically used. The exact ratio and pH of the mobile phase are optimized for the separation.[22][24]
-
Detection: A UV detector is used, with the wavelength set to an absorbance maximum for ibuprofen (e.g., around 220 nm).[22]
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from standard solutions of known concentrations.[20]
Visualizations
Logical Relationship of Solubility Enhancement
The following diagram illustrates the fundamental principle behind the enhanced solubility of this compound compared to ibuprofen.
Caption: Salt formation of ibuprofen with lysine enhances aqueous solubility.
Experimental Workflow for Solubility Determination
The diagram below outlines the key steps involved in the saturation shake-flask method for determining the solubility of this compound.
Caption: Workflow for the saturation shake-flask solubility determination method.
Conclusion
This compound demonstrates significantly enhanced aqueous solubility compared to its parent compound, ibuprofen. This property is fundamental to its rapid absorption and therapeutic efficacy. The solubility is influenced by factors such as pH and the composition of the aqueous medium. Standardized experimental protocols, primarily the saturation shake-flask method coupled with HPLC analysis, provide reliable and reproducible solubility data. This technical guide serves as a valuable resource for researchers and formulation scientists working with this compound, providing the necessary data and methodologies to support further development and application.
References
- 1. This compound | CAS:57469-77-9 | COX inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | 57469-77-9 [chemicalbook.com]
- 4. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 5. Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of ibuprofen solubility and skin permeation by conjugation with l -valine alkyl esters - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00100G [pubs.rsc.org]
- 7. Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. HPLC Method for Determination of Lysine in this compound Composition | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 20. pharmaguru.co [pharmaguru.co]
- 21. ijarsct.co.in [ijarsct.co.in]
- 22. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 23. who.int [who.int]
- 24. ukaazpublications.com [ukaazpublications.com]
Unveiling the Solid-State Architecture of Ibuprofen Lysine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure of ibuprofen lysine, a salt formed between the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen and the amino acid lysine. Understanding the solid-state properties of this active pharmaceutical ingredient (API) is crucial for controlling its physicochemical characteristics, such as solubility, stability, and bioavailability, which are critical aspects of drug development and manufacturing.
Crystallographic Data of this compound Polymorphs
This compound is known to exist in at least two polymorphic forms, designated as Form I (IBL-I) and Form II (IBL-II). Form I is the stable form at room temperature, which undergoes a reversible phase transition to Form II at elevated temperatures. The crystallographic data for both forms, as determined by X-ray powder diffraction (XRPD), are summarized below.[1]
Table 1: Crystallographic Data for this compound Polymorphs
| Parameter | Form I (IBL-I) | Form II (IBL-II) |
| Chemical Formula | C₁₉H₃₂N₂O₄ | C₁₉H₃₂N₂O₄ |
| Formula Weight ( g/mol ) | 352.47 | 352.47 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁ | P2₁ |
| a (Å) | 10.59 | 10.75 |
| b (Å) | 12.01 | 12.05 |
| c (Å) | 8.44 | 8.49 |
| β (°) | 108.9 | 110.4 |
| Volume (ų) | 1014.5 | 1029.9 |
Source: Vladiskovic, C., & Masciocchi, N. (2015). Reversibly changing a painkiller structure: A hot topic for a cold case—this compound salt. Journal of Pharmaceutical and Biomedical Analysis, 107, 394-402.[1]
Experimental Protocols
The characterization of the polymorphic forms of this compound involves several analytical techniques. The key experimental protocols are detailed below.
Crystallization
The this compound salt is synthesized and crystallized to obtain a solid form suitable for analysis. A typical synthesis involves dissolving lysine in purified water to create a solution, and separately dissolving ibuprofen in ethanol.[1] The two solutions are then mixed and reacted. The resulting product is crystallized, often through cooling, to yield white or off-white crystals of this compound.[1] The specific enantiomeric forms, such as (S)-ibuprofen-(S)-lysine, can be obtained through preferential crystallization techniques.
Differential Scanning Calorimetry (DSC)
DSC is employed to study the thermal behavior of this compound and to identify phase transitions between its polymorphic forms.
-
Instrument: Mettler-Toledo 822e calorimeter.[1]
-
Sample Preparation: 3-6 mg of the this compound sample is weighed into an aluminum pan with a pierced lid.[1]
-
Methodology: The sample is heated at a constant rate of 10 °C/min under a nitrogen atmosphere with a flow rate of 80 ml/min.[1] The temperature is typically ramped from room temperature (e.g., 30 °C) to a temperature above the expected thermal events (e.g., 300 °C).[1] The heat flow to or from the sample is measured as a function of temperature, revealing endothermic or exothermic events such as phase transitions and melting.
X-ray Powder Diffraction (XRPD)
XRPD is the primary technique used to determine the crystal structure of this compound. The diffraction pattern serves as a unique "fingerprint" for each polymorphic form.
-
Sample Preparation: The crystalline powder of this compound is gently packed into a sample holder.
-
Data Collection: A diffractogram is obtained by exposing the sample to a monochromatic X-ray beam and measuring the intensity of the diffracted X-rays at various angles (2θ). The data is collected over a specific angular range to capture all the characteristic diffraction peaks.
-
Structure Solution and Refinement: The crystal structures of the different polymorphic forms are solved from the powder diffraction data using advanced computational methods. This involves indexing the diffraction peaks to determine the unit cell parameters and space group, followed by structure solution and Rietveld refinement to determine the atomic positions within the crystal lattice.
Structural Analysis and Molecular Conformation
The crystal structures of both Form I and Form II of this compound are similar in terms of molecular conformation and crystal packing. The ibuprofen and lysine molecules are linked through ionic interactions and hydrogen bonds. The reversible phase transition between the two forms is attributed to subtle changes in the crystal packing and intermolecular interactions driven by temperature.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound crystals.
Caption: A flowchart illustrating the key stages in the synthesis and structural analysis of this compound crystals.
Logical Relationship of Polymorphic Forms
The relationship between the two polymorphic forms of this compound can be visualized as a temperature-dependent equilibrium.
Caption: The reversible, temperature-driven phase transition between Form I and Form II of this compound.
References
The Use of Ibuprofen Lysine for Patent Ductus Arteriosus (PDA) in Neonates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Patent Ductus Arteriosus (PDA), the persistent postnatal patency of the fetal ductus arteriosus, is a significant cause of morbidity and mortality in premature neonates. The mainstay of pharmacological therapy involves the use of cyclooxygenase (COX) inhibitors to reduce prostaglandin synthesis, which is critical for maintaining ductal patency. For years, indomethacin was the standard of care, but concerns regarding its adverse effects on cerebral, renal, and mesenteric blood flow prompted the search for alternatives. Ibuprofen lysine (NeoProfen®), a non-steroidal anti-inflammatory drug (NSAID), has emerged as an effective and often preferred alternative. This technical guide provides an in-depth overview of the mechanism of action, clinical pharmacology, efficacy, and safety of this compound for the treatment of PDA in neonates, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The ductus arteriosus is a fetal blood vessel that shunts blood from the pulmonary artery to the aorta, bypassing the non-functional fetal lungs. Its patency in utero is actively maintained by high circulating levels of prostaglandins, particularly Prostaglandin E2 (PGE2).[1] After birth, a rise in oxygen tension and a sharp drop in circulating prostaglandins lead to the constriction and eventual closure of the ductus. In premature infants, this process is often delayed, resulting in a persistent PDA.
Ibuprofen's primary mechanism of action in closing a PDA is the inhibition of prostaglandin synthesis.[2] It is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins, including PGE2.[3][4] By blocking COX-1 and COX-2, ibuprofen reduces the synthesis of PGE2, thereby removing the primary stimulus for ductal vasodilation and allowing for vasoconstriction and closure.[1]
Prostaglandin E2 (PGE2) Signaling Pathway in the Ductus Arteriosus
PGE2 maintains ductal patency by binding to its G-protein coupled receptors on the smooth muscle cells of the ductus, primarily the EP4 receptor.[5][6] This binding initiates a signaling cascade that leads to smooth muscle relaxation.
-
Activation of EP4 Receptor: PGE2 binds to the EP4 receptor.
-
Gs Protein Activation: The activated EP4 receptor stimulates the Gs alpha subunit of its associated G-protein.
-
Adenylyl Cyclase Activation: Gs-alpha activates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).
-
PKA Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA phosphorylates downstream targets, leading to a decrease in intracellular calcium and ultimately, vasodilation and patency of the ductus arteriosus.[6]
Ibuprofen's inhibition of COX enzymes occurs upstream of this pathway, preventing the formation of PGE2 and thus interrupting the entire signaling cascade that maintains ductal patency.
Quantitative Data: Efficacy and Safety
Clinical trials have consistently demonstrated that this compound is as effective as indomethacin for PDA closure, but with a more favorable safety profile, particularly concerning renal function.
Table 1: Comparative Efficacy of Intravenous this compound vs. Indomethacin
| Study / Meta-analysis | Number of Infants | Ibuprofen Closure Rate | Indomethacin Closure Rate | p-value / Notes |
| Van Overmeire et al.[7] | 148 | 70% (52/74) | 66% (49/74) | p = 0.41 |
| Lago et al.[7] | 175 | 73% (69/94) | 69% (56/81) | Not significant |
| Su et al. (2003)[8] | 63 | 84.4% (27/32) | 80.6% (25/31) | Not significant |
| Meta-analysis (2005)[9][10] | 566 (9 trials) | No significant difference | No significant difference | p = 0.70 |
| Observational Study (2013)[11] | 179 | 51-60%¹ | 69% | p = 0.21 (no difference among groups) |
| RCT (2020)[12] | 70 | 77.1% (after 2 courses) | 68.0% (after 2 courses) | p = 0.716 |
| ¹ Closure rates for ibuprofen arginine (51%) and ibuprofen tromethamine (60%) salts. |
Table 2: Comparative Safety Profile: this compound vs. Indomethacin
| Adverse Event | Ibuprofen Group | Indomethacin Group | p-value / Notes |
| Renal Function | |||
| Oliguria (Urine output <0.6 mL/kg/hr) | Lower incidence | Higher incidence | Ibuprofen is associated with a reduced risk of transient renal insufficiency.[8][9] |
| Serum Creatinine Increase | Significantly lower increase | Significantly higher increase | p < 0.001 (Meta-analysis)[9][10] |
| Gastrointestinal | |||
| Necrotizing Enterocolitis (NEC) | 2.86%[12] | 5.71%[12] | Ibuprofen reduces the risk of NEC compared to indomethacin.[9] |
| Other | |||
| Surgical Ligation Required | 9.4%[8] | 9.7%[8] | No significant difference in rates of surgical ligation.[9][13] |
| Intraventricular Hemorrhage (IVH) | No significant difference | No significant difference | Meta-analysis showed no difference in IVH rates.[9][14] |
| Chronic Lung Disease (CLD) | 55.3% | 40.4% | p < 0.05; some studies suggest a higher risk with ibuprofen, though this is not a consistent finding.[9][10] |
Pharmacokinetics in Preterm Neonates
The metabolism and excretion of drugs are underdeveloped in premature infants, leading to significantly different pharmacokinetic profiles compared to adults.
Table 3: Pharmacokinetic Parameters of Intravenous this compound in Preterm Neonates
| Parameter | Value | Notes |
| Volume of Distribution (Vd) | 320 mL/kg | Population average at birth.[15][16] |
| Clearance (CL) | 3 mL/kg/h | Population average at birth. Clearance increases rapidly with post-natal age (approx. 0.5 mL/kg/h per day), reflecting maturation of metabolic pathways (CYP2C9).[15][16][17] |
| Half-life (t½) | ~30-75 hours | Significantly prolonged compared to adults (1-3 hours), due to decreased clearance.[16][17] |
| Protein Binding | Highly bound to albumin | Concerns about displacing bilirubin are minimal at standard therapeutic concentrations.[17] |
Experimental Protocols
Representative Clinical Trial Protocol for PDA Treatment
This protocol synthesizes methodologies from multiple randomized controlled trials comparing ibuprofen and indomethacin.
-
Study Design: Multicenter, randomized, double-blind, active-control trial.
-
Participant Selection:
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Life-threatening congenital malformations, especially ductal-dependent congenital heart disease.
-
Proven or suspected untreated infection.
-
Significant active bleeding or coagulation defects.
-
Necrotizing enterocolitis.
-
Significant renal impairment (anuria or marked oliguria).[17]
-
-
-
Echocardiographic Criteria for hs-PDA: A hemodynamically significant PDA is typically defined by a combination of the following:[18][19][20]
-
Ductal diameter ≥1.5 mm.
-
Left Atrium to Aortic Root (LA/Ao) ratio >1.4.
-
Evidence of a significant left-to-right shunt (e.g., pulsatile transductal flow, diastolic flow reversal in the descending aorta).
-
-
Intervention Arms:
-
Primary Outcome: PDA closure confirmed by echocardiography 24 hours after the final dose of the first treatment course.
-
Secondary Outcomes:
-
Need for a second course of treatment or surgical ligation.
-
Incidence of adverse events (e.g., oliguria, increased serum creatinine, NEC, IVH).
-
Mortality prior to hospital discharge.
-
-
Monitoring: Renal function (urine output, serum creatinine) and platelet counts are monitored throughout the treatment course. Doses are withheld if urine output drops below 0.6 mL/kg/hr.[17]
Preclinical Animal Model Protocols
Animal models, particularly in preterm lambs, baboons, and rodents, are crucial for studying PDA pathophysiology and pharmacology.[21][22]
-
Model: Preterm Rat Model.[23]
-
Objective: To establish a reliable model of PDA for pharmacological studies.
-
Methodology:
-
Animal: Time-dated pregnant Wistar rats.
-
Procedure: On day 19 of gestation (term is ~21-22 days), a cesarean section is performed to deliver preterm pups.
-
Confirmation of Patency: Pups are sacrificed shortly after delivery. The thoracic block is dissected, embedded, and sectioned for histological analysis.
-
Analysis: Hematoxylin and eosin (H&E) staining is used to visualize the ductus arteriosus. The inner diameters of the ductus, main pulmonary artery, and descending aorta are measured microscopically to confirm patency and establish baseline anatomical data.
-
Application: This model can be used to test the efficacy of ductal-closing agents administered to the pups immediately post-delivery, with subsequent histological analysis to quantify the degree of ductal constriction compared to untreated controls.
-
Conclusion and Future Directions
This compound is a safe and effective therapy for closing a hemodynamically significant PDA in preterm neonates, offering a clear advantage over indomethacin with respect to renal safety.[9] Its efficacy is comparable to indomethacin, making it a first-line agent in many neonatal intensive care units.
Future research should focus on:
-
Optimizing Dosing: Investigating higher or prolonged dosing regimens, especially in more immature infants, to improve closure rates without increasing adverse effects.[24]
-
Timing of Intervention: Further clarifying the optimal window for initiating treatment to maximize benefits and minimize risks.
-
Long-term Outcomes: More robust data are needed on the long-term neurodevelopmental and respiratory outcomes following ibuprofen treatment.
-
Biomarkers: Identifying biomarkers that can predict which infants will respond to pharmacological therapy, allowing for more personalized treatment strategies and avoiding unnecessary drug exposure in infants whose PDA may close spontaneously or be unresponsive to treatment.
References
- 1. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. ClinPGx [clinpgx.org]
- 4. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PGE2 through the EP4 receptor controls smooth muscle gene expression patterns in the ductus arteriosus critical for remodeling at birth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Multiple Roles of Prostaglandin E2 in the Regulation of the Ductus Arteriosus - Etiology and Morphogenesis of Congenital Heart Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Clinical Experience with Intravenous this compound in the Pharmacologic Closure of Patent Ductus Arteriosus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of ibuprofen and indomethacin therapy for patent ductus arteriosus in preterm infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A meta-analysis of ibuprofen versus indomethacin for closure of patent ductus arteriosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A meta-analysis of ibuprofen versus indomethacin for closure of patent ductus arteriosus | Semantic Scholar [semanticscholar.org]
- 11. Effectiveness of Injectable Ibuprofen Salts and Indomethacin to Treat Patent Ductus Arteriosus in Preterm Infants: Observational Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the efficacy and safety of indomethacin, ibuprofen, and paracetamol in the closure of patent ductus arteriosus in preterm neonates – A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evidence-Based Use of Indomethacin and Ibuprofen in the Neonatal Intensive Care Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Pharmacologic, Pharmacodynamic, and Pharmacokinetic Considerations with Intravenous this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioengineer.org [bioengineer.org]
- 19. Echocardiography-Guided Management of Preterms With Patent Ductus Arteriosus Influences the Outcome: A Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Echocardiographic Markers to Evaluate the Hemodynamic Significance of Patent Ductus Arteriosus in Preterm Infant | ClinicSearch [clinicsearchonline.org]
- 21. Mouse models of patent ductus arteriosus (PDA) and their relevance for human PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mouse models of patent ductus arteriosus (PDA) and their relevance for human PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. zgddek.com [zgddek.com]
- 24. brieflands.com [brieflands.com]
Thermogravimetric Analysis of Ibuprofen Lysine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of ibuprofen lysine. It details experimental protocols, presents thermal decomposition data, and visualizes the analytical workflow and potential degradation pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization and development of pharmaceutical salts.
Introduction to Thermogravimetric Analysis in Pharmaceutical Development
Thermogravimetric analysis is a powerful thermoanalytical technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. In the pharmaceutical industry, TGA is a critical tool for:
-
Thermal Stability Assessment: Determining the temperature at which a drug substance or formulation begins to degrade.
-
Compositional Analysis: Quantifying the volatile content, such as water and residual solvents.
-
Kinetic Studies: Investigating the kinetics of decomposition reactions to predict shelf life and stability under various conditions.
This compound, a salt of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen with the amino acid L-lysine, is formulated to enhance the solubility and dissolution rate of ibuprofen. Understanding its thermal behavior is crucial for ensuring its stability during manufacturing, storage, and formulation.
Experimental Protocols
A standard protocol for the thermogravimetric analysis of a pharmaceutical salt like this compound is outlined below. This protocol is a synthesis of best practices in the pharmaceutical industry.[1][2][3][4]
2.1. Instrumentation and Calibration
-
Instrument: A calibrated thermogravimetric analyzer, often coupled with a differential scanning calorimeter (DSC) for simultaneous analysis (STA).
-
Calibration: Temperature and mass calibration should be performed regularly using certified standards, such as calcium oxalate monohydrate.[1]
2.2. Sample Preparation
-
Sample Mass: Typically 5–10 mg of the powdered sample is used.[1]
-
Crucible: Samples are weighed into clean, pre-tared platinum or alumina crucibles.[1] For volatile substances, a crucible with a lid may be used.
-
Handling: Hygroscopic samples should be stored in a desiccator and handled quickly to minimize moisture absorption.
2.3. TGA Method Parameters
The following table summarizes typical TGA method parameters for the analysis of a pharmaceutical compound like this compound.
| Parameter | Typical Value/Range | Rationale |
| Start Temperature | 25°C (Ambient) | To establish a stable baseline. |
| End Temperature | 300°C - 600°C | To ensure complete decomposition of the sample. |
| Heating Rate (Ramp Rate) | 10°C/min | A common rate that provides good resolution of thermal events.[1] |
| Purge Gas | Nitrogen or Air | Nitrogen provides an inert atmosphere to study thermal decomposition without oxidation. Air can be used to investigate oxidative stability. |
| Gas Flow Rate | 50–60 mL/min | To ensure a consistent and inert atmosphere around the sample.[1] |
Data Presentation: Thermal Decomposition Data
While specific TGA data for pure this compound is not extensively published, data from related compounds can provide valuable insights. The following tables summarize the thermal decomposition data for ibuprofen, L-lysine, and sodium ibuprofen.
Table 1: Thermogravimetric Data of Ibuprofen
| Temperature Range (°C) | Mass Loss (%) | Associated Event | Reference |
| 150 - 209 | ~100 | Onset of degradation and complete decomposition. | [5] |
| 180 - 300 | ~100 | Single-step decomposition after melting. | [6] |
Table 2: Thermogravimetric Data of L-Lysine
| Temperature Range (°C) | Mass Loss (%) | Associated Event | Reference |
| ~27 - ~122 | ~3 | Evaporation of water from the hygroscopic sample. | [7] |
| 200 - 300 | - | Desulfurization and decarboxylation (for lysine sulfate). | [8][9] |
| 300 - 500 | - | Deamination (for lysine sulfate). | [8][9] |
Table 3: Thermogravimetric Data of Sodium Ibuprofen Dihydrate
| Temperature Range (°C) | Mass Loss (%) | Associated Event | Reference |
| ~50 - 100 | - | Removal of water of hydration. | [10] |
Visualization of Workflows and Pathways
4.1. Experimental Workflow for TGA
The following diagram illustrates the typical workflow for performing a thermogravimetric analysis of a pharmaceutical sample.
4.2. Proposed Thermal Decomposition Pathway of this compound
Based on the known thermal behavior of ibuprofen and L-lysine, a plausible multi-stage decomposition pathway for this compound in an inert atmosphere is proposed below.
Interpretation of Thermogravimetric Data
The thermal decomposition of this compound is expected to be a multi-step process, influenced by the individual thermal stabilities of ibuprofen and L-lysine.
-
Initial Mass Loss: An initial mass loss below 150°C would likely correspond to the loss of adsorbed water, as L-lysine is known to be hygroscopic.[7]
-
Decomposition of the Lysine Moiety: The decomposition of the lysine component is anticipated to occur in stages, including decarboxylation and deamination, at temperatures above 200°C.[8][9]
-
Decomposition of the Ibuprofen Moiety: Ibuprofen typically begins to decompose at temperatures above 150°C, with the main decomposition occurring in the range of 180-300°C.[5][6]
The formation of the salt is expected to influence the thermal stability of both the ibuprofen and lysine components. The ionic interaction in the salt crystal lattice may lead to a different decomposition profile compared to the individual components. A study on co-crystals of this compound with polymers like PVP indicated that these formulations were characterized by thermal analysis, suggesting that the thermal behavior of this compound is a key parameter in the development of its dosage forms.
Conclusion
Thermogravimetric analysis is an indispensable technique for characterizing the thermal properties of this compound. This guide has provided a framework for conducting TGA studies, including detailed experimental protocols and a summary of relevant thermal decomposition data for its constituent parts. The visualized workflow and proposed decomposition pathway offer a practical and theoretical basis for researchers. Further studies focusing specifically on the TGA of pure this compound are warranted to fully elucidate its thermal decomposition kinetics and mechanism, which will be invaluable for the formulation and stabilization of this important pharmaceutical salt.
References
- 1. Analytical Method Development: SOP for TGA Method for Moisture and Volatile Content – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 2. veeprho.com [veeprho.com]
- 3. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. researchgate.net [researchgate.net]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
Ibuprofen lysine discovery and development history
An In-depth Technical Guide to the Discovery and Development of Ibuprofen Lysine
Introduction
Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), has been a cornerstone of pain and inflammation management since its initial launch in 1969.[1] Developed by Boots Pure Drug Company, its efficacy is well-established, but its practical application is limited by the poor water solubility of ibuprofen acid.[2][3] This characteristic can delay its absorption from the gastrointestinal tract, with maximum plasma concentrations typically reached around 90-120 minutes after oral administration, resulting in a relatively slow onset of analgesic effect.[3][4]
To address this limitation, researchers developed this compound, the lysine salt of ibuprofen. The addition of the amino acid lysine, a highly polar molecule, significantly enhances the water solubility of the compound.[5][6] This improved solubility is designed to facilitate faster dissolution in the stomach, leading to more rapid absorption into the bloodstream and, consequently, a quicker onset of pain relief.[3][5] This technical guide provides a comprehensive overview of the discovery, development, and clinical application of this compound, tailored for researchers and drug development professionals.
History and Development Timeline
The development of this compound is a direct extension of the work on its parent compound, ibuprofen. The primary motivation was to create a formulation with a more rapid onset of action for acute pain conditions.
-
1961: Stewart Adams and John Nicholson, working at Boots, file a patent for 2-(4-isobutylphenyl) propionic acid, later named ibuprofen.[1]
-
1969: Ibuprofen is launched in the UK as a prescription treatment for rheumatoid arthritis.[1]
-
1974: Ibuprofen receives approval in the United States.[6]
-
1980s: The therapeutic potential of a faster-acting ibuprofen formulation is recognized, leading to research into salt formulations.
-
1989: Early pharmacokinetic studies are published demonstrating that ibuprofen lysinate produces peak plasma concentrations significantly earlier and higher than ibuprofen acid.[7][8]
-
2006: The U.S. Food and Drug Administration (FDA) approves an intravenous formulation of this compound, NeoProfen, for the closure of patent ductus arteriosus (PDA) in premature infants.[9][10][11]
-
Post-2006: Further clinical trials and research confirm the rapid absorption profile of oral this compound for various acute pain indications and explore its use in diverse patient populations.[3][5][12]
Synthesis and Manufacturing
This compound is synthesized through a salt formation reaction between ibuprofen and lysine. The process is designed to produce a stable, high-purity crystalline solid.
General Synthesis Protocol
A common method for synthesizing this compound involves the following steps, as described in patent literature[2][13]:
-
Dissolution of Reactants: L-lysine or DL-lysine monohydrate is dissolved in purified water to create an aqueous solution (Solution A). Separately, ibuprofen is dissolved in an organic solvent, typically ethanol, to create Solution B.[2][13]
-
Reaction: Solution A and Solution B are mixed in a reaction vessel. The reaction is typically carried out at a controlled temperature, for instance, 25°C for about 2 hours, to facilitate the formation of the ibuprofen-lysine salt.[2][13]
-
Decolorization and Filtration: Activated carbon is often added to the mixture to decolorize it. The mixture is then filtered to remove the activated carbon and any other solid impurities.[2]
-
Crystallization: The clear filtrate is cooled significantly (e.g., to -10°C) for several hours (e.g., 10 hours) to induce crystallization of the this compound salt. Additional ethanol may be added to promote precipitation.[2][13]
-
Isolation and Drying: The resulting white crystals are isolated from the solution via centrifugation. The crystals are then washed with cold ethanol, centrifugally dried, and finally baked at a controlled temperature (e.g., below 50°C) to yield the final this compound product.[2]
A process for the preferential crystallization of the (S)-ibuprofen-(S)-lysine diastereomeric salt has also been developed to isolate the more pharmacologically active S-enantiomer.[14]
Synthesis Workflow Diagram
Physicochemical and Pharmacological Properties
Mechanism of Action
This compound shares the same mechanism of action as ibuprofen acid. It is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6][15] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[6] By inhibiting COX enzymes, ibuprofen reduces the production of these prostaglandins.[15] The analgesic, anti-inflammatory, and antipyretic effects are primarily attributed to the inhibition of COX-2, while the inhibition of COX-1 is associated with potential gastrointestinal side effects.[6]
Prostaglandin Synthesis Pathway Diagram
Solubility
The key physicochemical advantage of this compound is its enhanced aqueous solubility compared to ibuprofen acid.[6] This property is fundamental to its pharmacokinetic profile.
| Compound | Property | Value | Reference |
| Ibuprofen | Water Solubility | Practically insoluble | [6] |
| Total Solubility Parameter (δt) | 19.20 - 20.91 MPa0.5 | [16] | |
| Ibuprofen Lysinate | Water Solubility | Soluble | [2][17] |
| Total Solubility Parameter (δt) | 31.15 - 35.17 MPa0.5 | [16][18] |
Pharmacokinetics
The primary therapeutic advantage of this compound stems from its distinct pharmacokinetic profile, characterized by rapid absorption.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Due to its high water solubility, this compound dissolves rapidly in the gastrointestinal tract, leading to faster absorption of the active ibuprofen moiety compared to standard ibuprofen acid.[7][19] This results in a significantly shorter time to reach maximum plasma concentration (Tmax) and often a higher peak plasma concentration (Cmax).[7][20] The absolute bioavailability is complete, at approximately 102.7%.[19][20]
-
Distribution: Once absorbed, ibuprofen is highly bound to plasma proteins (>98%).[6] The volume of distribution in premature infants has been reported to range from 0.062 to 0.354 L/kg.[21]
-
Metabolism: Ibuprofen is metabolized in the liver, primarily by CYP2C9, into several inactive metabolites.[6] The R-enantiomer can undergo in-vivo conversion to the more pharmacologically active S-enantiomer.[6]
-
Excretion: The metabolites are primarily excreted in the urine. The elimination half-life is approximately 2-4 hours.[6]
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters from studies comparing oral this compound to ibuprofen acid.
| Parameter | This compound | Ibuprofen Acid | Study Conditions | Reference |
| Tmax (min) | ~35 - 45 | ~90 - 120 | Single oral dose, healthy volunteers | [4][7][19] |
| Cmax (µg/mL) | Significantly higher | Lower | Fasting, healthy volunteers | [7][8] |
| Cmax (µg/mL) | 31.0 ± 6.9 | Not directly compared | 500 mg oral dose, healthy volunteers | [19][20] |
| Absolute Bioavailability | 102.7% ± 12.0% | ~100% | Compared to IV ibuprofen | [19][20] |
Experimental Protocol: Pharmacokinetic/Bioavailability Study
This protocol outlines a typical randomized, crossover study to compare the pharmacokinetics of this compound with ibuprofen acid.
-
Study Population: Healthy male and female volunteers (n=8-12), aged 18-45 years, with body mass index within the normal range. Exclusion criteria include history of gastrointestinal, renal, or hepatic disease; hypersensitivity to NSAIDs; and use of other medications.
-
Study Design: A randomized, open-label, two-period, crossover design. A washout period of at least 4-7 days separates the two treatment periods.[20]
-
Drug Administration: After an overnight fast, subjects receive a single oral dose of either this compound (e.g., equivalent to 400 mg ibuprofen) or ibuprofen acid (400 mg). A standardized meal may be provided at a set time post-dosing in some study arms to assess food effects.[7]
-
Blood Sampling: Venous blood samples (approx. 5 mL) are collected into heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Analytical Method (HPLC): Ibuprofen plasma concentrations are determined using a validated High-Performance Liquid Chromatography (HPLC) method.[20]
-
System: Waters Alliance e2695 HPLC with a 2998 photodiode array detector.[22]
-
Column: Reverse-phase C18 column (e.g., 250 x 4.6 mm; 5 µm particle size).[22]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), with pH adjusted to ~3.8 with an acid (e.g., acetic or chloroacetic acid).[22][23]
-
Flow Rate: 1.5 mL/min.[22]
-
Detection: UV detection at 220 nm.[22]
-
Sample Preparation: Direct injection with pre-column enrichment and column-switching techniques can be used.[20] Alternatively, protein precipitation or liquid-liquid extraction may be employed.
-
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key parameters from the plasma concentration-time profiles, including Cmax, Tmax, Area Under the Curve (AUC), and elimination half-life (t½).
Pharmacokinetic Study Workflow Diagram
Clinical Efficacy
Clinical trials have evaluated this compound across several indications, primarily focusing on acute pain and the treatment of PDA in neonates.
Acute Pain
A randomized, double-blind, placebo-controlled study in 351 patients with acute postoperative dental pain found that both ibuprofen lysinate and ibuprofen acid significantly reduced pain compared with placebo from 15 minutes post-dose.[3] The study demonstrated that ibuprofen lysinate was non-inferior to ibuprofen acid in terms of overall analgesia over 6 hours.[3] While the faster absorption of the lysine salt is expected to provide a faster onset of analgesia, this trial did not find a statistically significant difference between the two active forms for this specific endpoint.[3] Another study showed that this compound is an effective analgesic option for relieving medical abortion-related pain and hemorrhage.[24]
Patent Ductus Arteriosus (PDA)
Intravenous this compound is a standard therapy for the closure of a hemodynamically significant PDA in premature infants.[15][25] Its approval for this indication was a major milestone.
-
Efficacy: In seven clinical studies involving 492 patients, the overall closure rate for PDA with IV this compound was 75.1%, which was comparable to the 73.5% closure rate with indomethacin, the previous standard of care.[25]
-
Safety Advantage: Neonates treated with IV this compound demonstrated significantly better renal function profiles (creatinine clearance, urine output, serum creatinine) compared to those treated with indomethacin.[25]
Summary of Key Clinical Trials
| Indication | Study Design | Population | Dosage | Key Outcomes | Reference |
| Acute Postoperative Dental Pain | Randomized, Double-Blind, Placebo-Controlled | 351 adults post-third molar extraction | Single oral dose of Ibuprofen Lysinate vs. Ibuprofen Acid | Both active treatments were superior to placebo from 15 min. Ibuprofen lysinate was non-inferior to ibuprofen acid for pain relief over 6h. | [3] |
| Patent Ductus Arteriosus (PDA) | Pooled analysis of 7 trials | 492 premature infants with PDA | IV: 10 mg/kg initial dose, followed by two 5 mg/kg doses at 24h intervals | PDA closure rate of 75.1% (vs. 73.5% for indomethacin). Improved renal safety profile compared to indomethacin. | [25] |
| First-Trimester Abortion Pain | Randomized, Triple-Blinded, Placebo-Controlled | 98 pregnant women | 684 mg orally every 4 hours | Significantly higher efficacy in relieving pain and reducing hemorrhage compared to placebo. | [24] |
Safety and Tolerability
The safety profile of this compound is comparable to that of standard ibuprofen. As an NSAID, it carries risks associated with:
-
Gastrointestinal Effects: Inhibition of COX-1 can disrupt the protective prostaglandin lining of the stomach, potentially leading to irritation, ulceration, or bleeding.[15]
-
Cardiovascular Risk: NSAIDs may be associated with an increased risk of cardiovascular thrombotic events.
-
Renal Effects: Prostaglandins play a role in maintaining renal blood flow; their inhibition can lead to renal impairment, particularly in at-risk patients.
-
Platelet Aggregation: Ibuprofen can inhibit platelet aggregation and prolong bleeding time.[26]
In the neonatal population treated for PDA, IV this compound is associated with fewer negative renal side effects compared to indomethacin.[25] For oral use in adults, tolerability is generally good, with adverse events typically being mild to moderate.[3]
Regulatory Status
-
United States: The intravenous formulation of this compound (trade name: NeoProfen) was approved by the FDA on April 13, 2006.[11] It is indicated to close a clinically significant patent ductus arteriosus (PDA) in premature infants.[9][17]
-
Europe and Other Regions: this compound is widely available over-the-counter (OTC) and as a prescription medication for the treatment of mild to moderate pain and fever.[6]
Conclusion
This compound represents a successful pharmaceutical formulation strategy aimed at improving the therapeutic profile of a well-established drug. By forming a salt with the amino acid lysine, its aqueous solubility is dramatically increased, which in turn accelerates its absorption from the gastrointestinal tract. While its fundamental mechanism of action and overall safety profile remain identical to that of ibuprofen acid, the pharmacokinetic advantage of a shorter Tmax and higher Cmax positions this compound as a valuable option for the treatment of acute pain conditions where a rapid onset of analgesia is desired. Its development and approval for the treatment of PDA in premature infants further underscore its clinical utility and favorable safety profile in specific, vulnerable populations. For drug development professionals, the history of this compound serves as a key example of how salt engineering can be effectively utilized to optimize drug delivery and enhance clinical performance.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Synthesis and application of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. A Randomized, Double-Blind, Placebo-Controlled Trial of Ibuprofen Lysinate in Comparison to Ibuprofen Acid for Acute Postoperative Dental Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abidipharma.com [abidipharma.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Ibuprofen - Wikipedia [en.wikipedia.org]
- 7. Therapeutically relevant differences in the pharmacokinetical and pharmaceutical behavior of ibuprofen lysinate as compared to ibuprofen acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutically relevant differences in the pharmacokinetical and pharmaceutical behavior of ibuprofen lysinate as compared to ibuprofen acid. | Semantic Scholar [semanticscholar.org]
- 9. drugs.com [drugs.com]
- 10. This compound | C19H32N2O4 | CID 9841440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Drug Approval Package: NeoProfen (this compound) NDA #021903 [accessdata.fda.gov]
- 12. drugpatentwatch.com [drugpatentwatch.com]
- 13. CN102180785A - Synthesis and application of this compound - Google Patents [patents.google.com]
- 14. US4994604A - Formation and resolution of ibuprofen lysinate - Google Patents [patents.google.com]
- 15. What is this compound used for? [synapse.patsnap.com]
- 16. mdpi.com [mdpi.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. [PDF] Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate | Semantic Scholar [semanticscholar.org]
- 19. abidipharma.com [abidipharma.com]
- 20. Pharmacokinetics and absolute bioavailability of ibuprofen after oral administration of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. Evaluation of Formulation Parameters on Permeation of Ibuprofen from Topical Formulations Using Strat-M® Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Efficacy of this compound on First-Trimester Abortion-Related Pain and Hemorrhage: A Randomized Triple-Blinded Clinical Trial [journalaim.com]
- 25. Clinical Experience with Intravenous this compound in the Pharmacologic Closure of Patent Ductus Arteriosus - PMC [pmc.ncbi.nlm.nih.gov]
- 26. drugs.com [drugs.com]
Technical Guide: In Vitro Anti-inflammatory Effects of Ibuprofen Lysine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ibuprofen is a widely utilized nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic, antipyretic, and anti-inflammatory properties.[1] It primarily functions by inhibiting cyclooxygenase (COX) enzymes.[1][2] Ibuprofen lysine is the lysine salt of ibuprofen, a formulation designed to enhance the aqueous solubility and, consequently, the rate of absorption of the drug compared to standard ibuprofen acid.[2][3][4] This enhanced solubility is particularly advantageous for parenteral formulations and potentially faster onset of action.[3][5] This technical guide provides an in-depth overview of the core in vitro anti-inflammatory mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways.
Core Anti-inflammatory Mechanisms of Action
The anti-inflammatory effects of this compound are rooted in the activity of its active moiety, ibuprofen. The primary mechanisms demonstrated in vitro are the inhibition of prostaglandin synthesis via the cyclooxygenase (COX) pathway and the modulation of the nuclear factor-kappa B (NF-κB) signaling cascade.
Inhibition of Cyclooxygenase (COX) Enzymes
Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2 isoforms.[1][6]
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[6]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins.[6][7] Prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[1]
By blocking the active site of these enzymes, ibuprofen prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.[1]
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8][9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, targeting it for degradation. This allows NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and initiate the transcription of target genes.[8][10] Several NSAIDs, including ibuprofen, have been shown to inhibit the activation of the NF-κB pathway, representing a secondary anti-inflammatory mechanism beyond COX inhibition.[8]
Quantitative In Vitro Data
The following table summarizes the available quantitative data for the inhibitory activity of this compound against its primary molecular targets.
| Target Enzyme | Inhibitor | IC₅₀ Value | Assay Type | Reference |
| Cyclooxygenase-1 (COX-1) | Ibuprofen L-lysine | 13 µM | Enzyme Activity Assay | [11] |
| Cyclooxygenase-2 (COX-2) | Ibuprofen L-lysine | 370 µM | Enzyme Activity Assay | [11] |
IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Key Signaling Pathway Visualizations
The following diagrams illustrate the primary signaling pathways modulated by this compound.
Caption: this compound inhibits COX-1/2, blocking prostaglandin synthesis.
Caption: this compound can inhibit the NF-κB pathway activation.
Experimental Protocols
The following sections detail standardized in vitro protocols for assessing the anti-inflammatory effects of this compound.
Protocol: Cyclooxygenase (COX) Inhibition Assay
This protocol determines the IC₅₀ of this compound on COX-1 and COX-2 activity.
1. Materials and Reagents:
- Purified ovine COX-1 and human recombinant COX-2 enzymes.
- Arachidonic acid (substrate).
- Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
- Cofactors: Glutathione, Hematin.
- This compound stock solution (in DMSO or buffer).
- EIA (Enzyme Immunoassay) kit for Prostaglandin F2α (PGF2α) detection.
- 96-well microplates.
2. Procedure:
- Prepare serial dilutions of this compound in the reaction buffer.
- In a 96-well plate, add the reaction buffer, cofactors, and the respective enzyme (COX-1 or COX-2) to each well.
- Add the this compound dilutions or vehicle control to the appropriate wells.
- Pre-incubate the plate for 10 minutes at 37°C to allow inhibitor-enzyme binding.
- Initiate the reaction by adding arachidonic acid to all wells.
- Incubate for a defined period (e.g., 2 minutes) at 37°C.
- Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
- Measure the amount of prostaglandin produced (often converted to a more stable product like PGF2α) using a competitive EIA kit according to the manufacturer's instructions.
- Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.
Protocol: LPS-Induced Cytokine Production in Macrophages
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines like TNF-α and IL-6 in a cellular context.
1. Cell Culture and Reagents:
- Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).
- Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
- Lipopolysaccharide (LPS) from E. coli.
- This compound stock solution.
- ELISA kits for TNF-α and IL-6.
- Cell viability assay reagent (e.g., MTT or PrestoBlue).
2. Procedure:
- Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
- Remove the medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours (pre-treatment).
- Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control.
- Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
- After incubation, centrifuge the plates and collect the supernatant for cytokine analysis.
- Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits as per the manufacturer's protocol.[12][13]
- In parallel, assess the cytotoxicity of the tested concentrations of this compound on the cells using a viability assay to ensure that the reduction in cytokines is not due to cell death.
- Analyze the data by comparing cytokine levels in this compound-treated wells to the LPS-only stimulated wells.
Experimental Workflow Visualization
The following diagram outlines a general workflow for evaluating a compound's in vitro anti-inflammatory activity.
Caption: General workflow for in vitro anti-inflammatory compound testing.
Conclusion
This compound exerts its anti-inflammatory effects in vitro primarily through the potent, non-selective inhibition of COX-1 and COX-2 enzymes, thereby blocking the synthesis of inflammatory prostaglandins.[6][11] Further mechanistic studies suggest a role in modulating the pro-inflammatory NF-κB signaling pathway, which may contribute to its overall therapeutic effect.[8] The methodologies and data presented in this guide provide a framework for the continued investigation and characterization of this compound and other novel anti-inflammatory agents in a preclinical research setting.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. CN102180785A - Synthesis and application of this compound - Google Patents [patents.google.com]
- 5. Articles [globalrx.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. diva-portal.org [diva-portal.org]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cytokine analysis - ELISA / CBA [sanquin.org]
- 13. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Stability-Indicating HPLC Method for the Quantification of Ibuprofen Lysine
Introduction
Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic, anti-inflammatory, and antipyretic properties. Ibuprofen lysine is a salt form of ibuprofen that is more soluble in water, leading to faster absorption. Accurate and precise quantification of ibuprofen in this formulation is crucial for quality control and stability testing. This application note describes a validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of ibuprofen in this compound drug substance and product. The method is designed to separate ibuprofen from its potential degradation products and related substances.
The analytical challenge in quantifying this compound lies in the differing physicochemical properties of ibuprofen and its counter-ion, lysine. Ibuprofen is hydrophobic with strong UV absorbance, while lysine is very hydrophilic with low UV activity.[1] This method focuses on the quantification of the active moiety, ibuprofen.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent
-
Detector: UV-Vis Detector
-
Column: Agilent ZORBAX Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent
-
Mobile Phase: Acetonitrile and 10 mM sodium phosphate buffer (pH 6.9) in a gradient elution.
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C[2]
-
Detection Wavelength: 214 nm[2]
Preparation of Solutions
-
Diluent: A mixture of acetonitrile and water (50:50, v/v).
-
Standard Stock Solution (500 µg/mL): Accurately weigh about 50 mg of Ibuprofen Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Standard Working Solution (50 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation (for drug product): Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to about 50 mg of ibuprofen, to a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate for 15 minutes. Dilute to volume with diluent, mix well, and filter through a 0.45 µm nylon filter.
Method Validation Parameters
The method was validated according to the International Conference on Harmonisation (ICH) guidelines.
-
System Suitability: The system suitability was evaluated by injecting the standard solution six times. The relative standard deviation (RSD) of the peak area should be not more than 2.0%.
-
Linearity: Linearity was established over a concentration range of 5.33 µg/mL to 16 µg/mL of ibuprofen.[3]
-
Accuracy: Accuracy was determined by the recovery of known amounts of ibuprofen spiked into the sample matrix. The acceptance criterion for recovery is typically between 97.0% and 103.0%.[4]
-
Precision:
-
Repeatability (Intra-day precision): Determined by analyzing six replicate samples of the same batch on the same day.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same samples on two different days by different analysts. The RSD for both should be ≤ 2.0%.[4]
-
-
Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted. Ibuprofen standard solutions were subjected to stress conditions such as acid, base, oxidation, heat, and light.[4][5]
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 5000 |
| RSD of Peak Area (%) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Summary
| Parameter | Concentration Range / Level | Result |
| Linearity (r²) | 5 - 25 µg/mL | 0.999[6] |
| Accuracy (% Recovery) | 80%, 100%, 120% | 98.8% - 101.2% |
| Precision (RSD %) | ||
| - Repeatability | 50 µg/mL | < 1.0% |
| - Intermediate Precision | 50 µg/mL | < 1.5% |
| Limit of Detection (LOD) | - | 0.447 µg/mL[3] |
| Limit of Quantification (LOQ) | - | 1.356 µg/mL[3] |
| Retention Time (min) | - | ~7.65[7] |
Table 3: Forced Degradation Study Results
| Stress Condition | % Degradation of Ibuprofen | Observations |
| Acid (1 N HCl, 24h) | < 5% | Stable |
| Base (1 N NaOH, 24h) | ~15% | Significant degradation, impurity C identified.[3] |
| Oxidation (10% H₂O₂, 24h) | < 5% | Stable |
| Thermal (80°C, 48h) | < 2% | Stable |
| Photolytic (UV light, 24h) | < 3% | Stable |
Visualizations
Caption: Experimental workflow for the HPLC quantification of Ibuprofen.
Conclusion
The developed RP-HPLC method is simple, precise, accurate, and stability-indicating for the quantification of ibuprofen in this compound formulations. The method successfully separates the active pharmaceutical ingredient from its degradation products, making it suitable for routine quality control analysis and stability studies of this compound in the pharmaceutical industry. The validation results confirm that the method is reliable and robust for its intended purpose.
References
- 1. HPLC Method for Determination of Lysine in this compound Composition | SIELC Technologies [sielc.com]
- 2. Development and Validation of an HPLC Method for Simultaneous Determination of Ibuprofen and 17 Related Compounds | Semantic Scholar [semanticscholar.org]
- 3. Validation of a Stability-Indicating Assay Method for the Determination of Ibuprofen in a Tablet Formulation [scirp.org]
- 4. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
Application Notes and Protocols: Ibuprofen Lysine Formulation for Oral Suspension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID), is widely used for its analgesic, anti-inflammatory, and antipyretic properties. However, its poor aqueous solubility can limit its rate of dissolution and subsequent absorption, potentially delaying the onset of therapeutic action. Ibuprofen lysine, the salt of ibuprofen with the amino acid lysine, exhibits significantly improved water solubility, leading to faster absorption and a quicker onset of pain relief.[1][2] This makes it an attractive alternative for oral liquid formulations, particularly for pediatric and geriatric populations who may have difficulty swallowing solid dosage forms.
These application notes provide a comprehensive overview of the formulation development, characterization, and testing of an this compound oral suspension. Detailed experimental protocols and key considerations for formulation scientists are outlined.
Pre-formulation Studies
Solubility Analysis
A critical pre-formulation step is to quantify the solubility advantage of this compound over ibuprofen. The pH-dependent solubility of ibuprofen is a key parameter to consider.
Table 1: Aqueous Solubility of Ibuprofen at Different pH Values
| pH | Ibuprofen Solubility (mg/mL) |
| 1.2 | 0.02 - 0.05 |
| 4.5 | 0.1 - 0.3 |
| 6.8 | 1.0 - 3.0 |
| 7.2 | 5.86 |
| 7.4 | 10.45 |
(Data compiled from multiple sources; exact values can vary with experimental conditions.)[1][3]
The formation of the lysine salt dramatically enhances the aqueous solubility of ibuprofen.
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
-
Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., 1.2, 4.5, 6.8, and 7.4) according to standard pharmacopeial procedures.
-
Sample Preparation: Add an excess amount of this compound powder to separate sealed flasks containing a known volume of each buffer solution.
-
Equilibration: Place the flasks in a constant temperature shaker bath (e.g., 37°C) and agitate until equilibrium is reached (typically 24-48 hours).
-
Sample Analysis: Withdraw aliquots from each flask, filter through a 0.45 µm syringe filter to remove undissolved particles, and dilute appropriately.
-
Quantification: Analyze the concentration of ibuprofen in the filtrate using a validated HPLC-UV method.
Formulation Development
The development of a stable and palatable oral suspension of this compound involves the careful selection of excipients.
Typical Formulation Components
Table 2: Example Formulation of this compound Oral Suspension (100 mg/5 mL)
| Component | Function | Example Concentration (% w/v) |
| This compound | Active Pharmaceutical Ingredient | 3.42 (equivalent to 2.00% Ibuprofen) |
| Purified Water | Vehicle | q.s. to 100% |
| Sorbitol Solution 70% | Sweetener, Thickening Agent | 20.00 - 40.00 |
| Glycerin | Co-solvent, Humectant, Sweetener | 5.00 - 15.00 |
| Microcrystalline Cellulose & Sodium Carboxymethylcellulose | Suspending Agent, Viscosity Modifier | 1.00 - 2.00 |
| Xanthan Gum | Suspending Agent, Stabilizer | 0.10 - 0.50 |
| Polysorbate 80 | Wetting Agent | 0.05 - 0.20 |
| Citric Acid Monohydrate | Buffering Agent | 0.10 - 0.50 |
| Sodium Citrate | Buffering Agent | 0.20 - 1.00 |
| Sodium Benzoate | Preservative | 0.10 - 0.20 |
| Sucralose | Sweetener | 0.05 - 0.20 |
| Flavoring Agent | Taste-masking | As required |
Manufacturing Process
A robust manufacturing process is essential to ensure the physical and chemical stability of the suspension.
Experimental Protocol: Laboratory-Scale Preparation of this compound Oral Suspension
-
Vehicle Preparation: In a primary manufacturing vessel, dissolve the soluble excipients such as sorbitol, glycerin, citric acid, sodium citrate, sodium benzoate, and sucralose in a portion of the purified water with gentle mixing.
-
Suspending Agent Dispersion: In a separate vessel, disperse the microcrystalline cellulose/sodium carboxymethylcellulose and xanthan gum in a small amount of glycerin to form a slurry. Add this slurry to the main vessel with continuous stirring to form a uniform dispersion.
-
Wetting of API: In another container, wet the this compound powder with polysorbate 80.
-
API Dispersion: Gradually add the wetted this compound to the main vessel while homogenizing at a moderate speed until a uniform suspension is achieved.
-
Flavor Addition: Add the flavoring agent and mix until uniformly distributed.
-
Final Volume Adjustment: Adjust the final volume with purified water and mix thoroughly.
-
pH Measurement: Measure and, if necessary, adjust the pH of the final suspension to the target range (typically 3.6-4.6).
Caption: Workflow for the preparation of this compound Oral Suspension.
Quality Control and Stability Testing
Physicochemical Characterization
Table 3: Key Quality Control Tests for this compound Oral Suspension
| Parameter | Method | Typical Specification |
| Appearance | Visual Inspection | Homogeneous, white to off-white suspension |
| pH | Potentiometry | 3.6 - 4.6 |
| Viscosity | Rotational Viscometer | Formulation dependent (e.g., 50-500 cP) |
| Particle Size Distribution | Laser Diffraction | D90 < 50 µm |
| Assay (this compound) | HPLC-UV | 90.0% - 110.0% of label claim |
| Impurities/Degradation Products | HPLC-UV | Within specified limits |
| Redispersibility | Manual or mechanical shaking | Easily redispersed with no caking |
| Sedimentation Volume | Graduated cylinder | F ≥ 0.9 |
Stability Studies
Stability testing is performed according to ICH guidelines to establish the shelf-life of the product.
Experimental Protocol: Accelerated Stability Study
-
Sample Storage: Store the this compound oral suspension in its final packaging at accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).
-
Time Points: Pull samples at specified time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: Analyze the samples for the parameters listed in Table 3.
-
Data Evaluation: Evaluate any changes in the physicochemical properties and the levels of impurities over time.
Table 4: Illustrative Accelerated Stability Data for this compound Oral Suspension (40°C/75% RH)
| Test | Time 0 | 1 Month | 3 Months | 6 Months |
| Assay (%) | 100.2 | 99.8 | 99.1 | 98.5 |
| Total Impurities (%) | 0.15 | 0.20 | 0.28 | 0.35 |
| pH | 4.2 | 4.1 | 4.1 | 4.0 |
| Viscosity (cP) | 250 | 255 | 260 | 265 |
(Note: This is illustrative data and will vary depending on the specific formulation.)[4][5]
References
- 1. Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Stability of Ibuprofen Solutions in Normal Saline or 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
Application Notes and Protocols for the Preparation of Ibuprofen Lysine-Loaded Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of ibuprofen-loaded nanoparticles. Due to the limited availability of direct protocols for ibuprofen lysine, this document focuses on established methods for ibuprofen and offers critical considerations for adapting these protocols for its more water-soluble salt, this compound.
Introduction
Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Its therapeutic efficacy is often limited by its poor aqueous solubility, which can affect its bioavailability.[1][2] Formulating ibuprofen into nanoparticles is a promising strategy to enhance its dissolution rate, improve bioavailability, and enable controlled or targeted drug delivery.[1][3][4][5] this compound, a salt of ibuprofen, offers improved water solubility, which presents both opportunities and challenges for nanoparticle encapsulation. This document outlines various methods for preparing ibuprofen-loaded nanoparticles and provides guidance on adapting these for this compound.
Data Presentation: Properties of Ibuprofen-Loaded Nanoparticles
The following tables summarize quantitative data from various studies on ibuprofen-loaded nanoparticles, offering a comparative overview of different formulations and their characteristics.
Table 1: Polymeric Nanoparticles Loaded with Ibuprofen
| Nanoparticle Type | Preparation Method | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Methacrylic Acid Copolymer | Emulsion Polymerization | 150 ± 30 to 700 ± 50 | Not Reported | Not Reported | Increases with polymer concentration | [6] |
| PLGA | Emulsification Solvent Evaporation | ~217 | -34.5 | ~78 | Not Reported | [7] |
| Chitosan | Ionic Gelation | 50 - 60 | Not Reported | 77.70 ± 0.65 | 46.62 ± 0.39 | [3] |
| Chitosan | Incubation | 3.5 - 30 | Not Reported | High | Not Reported | |
| PVP-K30 | High-Pressure Homogenization | 527 ± 31.04 | High negative value | Not Applicable | Not Applicable | [1][8] |
| PVP-K30/Tween 80 | High-Pressure Homogenization | 127 ± 6.18 | Not Reported | Not Applicable | Not Applicable | [1] |
| Eudragit® RS 100/PLGA | Not Specified | < 200 (selected) | Positive (selected) | High (selected) | Not Reported | [9] |
Table 2: Lipid-Based Nanoparticles Loaded with Ibuprofen
| Nanoparticle Type | Preparation Method | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Solid Lipid Nanoparticles (SLN) | Hot Melt Extrusion | 60.2 ± 4.81 | Not Reported | 90.41 ± 3.46 | Not Reported | [10] |
| Solid Lipid Nanoparticles (SLN) | High-Pressure Homogenization | Not Reported | Not Reported | Not Reported | Not Reported | [11] |
| Lipid Nanocapsules (LNC) | Not Specified | ~50 | Not Reported | 94 - 98 | Not Reported | [12] |
| Cubic Phase Nanoparticles | Not Specified | 238.1 ± 2.8 | Not Reported | > 85 | Not Reported | [13][14] |
Experimental Protocols
This section provides detailed methodologies for common techniques used to prepare ibuprofen-loaded nanoparticles.
Emulsion-Solvent Evaporation for PLGA Nanoparticles
This method is suitable for encapsulating hydrophobic drugs like ibuprofen in a polymer matrix.
Protocol:
-
Organic Phase Preparation: Dissolve a specific amount of Poly(lactic-co-glycolic acid) (PLGA) and ibuprofen in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, typically polyvinyl alcohol (PVA), at a concentration of 1-5% w/v.
-
Emulsification: Add the organic phase to the aqueous phase dropwise under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The energy input during this step is critical for determining the final particle size.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours under a fume hood to allow the organic solvent to evaporate, leading to the precipitation of PLGA nanoparticles with encapsulated ibuprofen.
-
Nanoparticle Recovery: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).
-
Washing: Wash the nanoparticle pellet three times with deionized water to remove excess stabilizer and unencapsulated drug. Resuspend the pellet in water and centrifuge between each wash.
-
Lyophilization (Optional): For long-term storage, resuspend the final pellet in a cryoprotectant solution (e.g., 5% trehalose) and freeze-dry.
Experimental Workflow: Emulsion-Solvent Evaporation
Diagram of the emulsion-solvent evaporation workflow.
Ionic Gelation for Chitosan Nanoparticles
This is a mild and simple method for preparing nanoparticles from the natural polymer chitosan.
Protocol:
-
Chitosan Solution: Prepare a chitosan solution (e.g., 0.1-0.5% w/v) by dissolving chitosan in an acidic aqueous solution (e.g., 1% v/v acetic acid) with magnetic stirring.
-
Drug Incorporation: Dissolve ibuprofen in a suitable solvent (e.g., ethanol) and add it to the chitosan solution.
-
Crosslinking: Prepare an aqueous solution of a crosslinking agent, typically sodium tripolyphosphate (TPP), at a concentration of 0.1-1% w/v.
-
Nanoparticle Formation: Add the TPP solution dropwise to the chitosan solution under constant magnetic stirring. Nanoparticles will form spontaneously due to the electrostatic interaction between the positively charged amino groups of chitosan and the negatively charged TPP.
-
Maturation: Continue stirring for approximately 30-60 minutes to allow for the stabilization of the nanoparticles.
-
Collection and Washing: Collect the nanoparticles by centrifugation and wash them with deionized water to remove unreacted reagents.
Experimental Workflow: Ionic Gelation
Diagram of the ionic gelation workflow for chitosan nanoparticles.
Solvent/Antisolvent Precipitation
This technique relies on the rapid precipitation of a drug and/or polymer upon mixing a solvent with an antisolvent.
Protocol:
-
Solvent Phase: Dissolve ibuprofen (and a polymer, if used) in a water-miscible organic solvent in which it is highly soluble (e.g., ethanol, acetone, or isopropyl alcohol).[2]
-
Antisolvent Phase: Prepare the antisolvent, which is typically water, often containing a stabilizer (e.g., PVP, Tween 80) to prevent particle aggregation.
-
Precipitation: Inject the solvent phase into the antisolvent phase under vigorous stirring. The rapid mixing causes supersaturation and subsequent precipitation of ibuprofen as nanoparticles.
-
Solvent Removal: Remove the organic solvent, for example, by evaporation under reduced pressure.
-
Collection: Collect the nanoparticles by centrifugation or filtration.
Logical Relationship: Solvent/Antisolvent Precipitation
Principle of the solvent/antisolvent precipitation method.
Considerations for Formulating this compound Nanoparticles
This compound's higher water solubility compared to ibuprofen necessitates significant modifications to the above protocols to achieve efficient encapsulation.
-
For Emulsion-Based Methods (e.g., Emulsion-Solvent Evaporation):
-
Challenge: this compound will predominantly partition into the external aqueous phase, leading to very low encapsulation efficiency.
-
Proposed Adaptation (Double Emulsion w/o/w):
-
Prepare an inner aqueous phase (w1) by dissolving this compound in a small volume of water.
-
Emulsify this inner aqueous phase into an organic phase (o) containing the polymer (e.g., PLGA in DCM) to form a water-in-oil (w/o) primary emulsion.
-
Disperse this primary emulsion into a larger volume of an outer aqueous phase (w2) containing a stabilizer (e.g., PVA) to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Proceed with solvent evaporation as described in section 3.1. This method entraps the water-soluble drug in the inner aqueous droplets.
-
-
-
For Ionic Gelation with Chitosan:
-
Opportunity: This method is well-suited for water-soluble drugs. This compound can be directly dissolved in the aqueous chitosan solution before the addition of the TPP crosslinker.
-
Consideration: The interaction between the carboxylate group of ibuprofen and the amine group of chitosan might be influenced by the presence of lysine. Optimization of the pH and the chitosan-to-TPP ratio will be crucial to achieve stable nanoparticles with good drug loading.
-
-
For Solvent/Antisolvent Precipitation:
-
Challenge: The choice of solvent and antisolvent becomes more critical. A solvent system must be found where this compound is soluble, while it is insoluble in the antisolvent.
-
Proposed Adaptation: The principle remains the same, but the solvent system needs to be re-evaluated. For instance, a polar organic solvent like dimethyl sulfoxide (DMSO) could be used as the solvent, with a less polar solvent as the antisolvent. Extensive screening of solvent/antisolvent pairs is necessary.
-
Characterization of Nanoparticles
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS). The PDI indicates the breadth of the size distribution.
-
Zeta Potential: Measured using Laser Doppler Electrophoresis. This indicates the surface charge of the nanoparticles and is a predictor of their colloidal stability.
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Separate the nanoparticles from the aqueous medium by centrifugation.
-
Measure the concentration of the free drug in the supernatant using a validated HPLC-UV method at a wavelength of approximately 221 nm.[2]
-
Disrupt the nanoparticle pellet using a suitable solvent to release the encapsulated drug and measure its concentration.
-
Calculate EE% and DL% using the following formulas:
-
EE% = (Total Drug - Free Drug) / Total Drug * 100
-
DL% = (Weight of Drug in Nanoparticles) / (Total Weight of Nanoparticles) * 100
-
-
-
Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to observe the shape and surface characteristics of the nanoparticles.
In Vitro Drug Release Studies
Protocol:
-
Disperse a known amount of ibuprofen-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Place the dispersion in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a larger volume of the release medium at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the external medium and replace with fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the aliquots using HPLC-UV to determine the cumulative drug release over time.
These protocols and notes provide a foundational framework for the successful preparation and characterization of this compound-loaded nanoparticles. Researchers should note that optimization of formulation parameters is essential for achieving desired nanoparticle characteristics.
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. benthamopen.com [benthamopen.com]
- 3. Enhanced ibuprofen loading capacity of chitosan nanoparticles for prolonged release: A comprehensive study | Do | Fine Chemical Technologies [finechem-mirea.ru]
- 4. Comminution of ibuprofen to produce nano-particles for rapid dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and Characterization of Ibuprofen Containing Nano-Embedded-Microparticles for Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. actapharmsci.com [actapharmsci.com]
- 7. In vitro and in vivo characterization of PLGA nanoparticles loaded with ibuprofen a poorly water soluble drug / Noreen Ang Azlan - UiTM Institutional Repository [ir.uitm.edu.my]
- 8. Formulation of Ibuprofen Nanoparticles and Nanosuspensions with Enhanced Dissolution Rate using Ultra-Homogenization Technique | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 9. Novel approaches to cancer therapy with ibuprofen-loaded Eudragit® RS 100 and/or octadecylamine-modified PLGA nanoparticles by assessment of their effects on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formulation of topical ibuprofen solid lipid nanoparticle (SLN) gel using hot melt extrusion technique (HME) and determining its anti-inflammatory strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation and characterization of ibuprofen solid lipid nanoparticles with enhanced solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipid nanocarriers as drug delivery system for ibuprofen in pain treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cubic phase nanoparticles for sustained release of ibuprofen: formulation, characterization, and enhanced bioavailability study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Characterization of Ibuprofen Lysine Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive overview of the key methodologies and protocols for the synthesis and characterization of ibuprofen lysine nanoparticles. It is intended to serve as a practical guide for researchers in the field of pharmaceutical nanotechnology and drug delivery.
Introduction
Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, and antipyretic properties.[1] However, its poor aqueous solubility can limit its bioavailability and delay its onset of action.[1][2] The formation of this compound, a salt of ibuprofen with the amino acid lysine, enhances its water solubility and allows for faster absorption.[2][3]
Nanoformulation of this compound into nanoparticles is a promising strategy to further enhance its therapeutic profile. Nanoparticles can improve drug delivery, offer controlled release, and potentially reduce side effects like gastric irritation. This document outlines the synthesis and detailed characterization of these nanoparticles, providing protocols for assessing their critical quality attributes.
Synthesis of this compound Nanoparticles
Several methods can be employed to prepare this compound nanoparticles. The choice of method depends on the desired particle characteristics and the specific polymer or carrier system used. Common techniques include emulsification/solvent diffusion and solvent/antisolvent precipitation.[1]
Protocol: Emulsification/Solvent Diffusion Method
This method is suitable for encapsulating drugs within a polymeric matrix like poly(DL-lactic acid) (PLA).
Materials:
-
Ibuprofen
-
Lysine
-
Poly(DL-lactic acid) (PLA)
-
Poloxamer 188 (POLX)
-
Ethyl acetate
-
Purified water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLA and ibuprofen in ethyl acetate. Ensure the solution is saturated with water.
-
Aqueous Phase Preparation: Prepare an aqueous solution of Poloxamer 188 (e.g., 5% w/v), saturated with ethyl acetate.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed stirring (e.g., 11,000 rpm) for 5 minutes to form an oil-in-water emulsion.
-
Nanoparticle Formation: Add an excess of purified water to the emulsion under moderate stirring (e.g., 400 rpm). This causes the ethyl acetate to diffuse into the aqueous phase, leading to the precipitation of the polymer and the formation of nanoparticles.
-
Purification: The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove excess reagents.
Protocol: Simple Crystallization Method
This method focuses on creating the this compound salt which can then be processed into nanoparticles.
Materials:
-
Ibuprofen
-
Lysine (e.g., L-lysine or DL-lysine monohydrate)[4]
-
Ethanol (95%)
-
Purified water
-
Activated carbon (for decolorization)
Procedure:
-
(Optional) Decolorization: Add activated carbon to each solution, stir, and filter to remove impurities.[4]
-
Reaction: Mix Solution A and Solution B in a reaction vessel. Allow the reaction to proceed for 0.1-12 hours at a controlled temperature (e.g., 25°C).[2][4]
-
Crystallization: Cool the mixture to room temperature, add supplemental ethanol, and then freeze at a low temperature (e.g., -10°C) for several hours to induce crystallization.[2][4]
-
Harvesting: Centrifuge the mixture to collect the crystals. Wash the collected crystals with ethanol and dry them to obtain the final this compound product.[4]
Caption: Workflow for nanoparticle synthesis.
Physicochemical Characterization
A thorough characterization is essential to ensure the quality, stability, and performance of the nanoparticles.
Particle Size, Polydispersity, and Zeta Potential
Application Note: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size), the polydispersity index (PDI), and the zeta potential. Particle size influences drug release, bioavailability, and in vivo distribution.[5] PDI indicates the uniformity of the particle size distribution. Zeta potential is a measure of the surface charge, which predicts the physical stability of the nanoparticle suspension against aggregation.
Protocol (DLS):
-
Sample Preparation: Dilute the nanoparticle suspension with purified water to an appropriate concentration (e.g., 0.2 mg/ml) to avoid multiple scattering effects.[1]
-
Instrument Setup: Equilibrate the DLS instrument at a standard temperature (e.g., 25°C).
-
Measurement: Place the diluted sample in a cuvette and insert it into the instrument.
-
Data Acquisition: Perform the measurement to obtain the average particle size, PDI, and zeta potential. For zeta potential, a specific electrode cuvette is required.
-
Analysis: Repeat the measurement at least three times and report the values as mean ± standard deviation.
Morphology and Surface Topography
Application Note: Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the shape and surface characteristics of the nanoparticles. These methods confirm the particle size obtained from DLS and provide qualitative information about aggregation and morphology.[6]
Protocol (SEM):
-
Sample Preparation: Place a drop of the diluted nanoparticle suspension on an aluminum stub and allow it to air-dry completely.
-
Sputter Coating: Coat the dried sample with a thin layer of a conductive material (e.g., gold) using a sputter coater.
-
Imaging: Mount the stub in the SEM chamber.
-
Analysis: Acquire images at various magnifications to observe the particle shape and surface features. SEM images typically show spherical particles with a low polydispersity index.
Solid-State Characterization
Application Note: Techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Powder Diffraction (XRPD) are crucial for confirming drug encapsulation and assessing the physical state of the drug within the nanoparticle matrix. FTIR identifies chemical interactions between the drug and carrier, while DSC and XRPD determine if the drug is in a crystalline or amorphous state.[7][8]
Protocol (FTIR):
-
Sample Preparation: Prepare pellets by gently grinding a small amount of dried nanoparticles with potassium bromide (KBr).[1]
-
Data Acquisition: Place the pellet in the FTIR spectrometer's sample holder.
-
Analysis: Record the spectrum over a specific range (e.g., 400 to 4000 cm⁻¹).[1] Compare the spectrum of the nanoparticles with the spectra of pure ibuprofen, pure lysine, and the physical mixture to identify any shifts or changes in characteristic peaks, which would indicate interactions.
Protocol (DSC):
-
Sample Preparation: Accurately weigh a small amount of the dried nanoparticle sample (e.g., 2-5 mg) into an aluminum pan and seal it.
-
Instrument Setup: Use an empty sealed pan as a reference.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range under a nitrogen atmosphere.
-
Analysis: Analyze the resulting thermogram for melting peaks. The absence or shift of the drug's characteristic melting peak can indicate that it is in an amorphous state or dissolved within the nanoparticle matrix.
Quantitative Analysis
Drug Loading and Encapsulation Efficiency
Application Note: It is critical to quantify the amount of drug successfully incorporated into the nanoparticles. Encapsulation Efficiency (EE) refers to the percentage of the initial drug that is encapsulated in the nanoparticles. Drug Loading (DL) refers to the weight percentage of the drug relative to the total weight of the nanoparticle. High-performance liquid chromatography (HPLC) is a standard method for this analysis.[9]
Protocol (HPLC):
-
Sample Preparation: Accurately weigh a specific amount of dried nanoparticles.
-
Drug Extraction: Dissolve the nanoparticles in a suitable solvent (e.g., acetone or methanol) to break them apart and release the encapsulated drug.[7][10] Vortex or sonicate to ensure complete dissolution.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any polymeric debris.[7]
-
Quantification: Inject the filtered solution into an HPLC system equipped with a suitable column and UV detector (e.g., at 221 nm for ibuprofen).[1]
-
Calculation: Determine the drug concentration from a standard calibration curve. Calculate EE% and DL% using the following formulas:
-
EE (%) = (Actual amount of drug in nanoparticles / Initial amount of drug used) × 100[7]
-
DL (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) × 100
-
In Vitro Drug Release Studies
Application Note: In vitro release studies are performed to predict the in vivo performance of the nanoparticle formulation. These studies measure the rate and extent of drug release from the nanoparticles over time in a simulated physiological fluid (e.g., phosphate-buffered saline, PBS, at pH 7.4).[7]
Protocol (Dialysis Bag Method):
-
Preparation: Place a known amount of nanoparticle suspension or dried nanoparticles into a dialysis bag with a specific molecular weight cut-off.
-
Setup: Suspend the sealed dialysis bag in a release medium (e.g., PBS pH 7.4) maintained at 37°C with constant stirring.[7]
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[1]
-
Analysis: Analyze the drug concentration in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Data Plotting: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Caption: Workflow for nanoparticle characterization.
Summary of Quantitative Data
The following tables summarize typical characterization data for ibuprofen-loaded nanoparticles based on published literature.
Table 1: Physicochemical Properties of Ibuprofen Nanoparticles
| Formulation Type | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| PLA Nanoparticles | 281.1 ± 66.7 | 0.1 | -4.3 | Not Reported | |
| Chitosan-Gold Nanoparticles | 37.5 | Not Reported | +40.5 | Not Reported | [6] |
| Lipid Nanocapsules | ~50 | Not Reported | Not Reported | 94 - 98 | [11] |
| Nanosuspension (PVA stabilized) | 178.7 ± 7.7 | Not Reported | -20.9 ± 2.1 | Not Reported | [5] |
| PLGA Nanoparticles | Not Specified | Not Reported | Not Reported | ~59 - 78 | [12] |
Table 2: In Vitro Release and Pharmacokinetic Data
| Formulation Type | Release Profile | Key Pharmacokinetic Finding | Reference |
| Cubic Nanoparticles | >80% release at 24 hours | Relative oral bioavailability of 222% compared to pure ibuprofen. | |
| Lipid Nanocapsules | Release within 24 hours | Oral administration showed an 18% increase in Area Under the Curve (AUC). | [11] |
| Nanosuspension | Rapid release in artificial lung media | Not Applicable | [5] |
| Alginate Beads | pH-sensitive release | Release can be modified and is correlated with swelling behavior. | [13] |
References
- 1. benthamopen.com [benthamopen.com]
- 2. CN102180785A - Synthesis and application of this compound - Google Patents [patents.google.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Synthesis and application of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. Preparation and Characterization of Ibuprofen Containing Nano-Embedded-Microparticles for Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lysine-Polydopamine Nanocrystals Loaded with the Codrug Abemaciclib-Flurbiprofen for Oral Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid nanocarriers as drug delivery system for ibuprofen in pain treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of alginate beads loaded with this compound salt and optimization of the preparation method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ibuprofen Lysine in Hydrogel for Topical Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topical delivery of nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen offers a significant advantage over oral administration by minimizing systemic side effects, such as gastrointestinal irritation. Ibuprofen lysine, the salt form of ibuprofen, exhibits enhanced aqueous solubility, making it a promising candidate for incorporation into hydrogel formulations for topical application. Hydrogels, with their high water content and biocompatibility, provide a suitable matrix for controlled drug release and improved skin permeation.
These application notes provide a comprehensive overview of the formulation, characterization, and in vitro evaluation of this compound-loaded hydrogels. The detailed protocols and compiled data herein serve as a valuable resource for researchers and professionals in the field of topical drug delivery.
Data Presentation
The following tables summarize quantitative data from various studies on hydrogel formulations for topical drug delivery. While specific data for this compound is highlighted, data from ibuprofen-containing hydrogels are also included for comparative purposes, given the similar nature of the hydrogel systems.
Table 1: Formulation and Physicochemical Properties of Ibuprofen-Loaded Hydrogels
| Hydrogel Base | Polymer Concentration (%) | Ibuprofen/Ibuprofen Lysine Loading (%) | Encapsulation Efficiency (%) | Swelling Ratio (%) |
| Alginate | 2 | 1 (this compound) | ~80[1] | pH-dependent |
| Chitosan-Lipid | 2 (Chitosan) | Not Specified (Ibuprofen) | > 91[2] | 380.4 ± 20.06[3] |
| Carbopol 940 | 1 | 1 (Ibuprofen) | 87.56 - 90.45 | Not Reported |
| Hyaluronic Acid | Not Specified | Not Specified (this compound) | Not Reported | Not Reported |
| Eudragit® L 100 NPs in Carbopol® 934 | Not Specified | Not Specified (Ibuprofen) | 90[4] | Not Reported |
Table 2: Rheological and Release Characteristics of Ibuprofen-Loaded Hydrogels
| Hydrogel Base | Viscosity (Pa·s) | In Vitro Release Conditions | Cumulative Release (%) | Release Kinetics Model |
| Alginate | Not Reported | pH 7.4 | pH-sensitive release[5] | Not Reported |
| Chitosan-Lipid | "Weak gel" behavior | Not Reported | Initial burst followed by sustained release[2] | Korsmeyer-Peppas[2] |
| Carbopol 940 | Feasible for topical delivery | Egg membrane, rat epidermis | Formulation dependent | Not Reported |
| Hyaluronic Acid | Not Reported | Continuous flow system | Complete release over 8 days (slowest flow rate)[6] | Not Reported |
| Chitosan-Ibuprofen Aerogels | Not Applicable | pH 7.4 PBS | ~70% over 72 hours[7][8] | Controlled release[7][8] |
Experimental Protocols
Preparation of this compound-Loaded Alginate Hydrogel
This protocol describes the preparation of this compound-loaded alginate beads by ionotropic gelation.
Materials:
-
Sodium alginate
-
This compound
-
Calcium chloride (CaCl₂)
-
Deionized water
-
Magnetic stirrer
-
Syringe with a needle
Protocol:
-
Prepare a 2% (w/v) sodium alginate solution by dissolving sodium alginate powder in deionized water with continuous stirring until a homogenous solution is formed.
-
Disperse the desired amount of this compound (e.g., 1% w/v) in the sodium alginate solution and stir until uniformly distributed.
-
Prepare a 2% (w/v) calcium chloride solution in deionized water to be used as the crosslinking agent.
-
Draw the this compound-alginate solution into a syringe fitted with a 22-gauge needle.
-
Extrude the solution dropwise into the calcium chloride solution from a height of approximately 10 cm while gently stirring.
-
Allow the formed beads to cure in the calcium chloride solution for 30 minutes to ensure complete crosslinking.
-
Collect the this compound-loaded alginate beads by filtration, wash with deionized water to remove any unreacted calcium chloride, and then air-dry or freeze-dry for storage.
Characterization of Hydrogels
a) Drug Loading and Encapsulation Efficiency
-
Accurately weigh a specific amount of dried this compound-loaded hydrogel.
-
Digest the hydrogel in a suitable solvent (e.g., phosphate buffer at a pH where the hydrogel dissolves) to release the encapsulated drug.
-
Filter the solution to remove any polymeric debris.
-
Quantify the amount of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the Drug Loading (%) and Encapsulation Efficiency (%) using the following formulas:
-
Drug Loading (%) = (Mass of drug in hydrogel / Mass of hydrogel) x 100
-
Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100
-
b) Swelling Ratio
-
Weigh the dried hydrogel sample (Wd).
-
Immerse the hydrogel in a swelling medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C.
-
At predetermined time intervals, remove the swollen hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).
-
Calculate the swelling ratio using the formula:
-
Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
-
c) Rheological Studies
-
Use a rheometer with a cone-plate or parallel-plate geometry.
-
Place the hydrogel sample on the lower plate of the rheometer.
-
Perform oscillatory frequency sweeps at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').
-
Conduct steady shear rate sweeps to determine the viscosity of the hydrogel as a function of the shear rate.
In Vitro Drug Release and Skin Permeation Studies (Franz Diffusion Cell)
This protocol outlines the procedure for assessing the in vitro release and skin permeation of this compound from a hydrogel formulation using a Franz diffusion cell.
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., Strat-M®) or excised animal/human skin
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
Magnetic stirrer
-
Water bath/circulator
-
Syringes for sampling
-
HPLC or UV-Vis spectrophotometer
Protocol:
-
Cell Setup:
-
Set up the Franz diffusion cells and connect them to a circulating water bath to maintain the receptor chamber temperature at 32 ± 0.5°C.[9]
-
Fill the receptor chamber with a degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane.
-
Place a small magnetic stir bar in the receptor chamber and set the stirring speed (e.g., 400 rpm).[9]
-
-
Membrane Preparation and Mounting:
-
If using biological skin, carefully excise the skin, remove subcutaneous fat, and equilibrate it in the receptor medium before mounting.
-
Mount the membrane (synthetic or biological) between the donor and receptor compartments, with the stratum corneum side facing the donor compartment.
-
-
Sample Application:
-
Apply a known quantity (e.g., 300 mg) of the this compound hydrogel evenly onto the surface of the membrane in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specific volume of the receptor medium from the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated analytical method (HPLC or UV-Vis).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time.
-
Determine the steady-state flux (Jss) from the linear portion of the curve.
-
Visualizations
Signaling Pathway of Ibuprofen
The primary mechanism of action of ibuprofen is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.
Caption: Ibuprofen's mechanism of action via COX inhibition.
Experimental Workflow for Hydrogel Characterization
The following diagram illustrates a typical workflow for the characterization of this compound-loaded hydrogels.
Caption: Workflow for hydrogel characterization.
Logical Relationship of Formulation Parameters and Performance
The properties of the hydrogel and its performance are interconnected, as depicted in the diagram below.
Caption: Formulation parameters and hydrogel performance.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Ibuprofen-Loaded Chitosan–Lipid Nanoconjugate Hydrogel with Gum Arabic: Green Synthesis, Characterisation, In Vitro Kinetics Mechanistic Release Study and PGE2 Production Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of alginate beads loaded with this compound salt and optimization of the preparation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hyaluronic acid hydrogel added with ibuprofen-lysine for the local treatment of chondral lesions in the knee: in vitro and in vivo investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Green Fabrication and Release Mechanisms of pH-Sensitive Chitosan–Ibuprofen Aerogels for Controlled Transdermal Delivery of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. An Analytical Target Profile for the Development of an In Vitro Release Test Method and Apparatus Selection in the Case of Semisolid Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for In Vivo Pharmacokinetic Study of Ibuprofen Lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID), is widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key in the synthesis of prostaglandins that mediate pain, inflammation, and fever.[1][2][3] Ibuprofen is administered as a racemic mixture of R-(-)- and S-(+)-enantiomers, with the S-(+)-enantiomer being responsible for most of the pharmacological activity.[3] An interesting aspect of ibuprofen's pharmacokinetics is the unidirectional chiral inversion of the inactive R-enantiomer to the active S-enantiomer in vivo.[3][4]
Ibuprofen lysine is a salt form of ibuprofen designed to enhance its solubility and promote faster absorption compared to ibuprofen acid.[5][6] This rapid absorption may lead to a quicker onset of analgesic effects.[6] Understanding the in vivo pharmacokinetic profile of this compound is crucial for optimizing dosage regimens and ensuring therapeutic efficacy and safety.
This document provides a detailed protocol for conducting an in vivo pharmacokinetic study of this compound in a rabbit model, a commonly used species for such studies.[7][8] The protocol outlines the experimental design, animal handling, drug administration, blood sample collection, and bioanalytical methodology for the quantification of ibuprofen in plasma.
Key Pharmacokinetic Parameters of Ibuprofen
| Parameter | Description | Typical Values/Characteristics for Ibuprofen |
| Absorption | Rapidly and completely absorbed after oral administration.[9] this compound is absorbed more rapidly than the free acid form.[5][8] | |
| Distribution | Highly bound to plasma proteins (~99%).[4][9] | |
| Metabolism | Primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C9 and to a lesser extent CYP2C8, into inactive hydroxylated and carboxylated compounds.[1][9][10] | |
| Elimination | Primarily excreted in the urine as metabolites and their conjugates, with very little unchanged drug being excreted.[3][9] | |
| Half-life (t½) | Relatively short, approximately 1 to 3 hours in humans.[2][3] | |
| Bioavailability | Oral formulations generally have almost complete systemic bioavailability.[4] The absolute bioavailability of ibuprofen from this compound is approximately 102.7%, indicating complete absorption.[5][11] |
Experimental Protocol
Animal Model
-
Species: New Zealand White rabbits
-
Weight: 2.5 - 3.5 kg
-
Sex: Male or female (use of a single sex is recommended to minimize variability)
-
Housing: Housed in individual cages under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard laboratory chow and water.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.
-
Ethics Statement: All animal procedures must be performed in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.
Materials and Reagents
-
This compound
-
Vehicle for administration (e.g., sterile water for injection or saline)
-
Anesthetic (if required for blood collection)
-
Syringes and needles for dosing and blood collection
-
Anticoagulant tubes (e.g., EDTA or heparin) for blood collection
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Solvents for sample preparation (e.g., acetonitrile, methanol, n-hexane)[12][13]
-
Internal standard (e.g., naproxen) for bioanalysis[13]
Dosing and Administration
-
Dose Calculation: The dose of this compound should be equivalent to a specific dose of ibuprofen acid. For example, 250 mg of ibuprofen lysinate is equivalent to 146.3 mg of ibuprofen acid.[7]
-
Route of Administration: Oral gavage is a common route for studying orally administered drugs. Intravenous administration can be used as a reference to determine absolute bioavailability.[11]
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before drug administration to minimize food effects on drug absorption.[9] Water should be available ad libitum.
-
Administration Procedure:
-
Accurately weigh each animal to determine the precise dose volume.
-
Dissolve the calculated dose of this compound in the appropriate vehicle.
-
Administer the dose via oral gavage using a suitable gavage needle.
-
Blood Sample Collection
-
Sampling Sites: Marginal ear vein or central artery are common sites for blood collection in rabbits.
-
Sampling Time Points: A sufficient number of time points should be selected to adequately characterize the plasma concentration-time profile, including the absorption, distribution, and elimination phases. A suggested schedule is as follows: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Collection Procedure:
-
At each time point, collect approximately 0.5-1.0 mL of whole blood into anticoagulant tubes.
-
Gently invert the tubes several times to ensure proper mixing with the anticoagulant.
-
Place the samples on ice immediately after collection.
-
Plasma Preparation and Storage
-
Centrifuge the blood samples at approximately 3000-4000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled microcentrifuge tubes.
-
Store the plasma samples at -70°C or lower until bioanalysis.[14]
Bioanalytical Method: HPLC or LC-MS/MS
The concentration of ibuprofen in plasma samples can be determined using a validated high-performance liquid chromatography (HPLC) with UV detection or a more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12][13]
-
Sample Preparation (Protein Precipitation): [12]
-
Thaw the plasma samples on ice.
-
To a 100 µL aliquot of plasma, add a known concentration of the internal standard.
-
Add 200 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the chromatographic system.
-
-
Chromatographic Conditions (Example for HPLC): [12]
-
Quantification:
-
A calibration curve should be prepared by spiking known concentrations of ibuprofen into blank plasma.
-
The concentration of ibuprofen in the unknown samples is determined by comparing the peak area ratio of ibuprofen to the internal standard against the calibration curve.
-
Data Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC(0-t) | Area under the plasma concentration-time curve from time zero to the last measurable concentration. |
| AUC(0-∞) | Area under the plasma concentration-time curve from time zero to infinity. |
| t½ | Elimination half-life. |
| CL/F | Apparent total body clearance. |
| Vd/F | Apparent volume of distribution. |
Visualizations
Ibuprofen Mechanism of Action
Caption: Ibuprofen non-selectively inhibits COX-1 and COX-2 enzymes.
In Vivo Pharmacokinetic Study Workflow
References
- 1. ClinPGx [clinpgx.org]
- 2. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 3. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abidipharma.com [abidipharma.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Stereoselective pharmacokinetics of ibuprofen and its lysinate from suppositories in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioavailability of racemic ibuprofen and its lysinate from suppositories in rabbits [pubmed.ncbi.nlm.nih.gov]
- 9. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Pharmacokinetics and absolute bioavailability of ibuprofen after oral administration of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay of ibuprofen in human plasma by rapid and sensitive reversed-phase high-performance liquid chromatography:application to a single dose pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid Determination of Ibuprofen in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Method [journal11.magtechjournal.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Efficacy Testing of Ibuprofen Lysine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the analgesic, anti-inflammatory, and antipyretic efficacy of ibuprofen lysine in established animal models. The information is intended to guide researchers in designing and executing preclinical studies to assess the therapeutic potential of this compound.
Introduction
Ibuprofen is a well-established nonsteroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever.[2][3] this compound is a salt formulation of ibuprofen designed to enhance its solubility and absorption, potentially leading to a faster onset of action.[3][4] The lysine moiety is an essential amino acid that increases the aqueous solubility of ibuprofen, facilitating quicker dissolution and absorption from the gastrointestinal tract.[3] This rapid absorption is particularly advantageous for the management of acute pain.[3] The primary mechanism of action remains the inhibition of prostaglandin synthesis by the ibuprofen component.[3][5]
Signaling Pathway of Ibuprofen
The therapeutic effects of ibuprofen are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway.
Caption: Inhibition of COX-1 and COX-2 by ibuprofen.
Experimental Workflow for Efficacy Testing
A general workflow for assessing the efficacy of this compound in animal models is outlined below.
Caption: Workflow for preclinical efficacy studies.
Analgesic Efficacy Models
Acetic Acid-Induced Writhing Test (Visceral Pain)
This model is used to evaluate peripherally acting analgesics. Intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a sign of visceral pain.
Protocol:
-
Animals: Swiss albino mice (25-30 g) are commonly used.[6]
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into control (vehicle), standard (e.g., diclofenac), and test (this compound) groups.
-
Drug Administration: Administer this compound orally (p.o.) 30 minutes before the induction of writhing.[6]
-
Induction: Inject 0.6% acetic acid intraperitoneally (i.p.).[6]
-
Observation: Immediately after injection, observe the mice for the number of writhes (abdominal muscle contractions and stretching of hind limbs) over a 20-minute period.[6]
-
Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the control.
Hot Plate Test (Central Analgesia)
This model assesses the response to a thermal stimulus and is effective for evaluating centrally acting analgesics.
Protocol:
-
Animals: Wistar rats are often used.
-
Apparatus: A commercially available hot plate apparatus with the temperature maintained at 55 ± 0.2°C.[7]
-
Baseline: Determine the baseline reaction time (latency to paw licking or jumping) for each animal. A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.
-
Drug Administration: Administer this compound intraperitoneally (i.p.).
-
Testing: Place the rats on the hot plate at various time points after drug administration (e.g., 30, 60, 90, 120 minutes) and record the reaction time.[7]
-
Data Analysis: Compare the reaction times of the treated groups with the control group.
Anti-inflammatory Efficacy Model
Carrageenan-Induced Paw Edema
This is a widely used model for evaluating acute inflammation. Sub-plantar injection of carrageenan induces a biphasic inflammatory response characterized by edema.
Protocol:
-
Animals: Wistar rats are commonly used.
-
Baseline: Measure the initial paw volume of the rats using a plethysmometer.
-
Drug Administration: Administer this compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction: Inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar tissue of the left hind paw.[8][9]
-
Measurement: Measure the paw volume at 1, 2, 3, and 5 hours after carrageenan injection.[8][9]
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Antipyretic Efficacy Model
Brewer's Yeast-Induced Pyrexia
This model is used to assess the fever-reducing properties of a compound.
Protocol:
-
Animals: Young male rats (e.g., 28-30 days old) are suitable.[10]
-
Baseline: Record the baseline rectal temperature of the rats using a digital thermometer.
-
Induction: Induce pyrexia by subcutaneous injection of a 15% suspension of Brewer's yeast.[11]
-
Fever Development: Monitor the rectal temperature, which typically peaks around 18-20 hours after yeast injection.[11]
-
Drug Administration: Once fever is established, administer this compound orally (p.o.).
-
Measurement: Record the rectal temperature at regular intervals (e.g., every 30 or 60 minutes) for up to 2-4 hours after drug administration.[10][11]
-
Data Analysis: Compare the reduction in rectal temperature in the treated groups to the control group.
Quantitative Data Summary
The following tables summarize representative quantitative data for ibuprofen in various animal models. This data can serve as a reference for the expected efficacy of this compound.
Table 1: Analgesic Activity of Ibuprofen
| Animal Model | Species | Ibuprofen Dose | Route | Efficacy Measure | Result | Reference |
| Acetic Acid Writhing | Mice | 30 mg/kg | p.o. | % Inhibition of Writhing | ~60-70% | [6] |
| Hot Plate Test | Rats | 100 mg/kg | i.p. | Increase in Reaction Time | Statistically significant increase | [7] |
Table 2: Anti-inflammatory Activity of Ibuprofen
| Animal Model | Species | Ibuprofen Dose | Route | Efficacy Measure | Result at 3h | Reference |
| Carrageenan Paw Edema | Rats | 40 mg/kg | p.o. | % Inhibition of Edema | ~50% | [8] |
| Carrageenan Paw Edema | Rats | 100 mg/kg | i.p. | % Inhibition of Edema | Statistically significant decrease in paw size | [7] |
Table 3: Antipyretic Activity of Ibuprofen
| Animal Model | Species | Ibuprofen Dose | Route | Efficacy Measure | Result | Reference |
| Yeast-Induced Pyrexia | Rabbits | Not specified | Not specified | Temperature Reduction | Effective in blocking febrile response | [12] |
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize these protocols based on their specific experimental conditions and adhere to all relevant animal welfare guidelines and regulations. The quantitative data for ibuprofen is for reference and the efficacy of this compound should be determined experimentally.
References
- 1. ClinPGx [clinpgx.org]
- 2. news-medical.net [news-medical.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. This compound for the prevention and treatment of patent ductus arteriosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. njppp.com [njppp.com]
- 8. phytopharmajournal.com [phytopharmajournal.com]
- 9. frontiersin.org [frontiersin.org]
- 10. Baker yeast-induced fever in young rats: characterization and validation of an animal model for antipyretics screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnrjournal.com [pnrjournal.com]
- 12. Effect of ibuprofen on fever and metabolic changes induced by continuous infusion of leukocytic pyrogen (interleukin 1) or endotoxin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ibuprofen Lysine Administration in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of ibuprofen lysine in preclinical research settings. This document includes detailed experimental protocols for common analgesic and anti-inflammatory models, a summary of quantitative data from various studies, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID), is a widely used analgesic, antipyretic, and anti-inflammatory agent. Its mechanism of action primarily involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1][2] this compound is a salt form of ibuprofen that is more soluble in water, leading to faster absorption and a quicker onset of action compared to ibuprofen acid.[2][] These characteristics make it a subject of interest in preclinical studies for various indications.
Data Presentation
The following tables summarize quantitative data on the administration and effects of ibuprofen in various preclinical models. It is important to note that many studies use ibuprofen, and the specific salt is not always mentioned. However, due to its enhanced solubility, this compound is particularly suitable for aqueous formulations used in these experimental settings.
Table 1: Ibuprofen Dosing in Preclinical Analgesic Models
| Animal Model | Species | Route of Administration | Dose Range (mg/kg) | Analgesic Effect Observed | Reference(s) |
| Formalin Test | Mouse | Intraperitoneal (i.p.) | 50 - 200 | Significant decrease in pain-related behavior, particularly in the inflammatory phase. | [4][5] |
| Formalin Test | Rat | Oral (p.o.) | 30 - 300 | Attenuation of second phase (inflammatory) nociceptive behaviors. | [6] |
| Hot Plate Test | Rat | Oral (p.o.) | 10 - 30 | Increased reaction time to thermal stimulus. | [7] |
| Incisional Pain | Mouse | Intraperitoneal (i.p.) | 50 - 200 | Significant antiallodynic effect. | [4] |
| Acetic Acid-Induced Writhing | Mouse | Oral (p.o.) | 10 - 100 | Significant inhibition of writhing response. | [7][8] |
Table 2: Ibuprofen Dosing in Preclinical Anti-inflammatory Models
| Animal Model | Species | Route of Administration | Dose Range (mg/kg) | Anti-inflammatory Effect Observed | Reference(s) |
| Carrageenan-Induced Paw Edema | Rat | Intraperitoneal (i.p.) | 10 - 100 | Significant reduction in paw edema. | [9][10] |
| Carrageenan-Induced Paw Edema | Mouse | Oral (p.o.) | 40 | Inhibition of paw swelling. | [11] |
| Adjuvant-Induced Arthritis | Rat | Oral (p.o.) | 8.75 - 35 | Suppression of paw edema and hyperalgesia. | [12] |
| Alzheimer's Disease Model | Mouse | In diet (375 ppm) | ~56 | Reduction in amyloid plaque pathology and neuroinflammation. | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound.
Protocol 1: Preparation and Administration of this compound for Preclinical Studies
1. Materials:
-
This compound powder
-
Sterile saline (0.9% sodium chloride) or sterile water for injection[]
-
Vehicle (e.g., 1% methylcellulose) for oral suspension[14]
-
Vortex mixer
-
Sterile syringes and needles (appropriate gauge for the animal and route of administration)
-
Animal scale
2. Preparation of Injectable Solution (for Intraperitoneal or Intravenous Administration):
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Aseptically weigh the this compound powder.
-
Dissolve the powder in sterile saline or sterile water to the desired final concentration. This compound's higher water solubility facilitates this process.[]
-
Gently vortex the solution until the powder is completely dissolved.
-
Draw the solution into sterile syringes for administration.
3. Preparation of Oral Suspension (for Oral Gavage):
-
Calculate the required amount of this compound.
-
Weigh the this compound powder.
-
Prepare the vehicle solution (e.g., 1% methylcellulose in sterile water).
-
Gradually add the this compound powder to the vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
Administer the suspension using an appropriately sized oral gavage needle.[15][16]
4. Administration:
-
Intraperitoneal (i.p.) Injection: Restrain the animal (mouse or rat) and inject the solution into the lower right quadrant of the abdomen to avoid injuring the cecum or bladder.[17][18]
-
Oral Gavage: Use a proper-sized, ball-tipped gavage needle. Measure the distance from the animal's snout to the last rib to ensure proper tube placement into the stomach. Administer the suspension slowly.[15][16]
-
Administration in Drinking Water: Dissolve this compound in the drinking water at a specified concentration. This method is suitable for chronic administration but may lead to variability in drug intake.[4][19]
Protocol 2: Carrageenan-Induced Paw Edema in Rats
This model is used to assess the anti-inflammatory activity of a compound.[20][21]
1. Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g).
2. Materials:
-
This compound solution (prepared as in Protocol 1).
-
1% (w/v) carrageenan solution in sterile saline.
-
Plethysmometer or digital calipers.
3. Procedure:
-
Acclimatize the animals to the experimental conditions.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer this compound (e.g., 10-100 mg/kg, i.p.) or the vehicle to the respective groups of animals.
-
After a predetermined time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[10]
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
Protocol 3: Hot Plate Test for Analgesia in Rats
This test evaluates the central analgesic activity of a compound.[22][23]
1. Animals:
-
Male Wistar rats (180-220 g).
2. Materials:
-
This compound solution (prepared as in Protocol 1).
-
Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C).
3. Procedure:
-
Acclimatize the animals to the testing room.
-
Place each rat individually on the hot plate and record the latency to the first sign of nociception (e.g., licking of the hind paw or jumping). A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.
-
Only include animals that show a baseline latency of less than 15 seconds.
-
Administer this compound (e.g., 10-30 mg/kg, p.o.) or the vehicle.
-
Measure the reaction time on the hot plate at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
An increase in the latency period compared to the baseline and the vehicle group indicates an analgesic effect.
Protocol 4: Formalin Test for Analgesia in Mice
This model assesses both neurogenic and inflammatory pain.[24][25]
1. Animals:
-
Male Swiss albino mice (20-25 g).
2. Materials:
-
This compound solution (prepared as in Protocol 1).
-
1-5% formalin solution in saline.
-
Observation chamber with a mirror to allow for unobstructed observation of the paws.
3. Procedure:
-
Acclimatize the mice to the observation chamber for at least 30 minutes before the experiment.
-
Administer this compound (e.g., 50-200 mg/kg, i.p.) or the vehicle.
-
After a set pre-treatment time (e.g., 30 minutes), inject 20 µL of formalin solution subcutaneously into the dorsal surface of the right hind paw.
-
Immediately place the mouse back into the observation chamber and record the total time spent licking or biting the injected paw.
-
The observation period is typically divided into two phases: the early phase (0-5 minutes after injection, representing neurogenic pain) and the late phase (15-30 minutes after injection, representing inflammatory pain).[24]
-
A reduction in the time spent licking or biting during either phase indicates an analgesic effect.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Ibuprofen
Ibuprofen primarily acts by inhibiting the COX-1 and COX-2 enzymes. This action blocks the synthesis of prostaglandins from arachidonic acid, thereby reducing inflammation, pain, and fever.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Equivalent intraperitoneal doses of ibuprofen supplemented in drinking water or in diet: a behavioral and biochemical assay using antinociceptive and thromboxane inhibitory dose–response curves in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Equivalent intraperitoneal doses of ibuprofen supplemented in drinking water or in diet: a behavioral and biochemical assay using antinociceptive and thromboxane inhibitory dose-response curves in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological assessment of the rat formalin test utilizing the clinically used analgesic drugs gabapentin, lamotrigine, morphine, duloxetine, tramadol and ibuprofen: influence of low and high formalin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 9. njppp.com [njppp.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phytopharmajournal.com [phytopharmajournal.com]
- 12. Anti-inflammatory and antihyperalgesic effects of the combination of ibuprofen and hemin in adjuvant-induced arthritis in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. clinexprheumatol.org [clinexprheumatol.org]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. scribd.com [scribd.com]
- 19. uwm.edu [uwm.edu]
- 20. researchgate.net [researchgate.net]
- 21. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 22. Hot plate test - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Notes & Protocols for Dissolution Testing of Ibuprofen Lysine Tablets
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the dissolution testing of ibuprofen lysine tablets, a critical process for ensuring product quality and predicting in vivo performance. This compound, a salt of ibuprofen, is formulated to enhance solubility and promote faster absorption compared to ibuprofen acid. Therefore, robust dissolution testing is essential to characterize its release profile. The methods described herein are based on established pharmacopeial standards for ibuprofen tablets and include considerations specific to the more rapidly dissolving lysine salt.
Overview of Dissolution Testing for Ibuprofen
Dissolution testing is a standardized method used to measure the rate and extent to which an active pharmaceutical ingredient (API) dissolves from a solid dosage form under specified conditions. It serves as a crucial quality control tool to ensure batch-to-batch consistency and can be used to infer potential in vivo bioavailability. For ibuprofen, a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability), the dissolution rate can be the limiting step for absorption.[1]
Data Presentation: Quantitative Parameters
The following tables summarize the key quantitative parameters for the dissolution testing of ibuprofen tablets, which are applicable to this compound tablets with potential adjustments for sampling times.
Table 1: Dissolution Method Parameters
| Parameter | USP General Method | Alternative/Commonly Used |
| Apparatus | USP Apparatus 2 (Paddle)[2] | USP Apparatus 1 (Basket)[3][4] |
| Dissolution Medium | pH 7.2 Phosphate Buffer[2][5] | pH 6.8 Phosphate Buffer, 0.1 M HCl[1] |
| Medium Volume | 900 mL[2] | 900 mL |
| Temperature | 37 ± 0.5 °C | 37 ± 0.5 °C |
| Agitation Speed | 50 rpm[2] | 75 rpm, 100 rpm, 150 rpm (Basket)[4] |
| Sampling Times | 60 minutes[2] | 5, 10, 15, 20, 30, 45, 60 minutes[5] |
| Acceptance Criteria (Q) | NLT 80% dissolved in 60 minutes[2] | Varies based on formulation |
Table 2: Analytical Method Parameters
| Parameter | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) |
| Detection Wavelength | ~221 nm[2] or ~264 nm[6] | ~221 nm or 232 nm[5][7] |
| Mobile Phase | N/A | Acetonitrile and pH 3.0 Chloroacetic acid buffer (60:40)[3] |
| Column | N/A | C18, 5 µm[3] |
| Flow Rate | N/A | 1.0 - 2.0 mL/min[3][7] |
| Injection Volume | N/A | 5 - 50 µL[3] |
| Quantification | Comparison with a standard solution of USP Ibuprofen RS.[2] | Comparison of peak area with a standard solution. |
Experimental Protocols
Preparation of Dissolution Medium (pH 7.2 Phosphate Buffer)
-
Dissolve: Accurately weigh and dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of deionized water.
-
Adjust pH: Add 0.1 N sodium hydroxide to adjust the pH to 7.2.
-
De-gas: Before use, de-gas the medium by a suitable method such as sonication or vacuum filtration.
Protocol 1: Dissolution Testing with UV-Vis Spectrophotometric Analysis
This protocol is based on the USP monograph for ibuprofen tablets.
-
Apparatus Setup:
-
Set up the USP Apparatus 2 (Paddle).
-
Fill each dissolution vessel with 900 mL of the pH 7.2 phosphate buffer.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Set the paddle rotation speed to 50 rpm.
-
-
Standard Preparation:
-
Prepare a standard solution of USP Ibuprofen Reference Standard (RS) in the dissolution medium to a known concentration.
-
-
Sample Introduction:
-
Place one this compound tablet into each dissolution vessel.
-
Start the apparatus immediately.
-
-
Sampling:
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw an aliquot of the dissolution medium from each vessel. For this compound, earlier time points are crucial to capture the rapid dissolution.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm).
-
-
Analysis:
-
Measure the absorbance of the filtered samples and the standard solution at the wavelength of maximum absorbance (approximately 221 nm) using a UV-Vis spectrophotometer.[2] Use the dissolution medium as the blank.
-
If necessary, dilute the samples with the dissolution medium to fall within the linear range of the instrument.
-
-
Calculation:
-
Calculate the percentage of ibuprofen dissolved at each time point using the following formula:
-
Protocol 2: Dissolution Testing with HPLC Analysis
This protocol provides an alternative analytical finish with higher specificity.
-
Apparatus Setup and Sampling:
-
Follow steps 1-4 from Protocol 1.
-
-
Standard Preparation:
-
Prepare a standard solution of USP Ibuprofen RS in the dissolution medium to a known concentration.
-
-
HPLC Conditions:
-
Column: C18, 5 µm.
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., pH 3.0 chloroacetic acid buffer) in a 60:40 ratio.[3]
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 221 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the filtered samples and the standard solution into the HPLC system.
-
Record the peak areas of the ibuprofen peak.
-
-
Calculation:
-
Calculate the percentage of ibuprofen dissolved at each time point using the following formula:
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical process for developing a dissolution method.
Caption: Experimental workflow for dissolution testing.
Caption: Logical workflow for dissolution method development.
Considerations for this compound
-
Faster Dissolution: Due to the higher aqueous solubility of this compound, the dissolution is expected to be significantly faster than that of ibuprofen acid. It is therefore critical to include early sampling time points (e.g., 2.5, 5, 7.5, and 10 minutes) to adequately characterize the release profile.
-
Media Selection: While pH 7.2 phosphate buffer is standard, investigating dissolution in acidic media (e.g., pH 1.2) can provide insights into the in vivo behavior in the stomach.
-
Method Validation: The chosen analytical method (UV or HPLC) must be validated for specificity, linearity, accuracy, and precision in accordance with ICH guidelines to ensure reliable results.
References
- 1. Comparative Studies on the Dissolution Profiles of Oral Ibuprofen Suspension and Commercial Tablets using Biopharmaceutical Classification System Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uspbpep.com [uspbpep.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. publisher.medfak.ni.ac.rs [publisher.medfak.ni.ac.rs]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Ibuprofen Lysine in Pediatric Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ibuprofen lysine in pediatric formulations, detailing its advantages, mechanism of action, and key analytical and formulation protocols.
Introduction to this compound in Pediatrics
Ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties in children. The lysine salt of ibuprofen, this compound, offers several advantages in pediatric formulations, primarily its increased aqueous solubility and faster absorption compared to ibuprofen acid. This leads to a more rapid onset of action, which is particularly beneficial for acute conditions such as pain and fever in children.
One of the notable applications of this compound in pediatrics is the intravenous treatment of patent ductus arteriosus (PDA) in premature infants. For general pain and fever, oral pediatric formulations of this compound are designed to be palatable and easy to administer, ensuring better compliance in a patient population that often struggles with medication intake.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Ibuprofen's therapeutic effects are attributed to its non-selective and reversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various prostaglandins and thromboxane A2. Prostaglandins are key mediators of inflammation, pain, and fever. By blocking the COX enzymes, ibuprofen effectively reduces the production of these pro-inflammatory molecules.
The S-enantiomer of ibuprofen is the more pharmacologically active form, exhibiting potent inhibition of both COX isoforms. The inhibition of COX-2 is primarily responsible for the anti-inflammatory, analgesic, and antipyretic effects. Conversely, the inhibition of the constitutively expressed COX-1 is associated with some of the potential side effects, such as gastrointestinal irritation.
Figure 1: Ibuprofen's inhibition of the COX pathway.
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacokinetics and analytical methodology for this compound in pediatric-relevant studies.
Table 1: Pharmacokinetic Parameters of this compound vs. Ibuprofen Acid in a Pediatric Suspension
| Parameter | Ibuprofen Lysinate | Ibuprofen Acid | Reference |
| S-enantiomer (active) | |||
| Cmax (μg/mL) | 22.39 ± 5.33 | 19.97 ± 3.19 | |
| AUC0-t (μg·h/mL) | 74.83 ± 16.69 | 74.64 ± 14.80 | |
| tmax (hours, Median) | 0.5 | 1.33 | |
| R-enantiomer | |||
| Cmax (μg/mL) | 21.74 ± 3.76 | 15.20 ± 2.03 | |
| AUC0-t (μg·h/mL) | 57.55 ± 10.17 | 46.13 ± 9.61 | |
| tmax (hours, Median) | 0.5 | 1.0 |
Table 2: HPLC Method Parameters for Ibuprofen Analysis in Plasma
| Parameter | Value | Reference |
| Method 1 | ||
| Column | C18 | |
| Mobile Phase | Acetonitrile:Phosphoric Acid (pH 2.2) (1:1) | |
| Detection | UV at 220 nm | |
| Limit of Detection | 25 ng/mL | |
| Method 2 | ||
| Column | Ultrasphere C18 | |
| Mobile Phase | 53% Acetonitrile | |
| Detection | UV at 214 nm | |
| Quantitation Range | 0.25 - 70 µg/mL | |
| Method 3 (Enantiomers) | ||
| Column | Lux cellulose 3 | |
| Mobile Phase | Methanol:Water (85:15, v/v) with 0.0075% Formic Acid | |
| Detection | HPLC-MS/MS | |
| Calibration Range | 0.1 - 60 µg/mL (for each enantiomer) |
Experimental Protocols
Protocol for Determination of Ibuprofen in Pediatric Plasma using HPLC
This protocol outlines a general procedure for the quantitative analysis of ibuprofen in small volumes of human plasma, suitable for pediatric pharmacokinetic studies.
Figure 2: Workflow for HPLC analysis of ibuprofen.
Methodology:
-
Sample Preparation:
-
To a 100 µL plasma sample, add an internal standard (e.g., naproxen).
-
Precipitate plasma proteins by adding an equal volume of cold acetonitrile or 0.5 N perchloric acid in methanol.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
Chromatographic Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a pH-adjusted aqueous buffer (e.g., 1:1 ratio of acetonitrile and phosphoric acid at pH 2.2).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Injection Volume: 20-50 µL.
-
Troubleshooting & Optimization
Improving ibuprofen lysine solubility in phosphate buffered saline (PBS)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the solubility of ibuprofen lysine in phosphate-buffered saline (PBS).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving completely in PBS?
A1: Several factors can contribute to the incomplete dissolution of this compound in PBS. Ibuprofen is a weak acid, and its salt form, this compound, is designed to have improved aqueous solubility.[1] However, the final pH of your PBS solution is critical. Ibuprofen's solubility is significantly pH-dependent, increasing as the pH becomes more alkaline.[2][3] If the pH of your PBS is too low, the ibuprofen may precipitate out of solution. Additionally, the concentration of this compound may have exceeded its saturation solubility in your specific PBS formulation at the experimental temperature.
Q2: What is the expected solubility of ibuprofen and its salts in aqueous solutions?
A2: The solubility of ibuprofen is highly dependent on the pH of the medium. As a weak acid with a pKa of around 4.4, its solubility increases significantly at a pH above its pKa due to ionization.[2] The salt form, this compound, is more soluble in water than ibuprofen free acid. For instance, studies have shown that arginine and lysine can increase ibuprofen solubility by 1371- and 242-fold, respectively, compared to the free drug.[4][5]
Q3: Can the composition of my PBS buffer affect this compound solubility?
A3: Yes, the composition of your PBS can influence solubility. The pH of the buffer is the most significant factor.[6] The presence of other ions in the buffer could potentially interact with this compound. For example, the presence of divalent cations like calcium has been shown to decrease ibuprofen solubility due to salt formation.[6]
Q4: Are there common methods to enhance the solubility of this compound in PBS?
A4: Several methods can be employed to improve the solubility of this compound in PBS:
-
pH Adjustment: Increasing the pH of the PBS solution will further ionize the ibuprofen, leading to greater solubility.[2]
-
Co-solvents: The addition of pharmaceutically acceptable co-solvents can significantly enhance solubility.[7]
-
Cyclodextrins: Complexation with cyclodextrins is a widely used technique to increase the solubility of poorly soluble drugs like ibuprofen.[8][9][10][11]
-
Surfactants: The use of surfactants can also improve the wetting and dissolution of ibuprofen.[8]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitate forms after adding this compound to PBS. | The pH of the PBS is too low, causing the ibuprofen to be in its less soluble, non-ionized form. | 1. Measure the final pH of the solution. 2. Adjust the pH of the PBS to a more alkaline value (e.g., pH 7.4 or higher) before adding this compound.[2] |
| The solution is cloudy or hazy. | The concentration of this compound exceeds its saturation solubility in the current formulation. | 1. Try reducing the concentration of this compound. 2. Consider adding a solubilizing agent such as a co-solvent or cyclodextrin.[7][8] |
| Solubility decreases over time. | The solution may be supersaturated, leading to precipitation over time. Temperature fluctuations can also affect solubility. | 1. Ensure the solution is stored at a constant temperature. 2. If supersaturation is suspected, prepare a fresh solution at a slightly lower concentration. |
| Inconsistent solubility results between experiments. | Variations in the preparation of the PBS, including pH and ionic strength, can lead to inconsistent results. | 1. Standardize the PBS preparation protocol. 2. Calibrate the pH meter before each use. 3. Use freshly prepared PBS for each experiment. |
Quantitative Data Summary
The following tables summarize quantitative data on the solubility of ibuprofen and the effectiveness of different solubilization techniques.
Table 1: Solubility of Ibuprofen in Different Media
| Compound | Medium | Solubility | Reference |
| Ibuprofen Free Acid | Water | 0.062 ± 0.024 mg/mL | [5] |
| Ibuprofen | Phosphate Buffer (pH 7.2) | 10.45 mg/mL | [12] |
| Ibuprofen | Hydrochloric Acid Buffer (pH 1.2) | 0.8 mg/mL | [12] |
| Ibuprofen | pH 1 (at 37 °C) | 0.038 mg/cm³ | [2] |
| Ibuprofen | pH 4.5 (at 37 °C) | 0.084 mg/cm³ | [2] |
| Ibuprofen | pH 5.5 (at 37 °C) | 0.685 mg/cm³ | [2] |
| Ibuprofen | pH 6.8 (at 37 °C) | 3.37 mg/cm³ | [2] |
Table 2: Effect of Solubilizing Agents on Ibuprofen Solubility
| Solubilizing Agent | Fold Increase in Ibuprofen Solubility | Reference |
| Arginine | 1371 | [4][5] |
| Lysine | 242 | [4][5] |
| 2HP-β-CD based nanosponges | 4.28 | [9] |
| Propylene Glycol (80% v/v) | 193 (racemic Ibuprofen), 400 (S(+)-Ibuprofen) | [7] |
| Polyethylene Glycol 300 (80% v/v) | 700 (racemic Ibuprofen), 1500 (S(+)-Ibuprofen) | [7] |
Experimental Protocols
1. Saturation Shake-Flask Method for Solubility Determination
This method is commonly used to determine the equilibrium solubility of a compound.
-
Materials:
-
This compound
-
Phosphate-buffered saline (PBS) of the desired pH
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or wrist-action shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
-
-
Protocol:
-
Prepare PBS at the desired pH and temperature.
-
Add an excess amount of this compound to a known volume of PBS in a sealed container.
-
Agitate the container at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]
-
After agitation, allow the suspension to settle.
-
Centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the supernatant with PBS as necessary.
-
Determine the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).[12]
-
Calculate the saturation solubility.
-
2. Phase Solubility Studies with Cyclodextrins
This method is used to evaluate the effect of a complexing agent, such as a cyclodextrin, on the solubility of a drug.
-
Materials:
-
This compound
-
Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Aqueous buffer (e.g., PBS)
-
Sealed containers
-
Shaker
-
Analytical instrumentation (UV-Vis or HPLC)
-
-
Protocol:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Follow steps 3-9 from the Saturation Shake-Flask Method.
-
Plot the solubility of this compound as a function of the cyclodextrin concentration to generate a phase solubility diagram.
-
Visualizations
Caption: Workflow for troubleshooting and improving this compound solubility.
Caption: Relationship between pH and ibuprofen solubility.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Enhancement of ibuprofen solubility and skin permeation by conjugation with l -valine alkyl esters - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00100G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubility of (+/-)-ibuprofen and S (+)-ibuprofen in the presence of cosolvents and cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced Solubility of Ibuprofen by Complexation with β-Cyclodextrin and Citric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility and dissolution rate enhancement of ibuprofen by cyclodextrin based carbonate nanosponges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Ibuprofen Lysine in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and handling of aqueous ibuprofen lysine solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. Ibuprofen is most stable in the pH range of 5 to 7.[1] Extreme pH conditions, particularly acidic environments (pH 1.85), can lead to significant degradation, especially when combined with heat.[2] While the lysine salt improves water solubility, the inherent stability of the ibuprofen molecule remains a key consideration. Exposure to natural light has been shown to decrease the concentration of ibuprofen by as much as 7% over 15 days.[3]
Q2: What is the expected shelf-life of a freshly prepared this compound intravenous (IV) solution?
A2: When diluted with commonly used IV fluids such as 0.9% sodium chloride (NS) or 5% dextrose in water (D5W), this compound has been found to be stable for up to 12 hours at concentrations of 0.5 mg/mL and 5 mg/mL when stored at temperatures between 5°C and 25°C.[3] However, extemporaneously compounded IV this compound solutions have been reported to be stable for up to 15 days if protected from light.[3][4] For undiluted (5 mg/mL) ibuprofen solutions in glass vials and diluted (2.5 mg/mL) solutions in polypropylene syringes, a beyond-use date of 14 days is considered reasonable when stored at 4°C, which includes an allowance for up to 24 hours at 23°C.[2]
Q3: What are the known degradation products of ibuprofen in aqueous solutions?
A3: The major degradation product of ibuprofen is 4-isobutylacetophenone (4-IBAP).[5] Forced degradation studies under acidic conditions have confirmed the formation of a single primary degradation product, which is presumed to be 4-IBAP.[2] Other potential degradation products can arise from the interaction of ibuprofen with excipients, such as esterification with polyethylene glycol (PEG), sorbitol, or glycerol by-products.
Q4: Are there any known incompatibilities of this compound with other drugs or common IV fluids?
A4: Yes, this compound has known incompatibilities. It should not be administered simultaneously in the same intravenous line with Total Parenteral Nutrition (TPN).[6][7] If co-administration is necessary, the TPN line should be interrupted for 15 minutes before and after the this compound infusion.[6][7] Studies have indicated that this compound is likely incompatible with amikacin, caffeine, dobutamine, isoproterenol, midazolam, vancomycin, and vecuronium, among others.[3] Precipitation was observed with dopamine after 4 hours.[3] It appears to be compatible with ceftazidime, epinephrine, furosemide, heparin, insulin, morphine sulfate, phenobarbital, potassium chloride, and sodium bicarbonate under specific concentrations and diluents.[3]
Q5: How does pH affect the stability of ibuprofen in solution?
A5: Ibuprofen is a weak acid with a pKa of 4.3.[8] Its stability is pH-dependent. It exhibits maximum stability in the pH range of 5 to 7.[1] In highly acidic conditions (e.g., pH 1.85), degradation is accelerated, particularly with the application of heat.[2] Conversely, in basic conditions (pH 10.40), no significant degradation was observed even at elevated temperatures.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation or cloudiness observed in the solution. | - Incompatibility with co-administered drugs or IV fluids. - pH of the solution is outside the optimal range. - Supersaturation of the solution. | - Review the compatibility chart before co-administration. Do not mix with incompatible drugs like TPN.[6][7] - Ensure the final pH of the solution is within the stable range (pH 5-7).[1] - Prepare the solution as per the recommended concentrations to avoid exceeding solubility limits. |
| Discoloration (e.g., yellowing) of the solution. | - Exposure to light (photodegradation). - Chemical degradation over time. | - Always protect the this compound solution from light by storing it in its carton until use.[3] - Adhere to the recommended shelf-life and storage conditions. Discard any solution that shows discoloration. |
| Loss of potency detected by analytical testing (e.g., HPLC). | - Degradation due to improper storage temperature. - Degradation due to exposure to acidic conditions. - Extended storage beyond the recommended period. | - Store the solution at the recommended temperature (20-25°C for vials, or 4°C for extended stability of diluted solutions).[2][3] - Ensure the pH of the solution is appropriately buffered and maintained. - Follow the established beyond-use dates. |
| Unexpected peaks in the chromatogram during HPLC analysis. | - Presence of degradation products. - Interaction with excipients or container components. - Contamination of the sample. | - Identify the degradation products by comparing with known standards (e.g., 4-IBAP).[5] - Perform forced degradation studies to understand potential degradation pathways. - Ensure proper handling and preparation of samples to avoid contamination. |
Quantitative Stability Data
Table 1: Stability of this compound in Different IV Fluids and Storage Conditions
| Concentration | Diluent | Storage Temperature | Duration | Percent of Initial Concentration Remaining | Reference |
| 0.5 mg/mL & 5 mg/mL | Common IV Fluids | 5°C to 25°C | 12 hours | No significant change | [3] |
| 2.5 mg/mL | 0.9% NaCl (NS) | 4°C | 14 days | > 92% | [2] |
| 2.5 mg/mL | 5% Dextrose (D5W) | 4°C | 14 days | > 92% | [2] |
| 5 mg/mL (undiluted) | - | 4°C | 14 days | > 92% | [2] |
| 27.5 mg/mL | Sterile Water | 23°C (unprotected from light) | 360 hours (15 days) | ~93% | [2] |
Table 2: Effect of pH and Temperature on Ibuprofen Degradation
| pH | Temperature | Duration | Percent of Initial Concentration Remaining | Reference |
| 1.85 | 85°C | 21 hours | 30% | [2] |
| 10.40 | 85°C | 21 hours | No noticeable degradation | [2] |
| Not specified | 85°C | 72 hours | No noticeable degradation | [2] |
| 6 | 20°C | - | Maximum stability | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for the quantitative analysis of this compound and its degradation products.
1. Chromatographic Conditions:
-
Column: C18, 125 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and a buffer solution (e.g., triethylamine buffer at pH 7.05) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
Column Temperature: 25°C.
2. Standard Solution Preparation:
-
Prepare a stock solution of ibuprofen reference standard in a suitable diluent (e.g., a mixture of buffer and acetonitrile).
-
Prepare a series of working standard solutions by diluting the stock solution to achieve concentrations spanning the expected range of the samples (e.g., 5 µg/mL to 16 µg/mL).
3. Sample Preparation:
-
Accurately dilute the this compound aqueous solution with the diluent to a final concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of ibuprofen in the samples by comparing the peak area to the calibration curve. Degradation products can be identified by their retention times relative to the main ibuprofen peak.
Protocol 2: Forced Degradation Study of this compound Solution
This protocol describes the conditions for intentionally degrading an this compound solution to identify potential degradation products and validate the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in water at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Heat at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize with 1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Heat at 60-80°C for a specified period. Neutralize with 1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide. Keep at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 85°C) for an extended period (e.g., 72 hours).
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method (as described in Protocol 1).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Visualizations
Caption: Degradation pathway of this compound in aqueous solution.
Caption: Experimental workflow for a stability study.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Stability of Ibuprofen Solutions in Normal Saline or 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common Clinical and Practical Questions on the Use of Intravenous this compound for the Treatment of Patent Ductus Arteriosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. DailyMed - this compound solution [dailymed.nlm.nih.gov]
- 7. DailyMed - this compound solution [dailymed.nlm.nih.gov]
- 8. Exploring the Degradation of Ibuprofen by Bacillus thuringiensis B1(2015b): The New Pathway and Factors Affecting Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ibuprofen Lysine Degradation Product Identification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the identification of ibuprofen lysine degradation products.
Troubleshooting Guide
During the analysis of this compound, unexpected peaks or deviations from expected results can occur. This guide provides insights into common issues, their potential causes, and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Appearance of Unknown Peaks in Chromatogram | 1. Forced degradation of ibuprofen due to exposure to light, heat, or incompatible pH. 2. Oxidative degradation from exposure to air.[1][2] 3. Interaction of ibuprofen with excipients in the formulation.[3] 4. Contamination from solvents, glassware, or the analytical instrument. | 1. Prepare fresh samples and protect them from light and heat. Ensure the pH of the mobile phase is appropriate for this compound stability. 2. Use degassed solvents and consider blanketing samples with an inert gas like nitrogen. 3. Analyze a placebo formulation to identify excipient-related peaks. 4. Run a blank gradient to check for system contamination. Use high-purity solvents and thoroughly clean all glassware. |
| Inconsistent Peak Areas for Ibuprofen | 1. Incomplete dissolution of the sample. 2. Instability of the sample solution over time.[4][5][6] 3. Variability in injection volume. 4. Fluctuation in detector response. | 1. Ensure complete dissolution by optimizing the solvent and using sonication if necessary. 2. Analyze samples immediately after preparation or perform a stability study of the analytical solution. Store solutions protected from light.[5] 3. Check the autosampler for proper functioning and ensure no air bubbles are in the syringe. 4. Allow the detector lamp to warm up sufficiently. Check for lamp performance and consider replacement if necessary. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Mismatch between sample solvent and mobile phase. 3. Secondary interactions with the stationary phase. 4. Column degradation. | 1. Reduce the concentration of the injected sample. 2. Dissolve the sample in the initial mobile phase or a weaker solvent. 3. Adjust the mobile phase pH or use an ion-pairing agent if analyzing both ibuprofen and lysine.[7] 4. Use a guard column and replace the analytical column if performance does not improve. |
| Shift in Retention Times | 1. Change in mobile phase composition or pH. 2. Fluctuation in column temperature. 3. Column aging. 4. Inconsistent flow rate. | 1. Prepare fresh mobile phase and verify its pH. 2. Use a column oven to maintain a consistent temperature. 3. Equilibrate the column for a sufficient time before analysis. Consider replacing the column if shifts persist. 4. Check the pump for leaks and ensure it is properly primed. |
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of ibuprofen?
A1: Forced degradation studies on ibuprofen have identified several degradation products. The most common include:
-
4-Isobutylacetophenone (4-IBAP): A major degradation product formed under various stress conditions.[8]
-
Oxidative and Thermal Degradants: Studies have reported the formation of compounds such as hydratropic acid, 4-ethylbenzaldehyde, 4-(1-carboxyethyl)benzoic acid, 1-(4-isobutylphenyl)-1-ethanol, 2-[4-(1-hydroxy-2-methylpropyl)phenyl]propanoic acid, 1-isobutyl-4-vinylbenzene, and 4-isobutylphenol.[2]
-
Hydrolytic Degradants: While generally stable to acid hydrolysis, some degradation can occur under basic conditions.[9]
-
Excipient Interaction Products: In formulations, ibuprofen can react with excipients like polyethylene glycol (PEG), sorbitol, or glycerol to form esterification products.[3]
Q2: Does this compound have unique degradation products compared to ibuprofen?
A2: Currently, there is limited specific literature detailing unique degradation products arising from the interaction between ibuprofen and lysine. The primary degradation pathways are expected to involve the ibuprofen moiety. However, the presence of the amino acid lysine could potentially lead to Maillard-type reactions or other interactions under specific conditions, particularly in the solid state at elevated temperatures and humidity. Further research in this area is required for definitive identification of any such products.
Q3: How can I perform a forced degradation study for this compound?
A3: A forced degradation study for this compound should be conducted under various stress conditions to ensure the stability-indicating nature of the analytical method.[10] The following conditions are typically employed:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photodegradation: Exposure to UV light (254 nm) and visible light for an extended period.
Q4: What analytical techniques are best suited for identifying this compound degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the separation and quantification of ibuprofen and its known degradation products.[11] For the identification and characterization of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (QTOF), is the method of choice.[3]
Quantitative Data on Ibuprofen Degradation Products
The following table summarizes known degradation products of ibuprofen identified under various stress conditions. Note that quantitative data can vary significantly based on the specific experimental conditions.
| Degradation Product | Stress Condition(s) | Analytical Method | Reference |
| 4-Isobutylacetophenone (4-IBAP) | Photolytic, Oxidative, Thermal | HPLC, LC-MS | [8] |
| 2-(4-formylphenyl)propionic acid (FPPA) | Oxidative | HPLC | [8] |
| Hydratropic acid | Oxidative, Thermal | RP-HPLC, GC-MS | [2] |
| 4-Ethylbenzaldehyde | Oxidative, Thermal | RP-HPLC, GC-MS | [2] |
| 1-(4-isobutylphenyl)-1-ethanol | Oxidative, Thermal | RP-HPLC, GC-MS | [2] |
| Esterification products (with PEG, sorbitol, etc.) | Formulation-specific (thermal, humidity) | LC-MS-QTOF | [3] |
Experimental Protocols
Stability-Indicating HPLC Method for Ibuprofen
This protocol is a general guideline for a stability-indicating HPLC method for the analysis of ibuprofen and its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 25 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
LC-MS/MS Method for Identification of Degradation Products
This protocol provides a starting point for the identification of ibuprofen degradation products using LC-MS/MS.
-
LC System: UPLC or HPLC system.
-
Column: C18 reverse-phase column suitable for LC-MS (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 10% to 90% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., QTOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Data Acquisition: Full scan MS and data-dependent MS/MS.
Visualizations
Caption: Experimental workflow for the identification of this compound degradation products.
Caption: Troubleshooting logic for identifying the source of an unexpected peak.
References
- 1. Analgesic - Wikipedia [en.wikipedia.org]
- 2. Identification of degradation products of ibuprofen arising from oxidative and thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Common Clinical and Practical Questions on the Use of Intravenous this compound for the Treatment of Patent Ductus Arteriosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of Ibuprofen Solutions in Normal Saline or 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Method for Determination of Lysine in this compound Composition | SIELC Technologies [sielc.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. phenomenex.com [phenomenex.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. ukaazpublications.com [ukaazpublications.com]
Technical Support Center: Optimizing Ibuprofen Lysine Release from Alginate Beads
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the encapsulation and controlled release of ibuprofen lysine from alginate beads.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the formulation and testing of this compound-loaded alginate beads.
Q1: Why is the encapsulation efficiency of my this compound beads low?
A1: Low encapsulation efficiency is a common issue, often stemming from the high water solubility of this compound, which can lead to its leakage into the gelling medium during bead formation. Several factors can be optimized to improve this:
-
Increase Polymer Concentration: A higher concentration of sodium alginate creates a denser polymer network, which can better entrap the drug.[1]
-
Optimize Calcium Chloride Concentration: The concentration of the cross-linking agent, calcium chloride, is crucial. A higher concentration generally leads to a stronger gel matrix and improved drug entrapment.[2][3] However, excessively high concentrations can lead to brittle beads.
-
Adjust Gelling Bath pH: The pH of the gelling bath can influence both bead formation and drug entrapment.[2]
-
Consider a Two-Step Loading Process (Sequential Method): Soaking blank calcium alginate beads in a concentrated drug solution can sometimes yield higher entrapment than incorporating the drug directly into the alginate solution (simultaneous method).[1]
Q2: My beads show a rapid "burst release" of this compound. How can I achieve a more sustained release profile?
A2: A significant initial burst release is often due to the drug adsorbed on the surface of the beads. To achieve a more controlled and sustained release, consider the following strategies:
-
Increase Cross-linking Density: A higher concentration of calcium chloride or a longer curing time can create a more tightly cross-linked network, slowing down drug diffusion.[2][4]
-
Incorporate a Second Polymer: The addition of polymers like chitosan can form a polyelectrolyte complex with alginate, resulting in a denser matrix that can significantly prolong drug release.[4]
-
Increase Bead Size: Larger beads have a smaller surface area-to-volume ratio, which can help to slow down the initial drug release.[4][5]
-
Coating the Beads: Applying a secondary coating, such as an enteric polymer, can prevent premature drug release, especially in acidic environments.
Q3: The this compound release is too slow or incomplete. What adjustments can I make?
A3: An excessively slow or incomplete release profile may hinder the therapeutic efficacy of the formulation. To enhance the release rate, you can try:
-
Decrease Polymer Concentration: A lower sodium alginate concentration will result in a less dense matrix, facilitating faster drug diffusion.
-
Lower the Cross-linker Concentration: Reducing the calcium chloride concentration will lead to a looser gel network.[3]
-
Reduce Bead Size: Smaller beads possess a larger surface area-to-volume ratio, which promotes a faster release of the encapsulated drug.[4]
Q4: My alginate beads are not spherical or have inconsistent shapes. How can I improve their morphology?
A4: The formation of uniform, spherical beads is critical for reproducible drug release. To address issues with bead morphology:
-
Optimize Alginate Solution Viscosity: If the alginate solution is too viscous, it may be difficult to extrude, leading to tailing or teardrop-shaped beads. Conversely, a solution that is too dilute may not form stable beads.[6]
-
Control the Extrusion Rate: The rate at which the alginate solution is added to the calcium chloride bath should be slow and consistent. Using a syringe pump can provide better control.
-
Adjust the Needle Gauge: A smaller gauge needle (e.g., 21G or smaller) can help in the formation of smaller, more uniform beads.[7]
-
Maintain an Optimal Stirring Speed: Gentle agitation of the gelling bath ensures that the forming beads are immediately surrounded by the cross-linking solution, promoting sphericity. However, excessive stirring can cause bead deformation.[8]
Q5: Why do my alginate beads swell excessively or disintegrate in a neutral or alkaline pH (simulated intestinal fluid)?
A5: Alginate gels are known to swell and erode at a neutral or alkaline pH, which is a key mechanism for drug release in the intestine.[4] However, if this process is too rapid, it can lead to premature dose dumping. To control this:
-
Increase Cross-linking: A higher degree of cross-linking with calcium ions can enhance the stability of the beads in higher pH environments.[4]
-
Incorporate Chitosan: The formation of an alginate-chitosan polyelectrolyte complex can improve the stability of the beads over a wider pH range.[4]
Data Presentation
Table 1: Influence of Formulation Variables on Encapsulation Efficiency and Release Rate
| Formulation Variable | Level | Effect on Encapsulation Efficiency | Effect on Release Rate | Reference(s) |
| Sodium Alginate Concentration | Low (e.g., 1% w/v) | Decreased | Increased | |
| High (e.g., 2.5-4% w/v) | Increased | Decreased | [8] | |
| Calcium Chloride Concentration | Low (e.g., 1% w/v) | Decreased | Increased | [1][3] |
| High (e.g., 4% w/v) | Increased | Decreased | [1][3] | |
| Drug:Polymer Ratio | Low (e.g., 1:3) | Generally Higher | Slower | |
| High (e.g., 1:1) | Generally Lower | Faster | ||
| Stirring Speed (during preparation) | Low (e.g., 50 rpm) | Variable | Variable | [8] |
| High (e.g., 100 rpm) | Variable | Variable | [8] |
Experimental Protocols
1. Preparation of this compound-Loaded Alginate Beads (Ionotropic Gelation)
This protocol describes a common method for preparing alginate beads using ionic cross-linking.
-
Materials:
-
Sodium Alginate
-
This compound
-
Calcium Chloride (CaCl2)
-
Deionized Water
-
-
Procedure:
-
Prepare a homogeneous sodium alginate solution (e.g., 1-4% w/v) by dissolving the sodium alginate powder in deionized water with continuous stirring.
-
Once the alginate is fully dissolved, add the desired amount of this compound to the solution and continue stirring until a uniform dispersion is achieved.
-
Prepare a calcium chloride solution (e.g., 1-5% w/v) in a separate beaker to serve as the gelling bath.[7]
-
Extrude the this compound-alginate dispersion dropwise into the calcium chloride solution using a syringe with a specific gauge needle (e.g., 21G).[7] Maintain a constant height between the needle tip and the surface of the gelling solution.
-
Allow the newly formed beads to cure in the gelling bath for a specified period (e.g., 15-45 minutes) with gentle stirring.[7]
-
Collect the beads by filtration, wash them with deionized water to remove any unreacted calcium chloride and surface-adhered drug, and then dry them at a suitable temperature (e.g., 37-40°C).[7][9]
-
2. In-Vitro Drug Release Study
This protocol outlines the procedure for evaluating the release of this compound from the prepared beads.
-
Apparatus: USP Dissolution Apparatus II (Paddle type)
-
Dissolution Media:
-
Simulated Gastric Fluid (SGF): 0.1 N HCl (pH 1.2)
-
Simulated Intestinal Fluid (SIF): Phosphate buffer (pH 6.8 or 7.4)
-
-
Procedure:
-
Place a known quantity of the this compound-loaded beads into the dissolution vessel containing 900 mL of SGF (pH 1.2) maintained at 37 ± 0.5°C.[1][10]
-
Set the paddle rotation speed to a specified rate (e.g., 100 rpm).[1][10]
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals for the first 2 hours.[1] Replace the withdrawn volume with an equal amount of fresh SGF to maintain a constant volume.
-
After 2 hours, transfer the beads to a dissolution vessel containing 900 mL of SIF (pH 6.8 or 7.4) and continue the study for an extended period (e.g., up to 12 hours).[10]
-
Continue to withdraw and replace aliquots at set intervals.
-
Analyze the withdrawn samples for this compound content using a suitable analytical method, such as UV-Vis spectrophotometry.
-
Visualizations
References
- 1. scielo.br [scielo.br]
- 2. Characterization of alginate beads loaded with this compound salt and optimization of the preparation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. scispace.com [scispace.com]
- 6. Encapsulation in Alginates Hydrogels and Controlled Release: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
- 9. actapharmsci.com [actapharmsci.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Overcoming Poor Flowability of Ibuprofen Lysine Powder
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor flowability of ibuprofen lysine powder during your experiments.
Troubleshooting Guide & FAQs
This section is designed to help you identify the root cause of your flowability issues and find effective solutions.
Q1: My this compound powder is not flowing from the hopper, leading to inconsistent dosing. What are the common causes?
A1: Poor powder flow, often referred to as bridging or arching, in hoppers is a frequent challenge. The primary causes are related to the inherent physicochemical properties of the powder and environmental factors.[1][2]
-
Particle Characteristics: Ibuprofen itself often has a needle-like (acicular) crystal structure, which can lead to interlocking and poor flow.[3][4] The small particle size of this compound can also contribute to strong cohesive forces between particles.[1][5]
-
Moisture Content: this compound can be hygroscopic, meaning it absorbs moisture from the air.[6] Increased moisture content can lead to particle agglomeration and reduced flowability.[2][6]
-
Electrostatic Charges: During handling and processing, powders can develop static electricity, causing particles to repel each other or adhere to equipment surfaces, which impedes flow.[2]
-
Cohesion and Adhesion: Cohesion is the attraction between similar particles, while adhesion is the attraction between particles and the surfaces of your equipment. Both can hinder smooth powder discharge.[5]
Q2: How can I quantitatively assess the flowability of my this compound powder?
A2: Several standard methods are used to characterize powder flowability. The most common are the Angle of Repose, Carr's Index, and the Hausner Ratio.[5][7] These tests provide quantitative data to benchmark your powder's flow properties before and after any process modifications.
Q3: What is the Angle of Repose, and how do I interpret the results?
A3: The Angle of Repose is the angle of a conical pile formed when a powder is poured onto a flat surface.[1][8] A lower angle of repose indicates better flowability. The relationship between the angle of repose and powder flow is generally categorized as follows:
| Angle of Repose (°) | Flow Character |
| ≤ 30 | Excellent |
| 31 - 35 | Good |
| 36 - 40 | Fair |
| 41 - 45 | Passable |
| 46 - 55 | Poor |
| > 56 | Very Poor |
| (Source: Adapted from multiple sources)[7][9] |
Q4: How do I calculate and interpret Carr's Index and the Hausner Ratio?
A4: Both Carr's Index and the Hausner Ratio are calculated from the bulk and tapped densities of the powder.[7][10][11]
-
Carr's Index (%) = 100 x (Tapped Density - Bulk Density) / Tapped Density
-
Hausner Ratio = Tapped Density / Bulk Density
These indices are interpreted as follows:
| Carr's Index (%) | Hausner Ratio | Flow Character |
| ≤ 10 | 1.00 - 1.11 | Excellent |
| 11 - 15 | 1.12 - 1.18 | Good |
| 16 - 20 | 1.19 - 1.25 | Fair |
| 21 - 25 | 1.26 - 1.34 | Passable |
| 26 - 31 | 1.35 - 1.45 | Poor |
| 32 - 37 | 1.46 - 1.59 | Very Poor |
| > 38 | > 1.60 | Extremely Poor |
| (Source: Adapted from multiple sources)[7][12] |
Q5: What are the most effective methods to improve the flowability of this compound powder?
A5: Several strategies can be employed to enhance the flow properties of cohesive powders like this compound:
-
Granulation: This is a common technique to improve powder flow by creating larger, more uniform granules.[13][14] Both wet and dry granulation methods can be effective.
-
Wet Granulation: Involves adding a liquid binder to the powder mixture to form agglomerates.[15][16][17]
-
Dry Granulation (Roller Compaction): This method is suitable for moisture-sensitive materials and involves compacting the powder between rollers to form a dense sheet that is then milled into granules.[15][16] A patented formulation for ibuprofen lysinate utilizes a dry granulation process.[18]
-
-
Addition of Excipients (Flow Aids/Glidants): Incorporating small amounts of excipients can significantly improve flowability.
-
Colloidal Silicon Dioxide (e.g., Aerosil®): These particles adhere to the surface of the host powder, reducing interparticle friction and cohesion.[19][20][21]
-
Magnesium Stearate: Often used as a lubricant, it can also reduce the internal friction angle of ibuprofen powder.[3][20]
-
Talc: Another common glidant that can be added to formulations.[21]
-
-
Particle Engineering:
-
Crystal Habit Modification: Altering the crystallization process can produce more equant (less needle-like) particles with better flow properties.[4]
-
Surface Coating: Thinly coating the this compound particles with a polymer like hydroxypropyl methylcellulose (HPMC) has been shown to improve flow without significantly changing particle size.[22][23]
-
Experimental Protocols
Here are detailed methodologies for key experiments to assess and improve the flowability of your this compound powder.
Protocol 1: Measurement of Angle of Repose (Fixed Funnel Method)
Objective: To determine the angle of repose of the this compound powder as an indicator of its flowability.
Apparatus:
-
Funnel with a controlled orifice
-
Stand to hold the funnel at a fixed height
-
Flat, level base with a circular guide of a known diameter
-
Spatula
-
Ruler or caliper
-
Protractor or a scientific calculator
Procedure:
-
Set up the funnel in the stand, ensuring it is level and at a fixed height above the base.
-
Carefully pour the this compound powder into the funnel using a spatula until the funnel is full.
-
Allow the powder to flow through the orifice onto the base, forming a conical pile.
-
Continue pouring until the apex of the cone reaches the tip of the funnel.
-
Carefully measure the height (h) of the conical pile from the base to the apex.
-
Measure the diameter (d) of the base of the pile. The radius (r) is d/2.
-
Calculate the angle of repose (θ) using the formula: θ = tan⁻¹(h/r).[24]
-
Repeat the measurement at least three times and calculate the average value.
Protocol 2: Determination of Bulk and Tapped Density
Objective: To measure the bulk and tapped densities of the this compound powder for the calculation of Carr's Index and the Hausner Ratio.
Apparatus:
-
Graduated cylinder (100 mL is standard)
-
Balance
-
Spatula
-
Tapping density tester
Procedure:
-
Weigh the empty graduated cylinder and record its mass.
-
Carefully pour the this compound powder into the graduated cylinder to a known volume (e.g., 100 mL) without compacting it.
-
Weigh the graduated cylinder with the powder and subtract the mass of the empty cylinder to get the mass of the powder.
-
Calculate the Bulk Density : Mass of powder / Volume of powder.
-
Place the graduated cylinder in the tapping density tester.
-
Set the tester to perform a specified number of taps (e.g., 500).
-
After tapping, record the new volume of the powder.
-
Continue tapping in increments (e.g., 250 taps) until the volume no longer changes significantly (less than 2% change).
-
This final, constant volume is the tapped volume.
-
Calculate the Tapped Density : Mass of powder / Tapped volume.
Protocol 3: Wet Granulation of this compound Powder
Objective: To improve the flowability of this compound powder by forming larger, more uniform granules.
Materials:
-
This compound powder
-
Binder solution (e.g., an aqueous solution of povidone or HPMC)
-
High-shear mixer/granulator or a planetary mixer
-
Tray dryer or fluid bed dryer
-
Sieve or oscillating granulator
Procedure:
-
Dry Mixing: Place the this compound powder and any other dry excipients (except the lubricant) into the mixer bowl. Mix at a low speed for 5-10 minutes to achieve a uniform blend.[25]
-
Binder Addition: While the mixer is running at a low speed, slowly add the binder solution.[26] The liquid addition should be gradual to ensure uniform distribution.
-
Wet Massing: After adding the binder, increase the mixer speed to knead the powder into a damp mass.[17] The endpoint is reached when the mass has a "snowball-like" consistency.
-
Wet Milling (Optional): Pass the wet mass through a screen of a specific mesh size to break up any large agglomerates and create initial granules.[27][28]
-
Drying: Spread the wet granules on a tray and place them in a dryer at a controlled temperature until the desired moisture content is reached. A fluid bed dryer can also be used for more efficient drying.[15]
-
Dry Milling/Sizing: Mill the dried granules using an oscillating granulator or by passing them through a sieve to achieve a uniform particle size distribution.[25]
-
Lubrication: Add a lubricant like magnesium stearate to the dried granules and blend for a short period (2-5 minutes) to ensure even coating.
-
The final granulated product is now ready for further processing, such as tableting or capsule filling.
Visual Guides
Troubleshooting Poor Flowability
Caption: A workflow for troubleshooting poor powder flowability.
Mechanism of Action: Glidants
Caption: How glidants reduce interparticle cohesive forces.
Wet Granulation Workflow
Caption: Key steps in the wet granulation process.
References
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. Troubleshooting Poor Powder Flow in Tablet Formulations – Pharma.Tips [pharma.tips]
- 3. Effect of particle properties on the flowability of ibuprofen powders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. The Critical Role of Powder Flowability in Pharmaceutical Manufacturing – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 7. Comparative Evaluation of Flow for Pharmaceutical Powders and Granules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Angle of Repose - overview (definition, formula, calculation Excel, table, measure, application) [powderprocess.net]
- 9. scispace.com [scispace.com]
- 10. Carr Index / Hausner Ratio : Formula, Definition, Calculation, Calculator [powderprocess.net]
- 11. pharmacyfreak.com [pharmacyfreak.com]
- 12. wjpps.com [wjpps.com]
- 13. fabtechnologies.com [fabtechnologies.com]
- 14. Pharmaceutical Granulation Techniques: A Comprehensive Guide – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 15. Powder Blending and Granulation: Process Optimization for Manufacturing [vicihealthsciences.com]
- 16. upperton.com [upperton.com]
- 17. pharma-machinery.com [pharma-machinery.com]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. What Specific Excipients Are Most Effective For Improving Powder Flow Properties - Techno Search Process [technosearchprocess.com]
- 22. Improving flow properties of ibuprofen by fluidized bed particle thin-coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. azom.com [azom.com]
- 25. Tablet Manufacture by Wet Granulation Method - Pharmapproach.com [pharmapproach.com]
- 26. lfatabletpresses.com [lfatabletpresses.com]
- 27. Wet Granulation Process | Pharmaguideline [pharmaguideline.com]
- 28. quadro-mpt.com [quadro-mpt.com]
Technical Support Center: Preventing Precipitation of Ibuprofen Lysine in IV Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and address the precipitation of ibuprofen lysine in intravenous (IV) solutions.
Troubleshooting Guide
Precipitation of this compound in an IV solution can compromise the safety and efficacy of a formulation. The following guide provides a systematic approach to identifying and resolving potential causes of precipitation.
Immediate Troubleshooting Steps
If precipitation is observed in an IV solution containing this compound, follow these steps:
-
Do not administer the solution: The presence of particulate matter can pose serious health risks.
-
Quarantine the solution: Set aside the solution for further investigation.
-
Document the event: Record all relevant details, including the formulation components, concentrations, preparation time, and visual description of the precipitate.
-
Review the preparation protocol: Carefully check the protocol that was followed to identify any potential deviations.
Identifying the Root Cause
The following flowchart outlines a systematic process for troubleshooting the cause of this compound precipitation.
Data Presentation: this compound IV Compatibility
The following tables summarize the compatibility of this compound with common IV fluids and other drugs. This information is critical for preventing precipitation when preparing complex IV admixtures.
Table 1: Compatibility with IV Diluents
| IV Fluid | Compatibility | Stability of Diluted Solution |
| 0.9% Sodium Chloride (Normal Saline) | Compatible | Stable for up to 14 days at 4°C when diluted to 2.5 mg/mL.[1] |
| 5% Dextrose in Water (D5W) | Compatible | Stable for up to 14 days at 4°C when diluted to 2.5 mg/mL.[1] |
| Total Parenteral Nutrition (TPN) | Caution - Incompatible with TPN electrolytes.[2][3] TPN should be interrupted for 15 minutes before and after administration.[4] | Not recommended for simultaneous administration in the same line.[4] |
Table 2: Drug-Drug Compatibility with this compound (10 mg/mL)
| Drug | Compatibility | Observations |
| Amikacin | Incompatible | Immediate precipitation.[2] |
| Caffeine | Incompatible | Immediate precipitation.[2] |
| Ceftazidime | Compatible | No precipitate or change in turbidity.[3][5][6] |
| Dobutamine | Incompatible | Immediate milky white and opaque appearance with high turbidity.[2][3] |
| Dopamine | Incompatible (Delayed) | Initially compatible, but precipitation observed at 4 hours.[2][3][5][6] |
| Epinephrine | Compatible | No precipitate or change in turbidity.[3][5][6] |
| Furosemide | Compatible | No precipitate or change in turbidity.[3][5][6] |
| Heparin | Compatible | No precipitate or change in turbidity.[3][5][6] |
| Insulin (Regular) | Compatible | No precipitate or change in turbidity.[3][5][6] |
| Isoproterenol | Incompatible | Immediate milky white and opaque appearance with high turbidity.[3] |
| Midazolam | Incompatible | Immediate precipitation.[2] |
| Morphine Sulfate | Compatible | No precipitate or change in turbidity.[3][5][6] |
| Phenobarbital | Compatible | No precipitate or change in turbidity.[3][5][6] |
| Potassium Chloride | Compatible | No precipitate or change in turbidity.[3][5][6] |
| Sodium Bicarbonate | Compatible | No precipitate or change in turbidity.[3][5][6] |
| Vancomycin | Incompatible | Immediate precipitation.[2] |
| Vecuronium | Incompatible | Immediate precipitation.[2] |
Experimental Protocols
The following protocols describe standardized methods for assessing the physical compatibility of this compound in IV solutions.
Protocol 1: Visual Inspection for Particulate Matter
Objective: To visually assess an IV solution for the presence of particulate matter.
Materials:
-
IV solution in a clear container (e.g., glass vial, plastic bag).
-
A well-lit area with a black and a white background.
Procedure:
-
Preparation: Ensure the solution is at room temperature.
-
Inspection against a white background:
-
Hold the container against the white background.
-
Gently swirl the container to suspend any particles.
-
Carefully inspect the solution for any dark particles or fibers.
-
-
Inspection against a black background:
-
Hold the container against the black background.
-
Gently swirl the container.
-
Inspect for any light-colored particles or haziness.
-
-
Documentation: Record all visual findings, including the date, time, and a description of any observed particulate matter.
Protocol 2: pH Measurement of IV Admixture
Objective: To measure the pH of the final IV admixture to ensure it is within the acceptable range for this compound stability.
Materials:
-
Calibrated pH meter with an electrode.
-
Sterile container for the sample.
-
Aseptic supplies for sample withdrawal.
Procedure:
-
Calibration: Calibrate the pH meter according to the manufacturer's instructions using standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Collection: Aseptically withdraw a small sample (1-2 mL) from the IV solution.
-
Measurement:
-
Place the sample in a clean, sterile container.
-
Immerse the pH electrode in the sample.
-
Allow the reading to stabilize and record the pH value.
-
-
Analysis: Compare the measured pH to the known stability range for this compound. The commercial formulation of this compound has a pH of approximately 7.0.[7] Significant deviations may indicate an incompatibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for using the lysine salt of ibuprofen in IV formulations?
A1: Ibuprofen itself is poorly soluble in water.[8] The lysine salt of ibuprofen is used to create a more water-soluble compound, making it suitable for intravenous administration.[8][9]
Q2: What is the optimal pH for an this compound IV solution?
A2: The commercially available this compound injection is formulated to a pH of 7.0.[7] Ibuprofen's solubility is pH-dependent and increases at a higher pH.[10] Maintaining a neutral to slightly alkaline pH is crucial for preventing precipitation.
Q3: How does temperature affect the stability of this compound solutions?
A3: this compound vials should be stored at a controlled room temperature of 20-25°C (68-77°F).[11] Diluted solutions of ibuprofen in normal saline or 5% dextrose in water are stable for up to 14 days when refrigerated at 4°C.[1]
Q4: What should I do if I suspect a drug-drug incompatibility with this compound?
A4: If you observe any signs of incompatibility such as precipitation, haze, or color change, do not administer the solution. Consult a compatibility reference or a pharmacist to confirm the incompatibility. If the incompatibility is confirmed, the drugs should be administered separately, ensuring the IV line is adequately flushed between administrations.
Q5: Can this compound be administered with Total Parenteral Nutrition (TPN)?
A5: No, this compound should not be administered simultaneously in the same intravenous line as TPN.[4] It is recommended to interrupt the TPN infusion for 15 minutes before and after the administration of this compound.[4]
Q6: What is the underlying chemical mechanism of this compound precipitation with incompatible drugs?
A6: The precipitation of this compound when mixed with other drugs can be caused by several factors, including a significant shift in pH. Ibuprofen is an acidic drug, and its solubility is highly dependent on the pH of the solution.[10][12] If mixed with an acidic drug, the overall pH of the solution can decrease, causing the ibuprofen to convert to its less soluble free acid form and precipitate out of the solution. The diagram below illustrates this equilibrium.
References
- 1. Stability of Ibuprofen Solutions in Normal Saline or 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is IV drug incompatibility? How can I find out if two IV drugs are compatible? - AskUs FAQ [askus.library.unmc.edu]
- 3. Physical Compatibility of this compound Injection with Selected Drugs During Simulated Y-site Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. download.basf.com [download.basf.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of visual and turbidimetric methods for determining short-term compatibility of intravenous critical-care drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Ibuprofen Lysine Peak Tailing in HPLC: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of ibuprofen lysine.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues related to this compound peak tailing in a direct question-and-answer format.
Q1: Why is my this compound peak tailing in my reversed-phase HPLC analysis?
A1: Peak tailing for this compound is often a result of secondary interactions between the analyte and the stationary phase, or suboptimal chromatographic conditions. The primary causes can be categorized as follows:
-
Chemical Interactions: Ibuprofen is an acidic compound (pKa ~4.9), while lysine is a basic amino acid. In this compound, the carboxyl group of ibuprofen is deprotonated and the amino groups of lysine are protonated. However, interactions can still occur. The most common chemical cause of peak tailing in reversed-phase HPLC is the interaction of basic analytes with acidic residual silanol groups on the silica-based stationary phase. While ibuprofen itself is acidic, the lysine counter-ion has basic properties and can interact with these silanol groups, leading to peak tailing.[1][2]
-
Mobile Phase pH: If the mobile phase pH is not adequately controlled and is close to the pKa of ibuprofen, it can lead to the presence of both ionized and non-ionized forms of the analyte, resulting in peak tailing.[2][3] For acidic compounds like ibuprofen, a mobile phase pH of around 2-3 is often recommended to ensure it is fully protonated.[4]
-
Column Issues: Physical problems with the column, such as a void at the column inlet, a partially blocked frit, or contamination of the stationary phase, can cause peak distortion and tailing.[1][5]
-
System and Method Issues: Excessive extra-column volume (e.g., long tubing), sample overload, or an inappropriate sample solvent can also contribute to peak tailing.[5][6]
Q2: How can I troubleshoot and resolve peak tailing for this compound?
A2: A systematic approach to troubleshooting is recommended. The following workflow can help identify and resolve the root cause of peak tailing.
Caption: A stepwise troubleshooting workflow for diagnosing and resolving this compound peak tailing in HPLC.
Q3: What are the ideal mobile phase conditions for analyzing this compound and avoiding peak tailing?
A3: The ideal mobile phase will depend on the specific column and system, but here are some general guidelines:
-
pH Control: For ibuprofen, which has a pKa of approximately 4.9, a mobile phase pH of around 2.5 to 3.5 is often effective.[3] This ensures that the ibuprofen molecule is fully protonated, minimizing secondary interactions.
-
Buffer Selection: Use a buffer with a pKa close to the desired mobile phase pH to ensure adequate buffering capacity. Phosphate and acetate buffers are commonly used.
-
Solvent Composition: A typical mobile phase for reversed-phase analysis of this compound consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. The exact ratio should be optimized to achieve good retention and peak shape.
Q4: Can the choice of HPLC column affect peak tailing for this compound?
A4: Absolutely. The column chemistry plays a crucial role in peak shape.
-
End-Capped Columns: Using a well-end-capped C18 or C8 column is recommended. End-capping is a process that covers many of the residual silanol groups on the silica surface, reducing the sites for secondary interactions.
-
Alternative Chemistries: If tailing persists on a standard C18 column, consider using a column with a different stationary phase chemistry, such as a polar-embedded phase or a phenyl column. These can offer different selectivity and reduce interactions with basic compounds.
Quantitative Data Summary
The following tables provide a summary of typical HPLC parameters used for the analysis of ibuprofen, which can be adapted for this compound.
Table 1: Typical HPLC Columns for Ibuprofen Analysis
| Stationary Phase | Particle Size (µm) | Dimensions (mm) | Manufacturer Example |
| C18 | 5 | 4.6 x 250 | Phenomenex, Agilent |
| C18 | 2.6 | 4.6 x 100 | Phenomenex Kinetex |
| C8 | 5 | 4.6 x 150 | Waters |
| Phenyl | 5 | 4.6 x 150 | Various |
Table 2: Example HPLC Method Parameters for Ibuprofen Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 2.6 µm, 4.6 x 100 mm |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (55:45:0.1) | Acetonitrile:0.1% Formic Acid in Water (60:40) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Detection | UV at 220 nm | UV at 214 nm |
| Column Temp. | 30 °C | 40 °C |
| Injection Vol. | 10 µL | 5 µL |
| Tailing Factor | < 1.5 | < 1.3 |
Experimental Protocols
Below is a detailed experimental protocol for the HPLC analysis of ibuprofen that can be used as a starting point for method development for this compound.
Objective: To develop a robust RP-HPLC method for the quantification of ibuprofen with acceptable peak symmetry.
Materials and Reagents:
-
Ibuprofen reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid (85%)
-
0.45 µm membrane filters
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 5 µm, 4.6 x 250 mm)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a solution of 0.1% phosphoric acid in water by adding 1 mL of 85% phosphoric acid to 1 L of HPLC grade water.
-
The mobile phase is a mixture of acetonitrile and 0.1% phosphoric acid in water. A common starting ratio is 60:40 (v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of ibuprofen reference standard and transfer it to a 25 mL volumetric flask.
-
Dissolve the standard in the mobile phase and make up the volume to the mark. This gives a standard solution of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
For a tablet formulation, crush a tablet and dissolve a quantity of powder equivalent to a known amount of ibuprofen in the mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and evaluate the peak shape, retention time, and peak area. The tailing factor should ideally be less than 1.5.
-
Visualizing the Cause of Peak Tailing
The following diagram illustrates the chemical interactions at the stationary phase that can lead to peak tailing.
Caption: Comparison of analyte interaction with ideal and non-ideal stationary phases, illustrating the cause of peak tailing.
References
- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Method for Determination of Lysine in this compound Composition | SIELC Technologies [sielc.com]
- 6. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
Method for removing residual solvents from synthesized ibuprofen lysine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual solvents from synthesized ibuprofen lysine.
Frequently Asked Questions (FAQs)
Q1: Which residual solvents are commonly found in synthesized this compound?
A1: Based on typical synthesis protocols, the most common residual solvents are ethanol, methanol, isopropanol, and acetone.[1][2] These are often used as reaction or crystallization solvents.
Q2: What are the regulatory limits for these common residual solvents in a final active pharmaceutical ingredient (API)?
A2: The acceptable concentration limits for residual solvents are defined by the International Council for Harmonisation (ICH) guideline Q3C. Ethanol, isopropanol, and acetone are Class 3 solvents with low toxic potential, while methanol is a Class 2 solvent with higher toxicity. The limits are based on the Permitted Daily Exposure (PDE).[3][4][5][6][7][8]
Q3: What are the primary methods for removing residual solvents from an API like this compound?
A3: The most common and effective methods are vacuum drying, rotary evaporation, and recrystallization.[9][10][11][12] The choice of method depends on the solvent to be removed, the thermal stability of the this compound, and the scale of the experiment.
Q4: How can I confirm that the residual solvent levels are within the acceptable limits?
A4: The standard analytical method for quantifying residual solvents in pharmaceuticals is Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID).[3][13] This technique is highly sensitive and can accurately measure solvent concentrations at parts-per-million (ppm) levels.
Q5: Can residual solvents affect the quality of my final this compound product?
A5: Yes, even trace amounts of residual solvents can impact the final product's quality by affecting its crystallinity, dissolution rate, stability, and even color.[14] Ensuring complete removal of solvents to within regulated limits is crucial for drug safety and efficacy.[14]
Troubleshooting Guides
Issue 1: High Levels of Residual Solvent Detected After Drying
| Possible Cause | Troubleshooting Step | Explanation |
| Inefficient Drying Parameters | 1. Increase Drying Time: Extend the drying period in increments and re-test the residual solvent levels. 2. Increase Temperature: If this compound is stable at higher temperatures, incrementally increase the drying temperature. Be cautious to avoid degradation. 3. Improve Vacuum: Ensure your vacuum pump is operating correctly and the system has no leaks to achieve a lower pressure, which reduces the solvent's boiling point.[9][10] | The combination of time, temperature, and vacuum level may be insufficient to fully remove the solvent. |
| Formation of a Hard Outer Shell | 1. Two-Phase Drying: Start the drying process at a lower vacuum (e.g., ~100 mmHg) and moderate temperature before applying a high vacuum. 2. Agitation: If using an agitated dryer, ensure proper mixing to break up any crust that forms on the surface of the powder. | Applying a very high vacuum too quickly, especially with a wet cake, can cause rapid evaporation from the surface, forming a hard, impermeable shell that traps residual solvent within the particles.[15] |
| Solvent Trapped Within Crystals (Inclusion) | 1. Recrystallization: Dissolve the this compound in a suitable solvent in which it is highly soluble at high temperatures and poorly soluble at low temperatures. Cool the solution slowly to allow for the formation of pure crystals, leaving the impurities and residual solvent in the mother liquor.[1][16] | During initial crystallization, solvent molecules can become entrapped within the crystal lattice. Recrystallization is an effective method to purify the compound and remove these included solvents. |
Issue 2: Product Degradation or Change in Physical Appearance During Drying
| Possible Cause | Troubleshooting Step | Explanation |
| Excessive Heat | 1. Lower the Temperature: Reduce the drying temperature. 2. Use a Higher Vacuum: A deeper vacuum will lower the boiling point of the solvent, allowing for effective drying at a lower temperature.[10][17] | This compound, like many APIs, can be heat-sensitive. High temperatures can lead to thermal degradation, resulting in impurities and a change in color or consistency.[18] |
| Oxidation | 1. Nitrogen Bleed: Introduce a slow stream of inert gas, such as nitrogen, into the vacuum oven during the drying process. | The presence of oxygen at elevated temperatures can cause oxidative degradation of the API. A nitrogen bleed helps to purge oxygen from the system. |
Data Presentation
Table 1: Regulatory Limits for Common Residual Solvents in this compound
This table outlines the limits for common solvents used in the synthesis of this compound, as per the ICH Q3C guidelines.[6][7]
| Solvent | ICH Class | Concentration Limit (ppm) | Permitted Daily Exposure (PDE) (mg/day) |
| Methanol | 2 | 3000 | 30.0 |
| Ethanol | 3 | 5000 | 50.0 |
| Isopropyl Alcohol (Isopropanol) | 3 | 5000 | 50.0 |
| Acetone | 3 | 5000 | 50.0 |
Table 2: Boiling Points of Common Solvents at Atmospheric and Reduced Pressures
This table provides the boiling points of relevant solvents at standard atmospheric pressure and estimated boiling points at reduced pressures, which are crucial for setting parameters for vacuum drying and rotary evaporation.
| Solvent | Boiling Point at 760 mmHg (°C) | Estimated Boiling Point at 100 mmHg (°C) | Estimated Boiling Point at 50 mmHg (°C) |
| Methanol | 64.7 | 21.2 | 11.5 |
| Ethanol | 78.3[19] | 31.5[20] | 21.3 |
| Isopropyl Alcohol (Isopropanol) | 82.3[19] | 35.8 | 25.4 |
| Acetone | 56.3[19] | 13.1 | 2.1 |
Experimental Protocols
Protocol 1: Residual Solvent Removal using a Rotary Evaporator
This method is ideal for removing the bulk of the solvent from a solution of this compound before final drying.
-
Preparation:
-
Ensure the this compound is fully dissolved in the solvent.
-
Fill the evaporating flask to no more than 50% of its capacity to prevent bumping.[21]
-
-
Setup:
-
Attach the evaporating flask to the rotary evaporator.
-
Set the cooling condenser to a temperature at least 20°C lower than the solvent's boiling point at the target vacuum. A common setting is 0-5°C.
-
-
Operation:
-
Begin rotation of the flask. A speed of 250–280 rpm is often recommended for low-viscosity solutions to maximize surface area.[22][23]
-
Gradually apply vacuum to the system. A vacuum level that reduces the solvent's boiling point to around 30-40°C is a good starting point.
-
Set the heating bath temperature approximately 20°C higher than the target boiling point of the solvent under vacuum (the "Delta-20 rule").[21] For example, for a target boiling point of 35°C, set the bath to 55°C.
-
Continue evaporation until all visible solvent has been collected in the receiving flask.
-
-
Completion:
-
Release the vacuum slowly.
-
Stop the rotation and heating bath.
-
Remove the flask. The product will be a concentrated solution or a semi-solid, which will require further drying (e.g., in a vacuum oven).
-
Protocol 2: Final Drying using a Vacuum Oven
This protocol is for drying the crystalline or semi-solid this compound to remove the final traces of residual solvent.
-
Preparation:
-
Spread the this compound powder in a thin, even layer on a clean drying tray to maximize the surface area exposed to heat and vacuum.
-
-
Oven Setup:
-
Place the tray in the vacuum oven.
-
Close the oven door securely, ensuring a good seal.
-
-
Drying Cycle:
-
Start the vacuum pump and slowly evacuate the oven to the desired pressure (e.g., below 10 mmHg).
-
Once the desired vacuum is reached, set the oven temperature. A temperature of 40–60°C is a typical starting range for many APIs.[24] Adjust based on the thermal stability of this compound and the boiling point of the residual solvent at the operating pressure.
-
Dry for a predetermined period (e.g., 12-24 hours). The exact time will depend on the solvent, batch size, and desired final solvent level.
-
-
Monitoring and Completion:
-
Periodically, and at the end of the drying cycle, release the vacuum with an inert gas like nitrogen.
-
Take a sample for analysis using Headspace GC to determine the residual solvent content.
-
If the solvent levels are not within the required limits, continue drying and re-test until compliance is achieved.
-
Once drying is complete, allow the oven to cool before removing the product.
-
Visualizations
References
- 1. US4476248A - Crystallization of ibuprofen - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Residual Solvent Analysis Information | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. uspnf.com [uspnf.com]
- 6. Impurities: Guideline for Residual Solvents | ICH Q3C (R8) [pharmaspecialists.com]
- 7. fda.gov [fda.gov]
- 8. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. equilibar.com [equilibar.com]
- 10. azom.com [azom.com]
- 11. researchgate.net [researchgate.net]
- 12. Addressing Residual Solvent Issues in Wet Granulation Equipment After Cleaning – Pharma.Tips [pharma.tips]
- 13. resolvemass.ca [resolvemass.ca]
- 14. veeprho.com [veeprho.com]
- 15. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 16. JPH0623126B2 - Crystallization method of ibuprofen - Google Patents [patents.google.com]
- 17. filter-dryer.com [filter-dryer.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Solvent Boiling Point Chart - BrandTech Scientific, Inc - Vacuum Pumps, Dispensers, Pipettes, PCR Plastics, and More [brandtech.com.asp1-8.lan3-1.websitetestlink.com]
- 20. sciphysystems.com [sciphysystems.com]
- 21. 10 tips for optimal rotary evaporation | VACUUBRAND [vacuubrand.com]
- 22. Improving Efficiency In Rotary Evaporator Distillation Purification - Kintek Solution [kindle-tech.com]
- 23. labsup.net [labsup.net]
- 24. API Manufacturing: SOP for Vacuum Drying Procedure – V 2.0 – SOP Guide for Pharma [pharmasop.in]
Technical Support Center: Ibuprofen Lysine-Induced Gastric Irritation
This guide provides researchers, scientists, and drug development professionals with in-depth information, troubleshooting advice, and experimental protocols related to mitigating the gastric irritation caused by ibuprofen lysine.
Section 1: Frequently Asked Questions - Understanding the Mechanism
Q1: What is the primary mechanism of this compound-induced gastric irritation?
This compound, a salt formulation of ibuprofen, causes gastric irritation primarily through a systemic mechanism, not a direct topical effect.[1][2] Like standard ibuprofen, its therapeutic and adverse effects stem from the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4][5]
-
COX-1 Inhibition : This is the crucial step in gastric injury. The COX-1 enzyme is constitutively expressed in the stomach lining and is responsible for producing prostaglandins (PGs).[4][6][7]
-
Prostaglandin Depletion : Prostaglandins are vital for maintaining the integrity of the gastric mucosa. They stimulate the secretion of protective mucus and bicarbonate, maintain adequate mucosal blood flow, and inhibit gastric acid secretion.[6][8][9]
-
Mucosal Injury : By inhibiting COX-1, ibuprofen depletes these protective prostaglandins.[8] This leads to a weakened mucosal barrier, making the stomach lining susceptible to damage from its own acid, which can result in inflammation, erosions, and ulcers.[7]
Q2: Does this compound have a better gastric safety profile than standard ibuprofen acid?
While this compound was developed to be more water-soluble for faster absorption and a quicker onset of analgesic action, current evidence suggests it does not offer a significantly better gastric safety profile compared to standard ibuprofen acid.[10][11]
Q3: What are the key signaling pathways involved in gastric mucosal protection and how does ibuprofen disrupt them?
The gastric mucosa relies on a complex interplay of protective factors, centrally regulated by prostaglandins synthesized via the COX-1 pathway. Ibuprofen disrupts this delicate balance.
Section 2: Troubleshooting Guide for Experimental Studies
Q4: My in-vivo model is showing inconsistent gastric lesion formation after ibuprofen administration. What factors could be at play?
Inconsistency in experimental ulcer induction is a common challenge. Several factors can influence the outcomes:
-
Dose and Vehicle: Ensure the ibuprofen dose (typically 100-400 mg/kg in rats) is appropriate for the species and strain.[13] The vehicle used to suspend the ibuprofen (e.g., sterile water, methylcellulose) should be consistent across all experiments.[1]
-
Fasting Period: A pre-dosing fasting period (e.g., 18-24 hours) with free access to water is critical to empty the stomach and ensure direct contact of the drug with the mucosa, but prolonged fasting can itself be a stressor.
-
Animal Strain and Stress: Different rat strains (e.g., Wistar vs. Sprague-Dawley) can have varying sensitivities.[1][4] Environmental stressors can exacerbate gastric injury, so proper acclimatization and handling are essential.
-
Route of Administration: Oral gavage is the standard method for inducing gastric injury.[4] Ensure the technique is performed correctly to avoid physical trauma or accidental administration into the trachea.
Q5: I am not observing a significant protective effect with my test compound. How can I troubleshoot my experimental design?
If a potential gastroprotective agent is not showing efficacy, consider the following:
-
Dosing Regimen: Evaluate the dose, frequency, and timing of your test compound. Should it be administered before, with, or after the ibuprofen challenge? Pre-treatment is a common strategy.[13]
-
Positive Control: Always include a positive control group treated with a known gastroprotective agent like a Proton Pump Inhibitor (e.g., Omeprazole, 20 mg/kg) or Misoprostol.[13][14] This validates the model's responsiveness.
-
Endpoints: Are the chosen endpoints sensitive enough? Macroscopic ulcer scoring is standard, but supplementing it with quantitative histology (e.g., Histology Activity Index), permeability assays, or biochemical markers of oxidative stress (MDA, SOD) can provide a more comprehensive picture.[1][4][15]
-
Mechanism of Action: The protective agent's mechanism may not align with the ibuprofen injury model. For example, an agent that only neutralizes acid might be less effective than one that restores prostaglandins or enhances mucosal blood flow.
Q6: What are the limitations of using in-vitro models to assess ibuprofen-induced gastric irritation?
While useful for initial screening, in-vitro models have significant limitations for studying NSAID-induced gastropathy:
-
Lack of Systemic Effects: The primary mechanism of ibuprofen injury is systemic (prostaglandin inhibition), which cannot be fully replicated in a cell culture model.[1] In-vitro models primarily assess direct topical cytotoxicity.
-
Simplified Architecture: They lack the complex 3D structure of the gastric mucosa, including the protective mucus and bicarbonate layers, and the underlying vasculature which is crucial for mucosal defense.[16][17]
-
Absence of Physiological Processes: Key dynamic processes like gastric motility, acid secretion regulation, and immune responses are absent, making it difficult to extrapolate results to a whole-organism context.
Section 3: Experimental Protocols and Data Presentation
Q7: What is a standard protocol for inducing and evaluating gastric ulcers in a rat model using ibuprofen?
This protocol synthesizes methodologies reported in peer-reviewed literature.[4][13][15][18]
Detailed Steps:
-
Animals: Male Wistar rats (150-200g) are commonly used.[4][13] They are acclimatized for at least one week.
-
Fasting: Animals are fasted for 18-24 hours before the experiment but are allowed free access to water.
-
Grouping: Animals are randomly assigned to groups (n=6-8):
-
Vehicle Control: Receives the vehicle (e.g., 1% methylcellulose).
-
Ibuprofen Control: Receives ibuprofen (e.g., 400 mg/kg, p.o.).[13]
-
Positive Control: Receives a standard drug (e.g., Omeprazole 20 mg/kg, p.o.) 30-60 minutes before ibuprofen.[13]
-
Test Groups: Receive the experimental compound at various doses 30-60 minutes before ibuprofen.
-
-
Induction: A single oral dose of ibuprofen is administered by gavage.
-
Evaluation: 4-6 hours after ibuprofen administration, animals are euthanized.[13] Stomachs are removed, opened along the greater curvature, and rinsed with saline.
-
Macroscopic Analysis: Gastric lesions are scored. The ulcer index can be calculated based on the number and severity of lesions. The percentage of ulcer inhibition is determined relative to the ibuprofen control group.[15]
-
Histological Analysis: Stomach tissue samples are fixed in 10% formalin, processed, and stained with Hematoxylin and Eosin (H&E). Microscopic evaluation is performed to assess epithelial cell loss, necrosis, hemorrhage, and inflammatory cell infiltration.[4][18]
Q8: How can I quantitatively compare the gastroprotective effects of different strategies?
Quantitative data should be summarized in tables for clear comparison. Below is a template for presenting results from an in-vivo study.
Table 1: Key Parameters for an In-Vivo Ibuprofen-Induced Gastric Injury Model
| Parameter | Description / Value | Rationale / Reference |
|---|---|---|
| Animal Model | Male Wistar rats (150-200g) | Widely used and validated model for NSAID gastropathy.[4][13] |
| Ibuprofen Dose | 100 - 400 mg/kg, single dose | Effective range for inducing significant and reproducible gastric lesions.[1][13] |
| Vehicle | 1% Methylcellulose or Sterile Water | Inert suspension vehicles for oral administration.[1] |
| Administration | Oral (p.o.) gavage | Mimics the clinical route of administration and ensures direct gastric exposure.[4] |
| Fasting Period | 18-24 hours | Standard procedure to ensure an empty stomach for consistent drug action. |
| Primary Endpoint | Ulcer Index (UI) | A macroscopic scoring system based on the number and severity of lesions.[15] |
| Secondary Endpoints | Histology Activity Index (HAI), MDA levels, SOD activity | Provide microscopic and biochemical evidence of tissue damage and oxidative stress.[4][15] |
Section 4: Strategic Solutions and Comparative Data
Q9: What are the main pharmacological strategies to mitigate ibuprofen-induced gastric irritation?
The primary strategies involve co-prescribing gastroprotective agents that either reduce gastric acid or replace the depleted prostaglandins.[19]
Table 2: Comparison of Pharmacological Gastroprotective Agents for NSAID Users
| Agent Class | Example(s) | Mechanism of Action | Efficacy in Reducing Ulcers | Key Limitations & Side Effects |
|---|---|---|---|---|
| Proton Pump Inhibitors (PPIs) | Omeprazole, Esomeprazole, Pantoprazole | Irreversibly inhibit the H+/K+ ATPase (proton pump), profoundly suppressing gastric acid secretion.[14][19] | Highly effective; can reduce NSAID-associated ulcers.[20][21] Omeprazole (20mg) is more effective than ranitidine or misoprostol.[20] | May exacerbate NSAID-induced small intestine damage.[22] Minimal short-term side effects.[19] |
| Prostaglandin Analogues | Misoprostol | A synthetic prostaglandin E1 analogue that directly replaces the prostaglandins inhibited by NSAIDs.[20] | Effective; 200µg four times daily reduces NSAID-related complications by about 40%.[20] | High incidence of GI side effects (diarrhea, abdominal pain), limiting patient tolerance.[19][21] |
| H2 Receptor Antagonists (H2RAs) | Famotidine, Ranitidine | Block histamine H2 receptors on parietal cells to reduce gastric acid secretion.[19] | Less effective than PPIs.[21] Standard doses are often ineffective for preventing gastric ulcers, though higher doses show some benefit.[14][19] | May mask warning symptoms of ulceration.[19] |
Q10: Are there novel formulation strategies being explored to reduce ibuprofen's gastric toxicity?
Yes, research is ongoing to develop new chemical entities based on ibuprofen that have a better safety profile. A key strategy is the creation of prodrugs or derivatives that modify the ibuprofen molecule.
-
Masking the Carboxylic Acid Group: The free carboxylic acid group on ibuprofen contributes to topical irritation. Creating ester or amide derivatives can mask this group, reducing direct mucosal contact until the drug is absorbed and hydrolyzed back to its active form in the bloodstream.[23]
-
Nitric Oxide (NO)-Donating NSAIDs: This approach involves covalently linking an NO-releasing moiety to the ibuprofen molecule. NO is a signaling molecule that has gastroprotective effects, such as increasing mucosal blood flow and mucus secretion, which can counteract the effects of prostaglandin inhibition.[6]
-
Hydrogen Sulfide (H2S)-Releasing NSAIDs: Similar to NO-donating drugs, these derivatives release H2S, another gaseous mediator with protective functions in the stomach.[6]
-
Nanoparticle Formulations: Encapsulating ibuprofen in biodegradable polymeric nanoparticles is being explored to allow for controlled release, potentially reducing direct contact with the gastric mucosa and lowering toxicity.[5]
References
- 1. clinexprheumatol.org [clinexprheumatol.org]
- 2. Evaluation of gastrointestinal toxicity of ibuprofen using surrogate markers in rats: effect of formulation and route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. ijscia.com [ijscia.com]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandins, NSAIDs, and gastric mucosal protection: why doesn't the stomach digest itself? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 8. Role of prostaglandins in gastroduodenal mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandins, NSAIDs, and gastric mucosal protection: why doesn't the stomach digest itself? | Semantic Scholar [semanticscholar.org]
- 10. pharma-journal.com [pharma-journal.com]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. A Randomized, Double-Blind, Placebo-Controlled Trial of Ibuprofen Lysinate in Comparison to Ibuprofen Acid for Acute Postoperative Dental Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Management of nonsteroidal anti-inflammatory drug-induced gastroduodenal disease by acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Gastrointestinal tract, its pathophysiology and in-vitro models: A “quick” reference guide to translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances and Current Challenges in Intestinal in vitro Model Engineering: A Digest - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Current approaches to prevent NSAID-induced gastropathy – COX selectivity and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gastroprotective strategies among NSAID users: Guidelines for appropriate use in chronic illness - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Potential Strategies in the Prevention of Nonsteroidal Anti-inflammatory Drugs-Associated Adverse Effects in the Lower Gastrointestinal Tract [gutnliver.org]
- 23. A new class of ibuprofen derivatives with reduced gastrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Ibuprofen Lysine Nanoparticle Encapsulation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the encapsulation of ibuprofen lysine in nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What is a typical encapsulation efficiency I can expect for this compound nanoparticles?
Encapsulation efficiency for ibuprofen nanoparticles can be very high, often exceeding 85% and in some optimized formulations, reaching as high as 99.73%.[1] For ibuprofen, one study using cubic nanoparticles reported encapsulation efficiencies of 87.9% to 89.6% with drug loading percentages ranging from 2.7% to 8.3%.[2][3][4] Another study using ethyl cellulose nanoparticles achieved up to 78% entrapment efficiency.[5][6] However, this compound, being a salt, is more hydrophilic than ibuprofen. The encapsulation of hydrophilic drugs can be more challenging and may result in lower efficiencies without proper optimization. Strategies to enhance the encapsulation of hydrophilic compounds often involve modifying the formulation or process.[7][8]
Q2: My encapsulation efficiency is consistently low. What are the primary factors I should investigate?
Low encapsulation efficiency for a more hydrophilic drug like this compound is often linked to its partitioning into the external aqueous phase during nanoparticle formation. Key factors to investigate include:
-
Formulation Parameters:
-
Drug-to-Polymer Ratio: An inappropriate ratio can lead to drug saturation in the polymer matrix and subsequent leakage.
-
Polymer Type and Concentration: The polymer's properties (e.g., hydrophobicity, molecular weight) are critical. Insufficient polymer concentration may not adequately entrap the drug.
-
Solvent and Anti-Solvent System: The miscibility and diffusion rate of the organic solvent in the aqueous phase significantly impact nanoparticle formation and drug entrapment.
-
Stabilizer/Surfactant Type and Concentration: The choice and concentration of the stabilizer affect particle stability and can influence drug partitioning at the interface.[5][6]
-
-
Process Parameters:
-
Mixing/Homogenization Speed and Time: Inadequate energy input can lead to larger particles and poor drug entrapment.
-
Temperature: Temperature can affect polymer and drug solubility, as well as solvent diffusion rates.
-
Q3: How does the choice of polymer affect the encapsulation of this compound?
The polymer is a critical component influencing the physicochemical properties and drug-loading capacity of nanoparticles.[9] For encapsulating a more hydrophilic drug like this compound, a polymer that can interact with the drug is beneficial. For instance, polymers with functional groups that can form hydrogen bonds or ionic interactions with the lysine salt may improve encapsulation. While studies on ibuprofen often use hydrophobic polymers like PLGA and ethyl cellulose[5][6][10], for this compound, you might consider polymers with some degree of hydrophilicity or the use of polymer blends.
Q4: Can I use the same methods for this compound as for ibuprofen?
While the fundamental nanoparticle preparation techniques (e.g., nanoprecipitation, emulsion-based methods) are applicable, they often require modification for hydrophilic drugs. For instance, a double emulsion-solvent evaporation method (w/o/w) is generally more suitable for encapsulating hydrophilic molecules than a single emulsion (o/w) method. The inner aqueous phase in a double emulsion can dissolve the this compound, which is then encapsulated within the oil phase before forming the final nanoparticle in the external aqueous phase.
Q5: What analytical methods are recommended for determining encapsulation efficiency?
There are two main approaches to determine encapsulation efficiency: direct and indirect methods.
-
Indirect Method: This is the most common approach. It involves separating the nanoparticles from the aqueous medium (containing the unencapsulated drug) by centrifugation or ultrafiltration. The amount of free drug in the supernatant is then quantified using a suitable analytical technique like UV-Vis spectrophotometry or HPLC. The encapsulation efficiency is calculated based on the initial amount of drug used.
-
Direct Method: This involves disrupting or dissolving the nanoparticles with a suitable solvent to release the encapsulated drug. The total amount of drug within the nanoparticles is then quantified.
The formula for encapsulation efficiency is: Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency | Drug partitioning to the external aqueous phase: this compound's hydrophilicity causes it to favor the aqueous phase over the organic polymer phase. | • Use a double emulsion (w/o/w) solvent evaporation technique. This method is designed to encapsulate hydrophilic drugs.• Optimize the drug-to-polymer ratio. Start with a lower drug loading to ensure the polymer can effectively entrap it, then gradually increase.• Increase the viscosity of the organic phase by using a higher polymer concentration to slow drug diffusion.• Modify the pH of the aqueous phase to potentially reduce the solubility of the this compound salt, encouraging its partitioning into the polymer phase. |
| Inappropriate polymer choice: The selected polymer may have poor affinity for this compound. | • Select a polymer with functional groups that can interact with the drug (e.g., hydrogen bonding).• Consider using a blend of polymers to modify the overall hydrophobicity of the matrix. | |
| Large Particle Size / High Polydispersity Index (PDI) | Insufficient energy input during emulsification/nanoprecipitation: Inadequate mixing or sonication leads to larger, non-uniform particles. | • Increase the homogenization or stirring speed. For nanoprecipitation, a stirring speed of around 700 rpm has been shown to be effective for ibuprofen nanoparticles.[5][6]• Optimize sonication time and power. • Adjust the organic to aqueous phase ratio. A 1:10 ratio has been found to be optimal in some ibuprofen nanoparticle formulations.[5][6] |
| Inadequate stabilizer concentration: Insufficient surfactant can lead to particle aggregation. | • Optimize the concentration of the stabilizer. For ibuprofen nanoparticles, 0.6% w/v PVA has been reported as an effective concentration.[5][6]• Screen different types of stabilizers (e.g., PVA, Tween 80, Poloxamers) to find the most effective one for your system. | |
| Particle Aggregation and Instability | Low zeta potential: A zeta potential close to zero indicates a lack of electrostatic repulsion between particles, leading to aggregation. | • Choose a stabilizer that imparts a higher surface charge. A zeta potential greater than +30 mV or less than -30 mV is generally considered stable.[11]• Modify the pH of the dispersion to a value away from the isoelectric point of the nanoparticles. |
| Inappropriate storage conditions: Temperature fluctuations or improper storage medium can cause instability. | • Store nanoparticles at a recommended temperature (e.g., 4°C). • Lyophilize the nanoparticles with a cryoprotectant for long-term storage. |
Data Presentation
Table 1: Effect of Formulation Variables on Ibuprofen Nanoparticle Properties
| Formulation Code | Stirring Speed (rpm) | Organic:Aqueous Phase Ratio | Stabilizer (0.6% w/v) | Mean Particle Diameter (nm) | Entrapment Efficiency (%) | Zeta Potential (mV) |
| A3 | 700 | 1:10 | Tween-80 | 602.4 | 69 | -34.2 |
| B3 | 700 | 1:10 | Tween-20 | 695.3 | 72 | -41.5 |
| C3 | 700 | 1:10 | PVA | 586.9 | 78 | -49.8 |
Data adapted from a study on ibuprofen-loaded ethyl cellulose nanoparticles.[5][6]
Table 2: Influence of Initial Drug Loading on Encapsulation Efficiency of Ibuprofen in Cubic Nanoparticles
| Initial Drug Loading (% w/w) | Mean Encapsulation Efficiency (%) | Standard Deviation |
| 2.7 | 87.9 | ± 2.9 |
| 5.5 | 88.9 | ± 1.5 |
| 8.3 | 89.6 | ± 1.4 |
| 11.03 | 86.6 | ± 3.1 |
Data adapted from a study on ibuprofen-loaded cubic nanoparticles.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles by Double Emulsion (w/o/w) Solvent Evaporation
This method is suitable for encapsulating hydrophilic drugs like this compound.
-
Preparation of the Inner Aqueous Phase (w1): Dissolve a specific amount of this compound in a small volume of deionized water or a suitable buffer.
-
Preparation of the Organic Phase (o): Dissolve a specific amount of a biodegradable polymer (e.g., PLGA) in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Formation of the Primary Emulsion (w1/o): Add the inner aqueous phase (w1) to the organic phase (o) and emulsify using a high-speed homogenizer or probe sonicator to form a stable water-in-oil emulsion.
-
Formation of the Double Emulsion (w1/o/w2): Add the primary emulsion (w1/o) to a larger volume of an external aqueous phase (w2) containing a stabilizer (e.g., PVA). Homogenize or sonicate again to form the double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature under a fume hood for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Recovery: Collect the nanoparticles by centrifugation, wash them with deionized water to remove the excess stabilizer and unencapsulated drug, and then resuspend them in deionized water or lyophilize them for storage.
Protocol 2: Determination of Encapsulation Efficiency (Indirect Method)
-
Separation of Nanoparticles: Take a known volume of the nanoparticle suspension and centrifuge it at high speed (e.g., 15,000 rpm) for a sufficient time to pellet the nanoparticles completely.
-
Sample Collection: Carefully collect the supernatant, which contains the unencapsulated this compound.
-
Quantification: Measure the concentration of this compound in the supernatant using a validated analytical method such as UV-Vis spectrophotometry (at the appropriate λmax) or HPLC.
-
Calculation: Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total amount of drug added - Amount of drug in supernatant) / Total amount of drug added] x 100
Visualizations
Caption: Workflow for Double Emulsion Method and Analysis.
Caption: Factors Influencing Encapsulation Efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Cubic phase nanoparticles for sustained release of ibuprofen: formulation, characterization, and enhanced bioavailability study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cubic phase nanoparticles for sustained release of ibuprofen: formulation, characterization, and enhanced bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development and characterisation of ibuprofen-loaded nanoemulsion with enhanced oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Ibuprofen lysine stability under heat and oxidative stress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for investigating the stability of ibuprofen lysine under heat and oxidative stress.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under heat and oxidative stress?
A1: Under thermal stress, ibuprofen primarily undergoes decarboxylation.[1] Oxidative stress, typically initiated by hydroxyl radicals, leads to the formation of hydroxylated derivatives and subsequent side-chain cleavage.[2][3] The lysine salt is not expected to alter the core degradation pathways of the ibuprofen molecule itself but may influence the overall stability profile of the formulation.
Q2: What are the recommended storage conditions for this compound solutions to minimize degradation?
A2: To ensure stability, this compound solutions should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F).[4] It is also crucial to protect solutions from light, as photodegradation can occur.[4]
Q3: Are there known differences in the stability of ibuprofen versus this compound?
A3: While the fundamental degradation pathways of the ibuprofen moiety remain the same, the lysine salt enhances water solubility. This aqueous environment can influence hydrolysis rates compared to less soluble forms of ibuprofen. Specific comparative stability data is limited, necessitating direct stability studies on the this compound formulation.
Q4: What are the major degradation products I should monitor in my stability studies?
A4: Key degradation products to monitor include hydroxylated ibuprofen derivatives under oxidative stress and 4-isobutylacetophenone, which can form under various stress conditions.[5] A comprehensive stability-indicating method should be able to separate ibuprofen from these and other potential minor degradants.
Troubleshooting Guides
This section addresses common issues encountered during the experimental analysis of this compound stability.
HPLC Analysis Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing for Ibuprofen or Degradant Peaks | - Secondary interactions with active silanol groups on the HPLC column.[6]- Incompatibility between the sample solvent and the mobile phase.- Column overload. | - Use a high-purity, end-capped column.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Ensure the sample is dissolved in the mobile phase or a weaker solvent.- Reduce the injection volume or sample concentration. |
| Unexpected Peaks in Chromatogram | - Contamination in the mobile phase, glassware, or from the sample matrix.- "Ghost peaks" from previous injections, especially in gradient methods.[6]- Degradation of the sample in the autosampler. | - Filter all mobile phases and use high-purity solvents.- Implement a robust column washing step between runs.- Analyze a blank (diluent) injection to identify system peaks.- Use a thermostatically controlled autosampler set to a low temperature (e.g., 4°C). |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- HPLC pump malfunction or leaks, leading to inconsistent flow rate.[7] | - Prepare fresh mobile phase daily and ensure accurate composition.- Use a column oven to maintain a stable temperature.- Check the HPLC system for leaks and perform pump maintenance as needed.[7] |
| Poor Resolution Between Ibuprofen and a Degradant | - Suboptimal mobile phase composition (e.g., organic-to-aqueous ratio, pH).- Inappropriate column chemistry for the analytes. | - Modify the mobile phase composition; a shallow gradient can often improve the separation of closely eluting peaks.- Adjust the mobile phase pH to alter the ionization and retention of acidic or basic analytes.- Test a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18). |
Experimental Variability
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Degradation Levels in Replicate Samples | - Inaccurate temperature control in the heating block or oven.- Inconsistent concentration or addition of the oxidizing agent (e.g., H₂O₂).- Variable exposure to light or oxygen. | - Use a calibrated, stable heating source with uniform temperature distribution.- Prepare a fresh stock solution of the oxidizing agent and use a calibrated pipette for additions.- Ensure all samples are treated identically with respect to light and atmospheric exposure. |
| Mass Balance Issues (Total Analyte + Degradants ≠ ~100%) | - Formation of non-UV active degradation products.- Degradants are not eluting from the column.- Inaccurate quantification due to large differences in response factors. | - Use a mass spectrometer (LC-MS) to search for non-UV active products.- Implement a post-run column flush with a strong solvent (e.g., 100% acetonitrile or isopropanol).- Determine the relative response factors for the major degradation products to ensure accurate quantification. |
Experimental Protocols
Protocol 1: Thermal Stress Stability Study
This protocol outlines a method for assessing the thermal stability of this compound in a solid state or in solution.
-
Sample Preparation:
-
Solid State: Accurately weigh 5-10 mg of this compound into amber glass vials.
-
Solution State: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile). Transfer 1 mL aliquots into amber glass vials.
-
-
Stress Conditions:
-
Time Points:
-
Withdraw samples at predetermined intervals (e.g., 0, 24, 48, 72, and 168 hours).
-
-
Sample Analysis:
-
For solid samples, allow them to cool to room temperature, then dissolve in the HPLC mobile phase to a final concentration of approximately 100 µg/mL.
-
For solution samples, dilute with the mobile phase to the same final concentration.
-
Analyze the samples using a validated stability-indicating HPLC method (see example parameters below).
-
-
Data Evaluation:
-
Calculate the percentage of remaining this compound and the percentage of each degradation product at each time point relative to the initial (time 0) sample.
-
Protocol 2: Oxidative Stress Stability Study
This protocol details a forced degradation study using hydrogen peroxide to assess oxidative stability.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a mixture of water and acetonitrile.
-
-
Stress Conditions:
-
To 1 mL of the this compound solution, add 1 mL of a hydrogen peroxide (H₂O₂) solution. A final H₂O₂ concentration of 3-5% is a common starting point.
-
Keep the mixture at room temperature, protected from light.
-
-
Time Points:
-
Withdraw samples at intervals such as 0, 2, 4, 8, and 24 hours.
-
-
Sample Quenching & Analysis:
-
Immediately upon withdrawal, quench the reaction by diluting the sample in the mobile phase to a final concentration of approximately 100 µg/mL. This dilution typically stops significant further oxidation.
-
Analyze using a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of remaining this compound and the percentage area of each oxidative degradant at each time point.
-
Example Stability-Indicating HPLC Method Parameters
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Data Presentation
The following tables present illustrative data from forced degradation studies. The actual degradation will depend on the specific experimental conditions.
Table 1: Illustrative Thermal Degradation of this compound at 80°C
| Time (Hours) | This compound Assay (%) | Total Degradation Products (%) | Mass Balance (%) |
| 0 | 100.0 | 0.0 | 100.0 |
| 24 | 98.5 | 1.4 | 99.9 |
| 48 | 97.1 | 2.8 | 99.9 |
| 72 | 95.8 | 4.1 | 99.9 |
| 168 | 92.3 | 7.5 | 99.8 |
Table 2: Illustrative Oxidative Degradation of this compound with 3% H₂O₂ at 25°C
| Time (Hours) | This compound Assay (%) | Hydroxylated Impurity 1 (%) | Other Degradants (%) | Mass Balance (%) |
| 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 2 | 96.2 | 2.5 | 1.1 | 99.8 |
| 4 | 92.8 | 4.8 | 2.0 | 99.6 |
| 8 | 88.5 | 8.1 | 3.2 | 99.8 |
| 24 | 79.1 | 15.3 | 5.4 | 99.8 |
Visualizations
The following diagrams illustrate key workflows and pathways related to this compound stability studies.
Caption: Workflow for a forced degradation study.
Caption: Simplified chemical degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxyl radical induced degradation of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Common Clinical and Practical Questions on the Use of Intravenous this compound for the Treatment of Patent Ductus Arteriosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. hplc.eu [hplc.eu]
- 7. labcompare.com [labcompare.com]
- 8. Reaction Rate Models for the Thermal Decomposition of Ibuprofen Crystals [scirp.org]
- 9. Reaction Rate Models for the Thermal Decomposition of Ibuprofen Crystals [scirp.org]
Minimizing batch-to-batch variability in ibuprofen lysine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of ibuprofen lysine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | - Ensure the reaction is allowed to proceed for the full recommended duration (0.1-12 hours).[1][2]- Verify that the reaction temperature is maintained within the optimal range (0-80°C).[1][2] |
| Suboptimal Stoichiometry: Incorrect molar ratio of ibuprofen to lysine. | - Carefully measure and verify the molar ratio of reactants. A common ratio is 1:1, but slight excesses of lysine may be used.[2] | |
| Loss during Workup: Product loss during filtration, washing, or transfer steps. | - Ensure the filter cake is thoroughly washed with cold ethanol to remove impurities without dissolving a significant amount of the product.[1]- Minimize transfers between vessels. | |
| Poor Crystal Quality (e.g., small or irregular crystals) | Rapid Crystallization: Cooling the reaction mixture too quickly. | - Implement a controlled and gradual cooling process to allow for the formation of larger, more uniform crystals.[1][2] |
| Inappropriate Solvent Composition: Incorrect ethanol-to-water ratio. | - The solvent ratio is critical for crystallization. An ethanol/water mixture (e.g., 97/3 v/v) is often used. Higher water concentrations can lead to the formation of a monohydrate.[3][4][5] | |
| Agitation Rate: Improper mixing speed during crystallization. | - Optimize the agitation speed to ensure homogeneity without causing excessive nucleation or crystal breakage. | |
| Inconsistent Purity/Impurity Profile | Inefficient Decolorization: Insufficient amount or contact time with activated carbon. | - Ensure an adequate amount of activated carbon is used and that it is sufficiently mixed with the solution for the recommended time to remove color and other impurities.[1][2] |
| Co-precipitation of Impurities: Impurities from starting materials or side reactions precipitating with the product. | - Use high-purity starting materials (ibuprofen and lysine should be >98% pure).[1][2]- Analyze starting materials for known impurities. | |
| Ineffective Washing: Residual impurities remaining on the crystal surface. | - Wash the filter cake with an appropriate amount of cold ethanol to remove soluble impurities.[1] | |
| Difficulty in Filtration | Fine Crystal Size: Small crystals clogging the filter medium. | - Optimize the crystallization process to obtain larger crystals (see "Poor Crystal Quality" above). |
| Inappropriate Filter Medium: Using a filter with an incorrect pore size. | - Select a filter medium with a pore size that is appropriate for the expected crystal size. A titanium rod strainer with a 15 μm aperture has been mentioned in patents.[2] | |
| Product Discoloration | Presence of Impurities: Carryover of colored impurities from the starting materials or reaction byproducts. | - Ensure the decolorization step with activated carbon is performed effectively.[1][2] |
| Degradation: Product degradation due to excessive temperature during drying. | - Dry the final product at a controlled temperature, typically below 50°C.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to control to ensure batch-to-batch consistency in this compound synthesis?
A1: The most critical parameters to control are:
-
Stoichiometry of Reactants: The molar ratio of ibuprofen to lysine directly impacts the reaction completeness and impurity profile.
-
Solvent Composition: The ratio of ethanol to water is crucial for both the reaction and the subsequent crystallization, affecting yield and crystal form (anhydrous vs. monohydrate).[3][4][5]
-
Temperature: Both the reaction temperature and the cooling profile during crystallization must be precisely controlled.
-
Reaction Time: Ensuring the reaction goes to completion without generating excessive byproducts is time-dependent.
-
Agitation Rate: Proper mixing is essential for maintaining homogeneity during the reaction and for controlling crystal growth during crystallization.
Q2: How does the solvent system affect the synthesis and crystallization of this compound?
A2: The solvent system, typically a mixture of ethanol and water, plays a multiple role:
-
Solubility: Ibuprofen is dissolved in ethanol, while lysine is dissolved in water.[1][2] The miscibility of these solvents allows the reactants to come into contact and react.
-
Crystallization: The final solvent composition at the crystallization stage influences the solubility of this compound and, therefore, the yield. It also determines the crystalline form. For instance, higher water concentrations (above 5% v/v in an ethanol/water mixture) can lead to the crystallization of the monohydrate form.[3][4][5]
Q3: What are common impurities in this compound synthesis and how can they be minimized?
A3: Common impurities can originate from the starting materials (ibuprofen and lysine) or be formed during the synthesis process. Unreacted starting materials can also be present as impurities. To minimize them:
-
Use high-purity starting materials.
-
Ensure the reaction goes to completion by controlling reaction time and temperature.
-
Employ an effective decolorization step with activated carbon to remove colored impurities.[1][2]
-
Thoroughly wash the final product with cold ethanol to remove soluble impurities.[1]
-
Utilize analytical techniques like HPLC to identify and quantify impurities in both starting materials and the final product.
Q4: How can I troubleshoot issues related to the crystallization step?
A4: Crystallization is a critical step that largely determines the purity and handling characteristics of the final product. If you are facing issues:
-
For small crystals: Reduce the cooling rate to allow for slower, more controlled crystal growth.
-
For low yield: Ensure the final temperature of the crystallization is low enough (-30°C to 0°C) and sufficient time is allowed for complete precipitation.[1][2] Also, check the final solvent composition.
-
For inconsistent crystal form: Precisely control the water content in your solvent system.
Q5: What is the importance of the decolorization step with activated carbon?
A5: The decolorization step using activated carbon is crucial for removing colored impurities and other organic byproducts from the reaction mixture. This step significantly improves the purity and appearance of the final product, ensuring it is a white or off-white crystalline powder as desired.[1][2] The timing of this step (before or after the reaction) can be varied.[1]
Data Presentation
Table 1: Representative Reactant Quantities for this compound Synthesis
| Reactant | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (kmol) | Molar Ratio | Reference |
| Ibuprofen | 206.29 | 20.6 | 0.1 | 1 | [1][2] |
| L-Lysine Monohydrate | 164.19 | 16.4 | 0.1 | 1 | [1][2] |
Note: The molar ratio can be varied. Ratios of lysine to ibuprofen from 1.0:1 to 1.5:1 have been reported.[2]
Table 2: Example of Solvent Volumes and Reaction/Crystallization Conditions
| Parameter | Value | Reference |
| Solvents | ||
| Water for Lysine | 16.4 - 164 kg | [1][2] |
| Ethanol for Ibuprofen | 20.6 - 206 kg (95%) | [1][2] |
| Reaction Conditions | ||
| Temperature | 25°C | [1] |
| Time | 2 hours | [1] |
| Crystallization Conditions | ||
| Additional Ethanol | 75 kg | [1] |
| Temperature | -10°C | [1] |
| Time | 10 hours | [1] |
| Drying | ||
| Temperature | < 50°C | [1] |
| Yield | ||
| This compound | 23.9 kg (from 0.1 kmol scale) | [1] |
Experimental Protocols
Synthesis of this compound (Salt Formation)
This protocol is a generalized procedure based on published patent literature.[1][2]
Materials:
-
Ibuprofen (>98% purity)
-
L-Lysine monohydrate (>98% purity)
-
Purified Water
-
95% Ethanol
-
Activated Carbon
Procedure:
-
Preparation of Solution A (Lysine): Dissolve L-lysine monohydrate in purified water. The amount of water can range from 1 to 10 times the weight of the lysine.
-
Preparation of Solution B (Ibuprofen): Dissolve ibuprofen in 95% ethanol. The amount of ethanol can range from 1 to 10 times the weight of the ibuprofen.
-
Decolorization (Option 1 - Pre-reaction): Add activated carbon (0.01% - 0.1% of the total solution weight) to both Solution A and Solution B separately. Stir for a specified time and then filter to remove the activated carbon.
-
Reaction: Mix the filtered Solution A and Solution B in a reaction kettle.
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 25°C) for a set duration (e.g., 2 hours).
-
Decolorization (Option 2 - Post-reaction): After the reaction is complete, add activated carbon to the mixture, stir, and then filter.
-
Crystallization:
-
Cool the reaction mixture to room temperature.
-
Add additional ethanol to the mixture.
-
Further cool the mixture to a temperature between -30°C and 0°C (e.g., -10°C) and hold for a period to allow for crystallization (e.g., 10 hours).
-
-
Isolation:
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the crystals with cold ethanol.
-
-
Drying: Dry the isolated this compound in an oven at a temperature below 50°C until a constant weight is achieved.
HPLC Method for Assay and Impurity Profiling of this compound
This is a representative HPLC method. Method parameters may need to be optimized for specific equipment and impurity profiles.
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 x 4.6 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: 0.1% Phosphoric acid in acetonitrile
-
Gradient:
-
0-3 min: 52% B
-
3-13 min: 52% to 85% B
-
13-16 min: 85% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 7 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Standard Solution: Prepare a standard solution of this compound of known concentration in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Sample Solution: Prepare the synthesized this compound sample at the same concentration as the standard solution in the same diluent.
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The purity of the this compound is determined by comparing the peak area of the main peak in the sample chromatogram to that of the standard.
-
Impurities are identified by their retention times relative to the main peak and quantified based on their peak areas.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for out-of-specification batches.
References
- 1. Synthesis and application of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102180785A - Synthesis and application of this compound - Google Patents [patents.google.com]
- 3. US4994604A - Formation and resolution of ibuprofen lysinate - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. EP0437369B1 - Formation and resolution of ibuprofen lysinate - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Ibuprofen Lysine Analysis Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Ibuprofen Lysine, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction
This compound, a salt of ibuprofen, offers enhanced water solubility, a property that makes its analysis challenging due to the differing physicochemical characteristics of the active pharmaceutical ingredient (ibuprofen) and its counter-ion (lysine). Ibuprofen is a hydrophobic compound with strong UV absorbance, while lysine is highly hydrophilic with low UV activity.[1] This disparity necessitates robust and well-validated analytical methods to ensure the quality and consistency of drug products. This guide explores a primary HPLC-based approach for the simultaneous and separate analysis of ibuprofen and lysine, and compares it with an alternative spectrophotometric method for the quantification of the ibuprofen component.
Method 1: Advanced HPLC with Column Switching for Ibuprofen and Lysine
Due to the significant differences in polarity and UV absorptivity between ibuprofen and lysine, a single HPLC run for the simultaneous quantification of both moieties with high accuracy and sensitivity is challenging. A sophisticated approach involves a column-switching technique to analyze both components in a single analytical sequence.
Experimental Protocol
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a diode array or UV detector.
-
A column switching valve.
Chromatographic Conditions for Ibuprofen:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 2.5) in a 70:30 v/v ratio.
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 236 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
Chromatographic Conditions for Lysine:
-
Guard Column: To trap the ibuprofen.
-
Analytical Column: A suitable column for hydrophilic compounds.
-
Mobile Phase: An appropriate mobile phase for lysine analysis (often requiring a different composition than that for ibuprofen).
-
Detection: As lysine has poor UV absorbance, derivatization or the use of an alternative detector like a charged aerosol detector (CAD) or a mass spectrometer (MS) may be necessary for sensitive quantification. A UV detector at a lower wavelength (e.g., 210 nm) can be used, but with lower sensitivity.
Sample Preparation:
A stock solution of this compound is prepared by dissolving an accurately weighed amount in the mobile phase to a known concentration. This stock solution is then further diluted to prepare calibration standards and quality control samples.
Validation Parameters According to ICH Q2(R1) Guidelines
The validation of this method would involve a comprehensive assessment of the following parameters for both the ibuprofen and lysine assays.
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention times of ibuprofen and lysine in blank and placebo samples. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are also performed to ensure that the method can separate the analytes from their degradation products.
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 80% to 120% of the target concentration.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at three levels:
-
Repeatability (Intra-day precision): Analysis of multiple samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of multiple samples on different days, by different analysts, or with different equipment.
-
Reproducibility: Analysis of samples in different laboratories.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Method 2: UV-Spectrophotometric Analysis of Ibuprofen
A simpler and more rapid alternative for the quantification of the ibuprofen component in this compound is UV-spectrophotometry. This method, however, is not suitable for the analysis of lysine due to its low UV absorbance.
Experimental Protocol
Instrumentation:
-
UV-Visible Spectrophotometer.
Methodology:
-
Solvent: 0.1 M NaOH or another suitable solvent in which ibuprofen is soluble and stable.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of ibuprofen between 200-400 nm. The λmax for ibuprofen is typically around 221 nm.
-
Sample Preparation: A stock solution of this compound is prepared in the chosen solvent and diluted to fall within the linear range of the calibration curve.
Validation Parameters According to ICH Q2(R1) Guidelines
Specificity: While less specific than HPLC, specificity can be assessed by comparing the spectra of the sample solution with that of a standard solution. However, this method is susceptible to interference from excipients that absorb at the same wavelength.
Linearity, Accuracy, and Precision: These are evaluated similarly to the HPLC method, by preparing a series of dilutions and assessing the relationship between absorbance and concentration.
Performance Comparison
| Validation Parameter | HPLC with Column Switching (for Ibuprofen) | UV-Spectrophotometry (for Ibuprofen) |
| Specificity | High (separates ibuprofen from impurities and lysine) | Low to Moderate (potential for interference from excipients) |
| **Linearity (R²) ** | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD%) | < 2.0% | < 2.0% |
| LOD | Low (e.g., < 1 µg/mL) | Higher than HPLC |
| LOQ | Low (e.g., < 5 µg/mL) | Higher than HPLC |
| Robustness | High (unaffected by minor changes in parameters) | Moderate (can be sensitive to solvent pH) |
| Analysis of Lysine | Possible with appropriate detector/method | Not Feasible |
Visualizing the Workflow
HPLC Method Validation Workflow
References
Ibuprofen Lysine vs. Ibuprofen Acid: A Comparative Review of Bioavailability
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioavailability of ibuprofen lysine and ibuprofen acid, supported by experimental data and detailed methodologies.
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is available in various formulations. A key distinction in oral formulations lies in the use of ibuprofen as a free acid versus its salt form, this compound. This difference significantly influences the drug's dissolution, absorption, and subsequent pharmacokinetic profile. This guide delves into a comparative analysis of the bioavailability of these two forms, presenting quantitative data, experimental protocols, and a visual representation of the study workflow.
Executive Summary
The primary advantage of this compound over ibuprofen acid lies in its enhanced aqueous solubility. This property facilitates faster dissolution in the gastrointestinal tract, leading to more rapid absorption into the bloodstream. Clinical studies consistently demonstrate that this compound exhibits a shorter time to reach maximum plasma concentration (Tmax) compared to ibuprofen acid, particularly under fasting conditions. While the peak plasma concentration (Cmax) may be higher and achieved sooner with this compound, the overall extent of drug absorption, as measured by the area under the plasma concentration-time curve (AUC), is generally comparable between the two forms, indicating that both are completely absorbed.
Quantitative Data Comparison
The following table summarizes the key pharmacokinetic parameters for the active S-enantiomer of ibuprofen following oral administration of this compound and ibuprofen acid in healthy volunteers under fasting conditions.
| Pharmacokinetic Parameter | Ibuprofen Lysinate (400 mg dose) | Ibuprofen Acid (400 mg dose) |
| Cmax (μg/mL) | 22.39 ± 5.33 | 19.97 ± 3.19 |
| Tmax (hours) | 0.5 | 1.33 |
| AUC₀-∞ (μg·h/mL) | 77.46 ± 19.33 | 76.98 ± 17.13 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity. Data represents the mean ± standard deviation.
Experimental Protocols
The data presented above is derived from randomized, open-label, single-dose, crossover bioavailability studies. A typical experimental protocol for such a study is detailed below.
1. Study Population:
-
Healthy adult male and female volunteers (typically 18-55 years of age).
-
Participants undergo a screening process, including a physical examination and clinical laboratory tests, to ensure good health.
-
Informed consent is obtained from all participants before the study.
2. Study Design:
-
A randomized, two-way crossover design is commonly employed.
-
Participants are randomly assigned to receive either this compound or ibuprofen acid during the first study period.
-
Following a washout period of at least one week to ensure complete elimination of the drug, participants receive the alternate formulation in the second study period.
-
Subjects are required to fast overnight for at least 10 hours before drug administration.
3. Dosing and Sample Collection:
-
A single oral dose of either this compound or ibuprofen acid (e.g., 400 mg) is administered with a standardized volume of water.
-
Blood samples (approximately 5 mL) are collected into heparinized tubes at predose (0 hours) and at specific time points post-dose. A typical sampling schedule includes 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours after dosing.
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
4. Analytical Methodology: Enantioselective HPLC Analysis:
-
The concentrations of the S-(+)-ibuprofen (active enantiomer) and R-(-)-ibuprofen in plasma samples are determined using a validated enantioselective high-performance liquid chromatography (HPLC) method.
-
Sample Preparation: Plasma samples are typically prepared by liquid-liquid extraction. For instance, a specific volume of plasma is acidified, and the drug is extracted using an organic solvent mixture like hexane and ethyl acetate. The organic layer is then evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the HPLC system.
-
HPLC System and Conditions:
-
Column: A chiral stationary phase column, such as one based on a tris-(3,5-dimethylphenylcarbamate) amylose derivative (e.g., CHIRALPAK AD-RH), is used for the enantiomeric separation.
-
Mobile Phase: A mixture of organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with a small percentage of phosphoric acid to adjust the pH) is used as the mobile phase. The exact composition is optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: A constant flow rate, typically around 0.5 to 1.0 mL/min, is maintained.
-
Detector: A UV detector set at a specific wavelength (e.g., 220 nm) or a mass spectrometer is used for the detection and quantification of the ibuprofen enantiomers.
-
-
Calibration and Quantification: A calibration curve is constructed by analyzing standard solutions of known concentrations of each ibuprofen enantiomer. The peak areas of the enantiomers in the chromatograms of the plasma samples are used to calculate their respective concentrations based on the calibration curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of ibuprofen and the typical workflow of a comparative bioavailability study.
Caption: Mechanism of action of ibuprofen.
Caption: Workflow of a comparative bioavailability study.
A Comparative Analysis of Ibuprofen Lysine and Dexketoprofen Trometamol for Acute Pain Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the management of acute pain, the rapid onset and efficacy of analgesic agents are of paramount importance. Both ibuprofen lysine and dexketoprofen trometamol are non-steroidal anti-inflammatory drugs (NSAIDs) belonging to the propionic acid class, widely utilized for their analgesic and anti-inflammatory properties.[1] This guide provides an objective comparison of their performance, supported by experimental data, to inform research and clinical decisions in the context of acute pain. Both drugs work by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation.[1][2] Dexketoprofen is the S-(+) enantiomer of ketoprofen, and its trometamol salt formulation is designed for rapid absorption.[3] Similarly, this compound is a salt formulation of ibuprofen developed to enhance solubility and accelerate absorption.
Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
Ibuprofen and dexketoprofen exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in inflammation and pain pathways.[2] By blocking this conversion, both drugs effectively reduce the production of prostaglandins, thereby alleviating pain and reducing inflammation.[1]
Comparative Efficacy in Acute Pain
Multiple clinical trials have compared the analgesic efficacy of ibuprofen and dexketoprofen in various acute pain models. The data consistently demonstrates that both are effective analgesics, with some studies suggesting a faster onset of action for dexketoprofen trometamol.
Table 1: Quantitative Efficacy Data from Comparative Clinical Trials
| Pain Model | Drug/Dosage | Outcome Measure | Results | Reference |
| Acute Low Back Pain | Intravenous Dexketoprofen vs. Intravenous Ibuprofen | Mean decrease in VAS score at 60 min | Dexketoprofen: 42 mm; Ibuprofen: 43 mm (No significant difference) | [4][5] |
| Tension-Type Headache | Intravenous Dexketoprofen 50 mg vs. Intravenous Ibuprofen 800 mg | Mean NRS score reduction at 30 and 60 min | 30 min: Ibuprofen showed a more significant reduction. 60 min: No significant difference. | [6] |
| Long Bone Fractures | Dexketoprofen vs. Ibuprofen 800 mg | Change in VAS score (ΔVAS) | No significant difference at 30 min. Ibuprofen showed superior efficacy at 60 and 120 min. | [7] |
| Postoperative Dental Pain | Dexketoprofen Trometamol 25 mg vs. Ibuprofen 600 mg | Pain intensity in the first hour | Dexketoprofen showed less pain in the first hour. | [8] |
Pharmacokinetic Profile
The pharmacokinetic properties of these drugs, particularly their absorption rates, are crucial for their effectiveness in acute pain. The salt formulations of both ibuprofen and dexketoprofen are designed to enhance solubility and promote faster absorption compared to their free acid forms.
Table 2: Pharmacokinetic Parameters
| Parameter | This compound | Dexketoprofen Trometamol | Reference |
| Time to Peak Plasma Concentration (Tmax) | Shorter than ibuprofen acid | 0.25 - 0.75 hours | [9] |
| Onset of Action | Rapid | Rapid (within 30 minutes) | [10] |
Safety and Tolerability
The safety profiles of ibuprofen and dexketoprofen are consistent with other NSAIDs. The most commonly reported adverse events are gastrointestinal in nature.
Table 3: Comparative Safety Data
| Study Population | Drug | Adverse Event Rate | Most Common Adverse Events | Reference |
| Postoperative Pain | Intravenous Ibuprofen vs. Intravenous Dexketoprofen | Fewer adverse events with Ibuprofen | Digestive issues, increased creatinine levels (observed more in the dexketoprofen group) | [11] |
| Various Acute Pain Conditions | Oral Dexketoprofen vs. Oral Ibuprofen and other NSAIDs | Dexketoprofen: 3.6%; Ibuprofen: 1.57 (Odds Ratio vs. Metamizole-paracetamol) | Gastrointestinal events (e.g., abdominal pain, dyspepsia) | [12] |
Experimental Protocols
The clinical trials cited in this guide generally follow a randomized, double-blind, comparative design. Below is a representative experimental workflow for a clinical trial evaluating analgesics in acute pain.
A common methodology involves recruiting patients experiencing a specific type of acute pain (e.g., postoperative dental pain, musculoskeletal pain) with a baseline pain intensity of a certain level on a visual analog scale (VAS) or numeric rating scale (NRS).[6][7][8] Participants are then randomized to receive either this compound or dexketoprofen trometamol in a double-blind manner. Pain intensity and relief are assessed at various time points after drug administration. The primary efficacy endpoints often include the sum of pain intensity differences (SPID) and total pain relief (TOTPAR) over a specified period. Safety is evaluated by monitoring and recording all adverse events.
Conclusion
Both this compound and dexketoprofen trometamol are effective and generally well-tolerated options for the management of acute pain. The primary difference appears to be in the onset of action, with some evidence suggesting a faster analgesic effect with dexketoprofen trometamol, which can be advantageous in certain clinical situations requiring rapid pain relief. However, in some pain models, ibuprofen has shown comparable or even superior efficacy at later time points. The choice between these two agents may, therefore, depend on the specific clinical context, including the desired speed of onset and the type of acute pain being treated. Both drugs share a similar safety profile, with gastrointestinal side effects being the most common. Further head-to-head trials with standardized methodologies and outcome measures would be beneficial to delineate more clearly the relative advantages of each agent in different acute pain scenarios.
References
- 1. hexiapharm.com [hexiapharm.com]
- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. physiciansweekly.com [physiciansweekly.com]
- 5. Comparative evaluation of the effectiveness of intravenous paracetamol, dexketoprofen and ibuprofen in acute low back pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Comparison of analgesic efficacy of ibuprofen and dexketoprofen in pain management of long bone fractures: a prospective, randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of dexketoprofen trometamol in healthy volunteers after single and repeated oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A review of dexketoprofen trometamol in acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rapm.bmj.com [rapm.bmj.com]
- 12. researchgate.net [researchgate.net]
A Comparative In Vivo Efficacy Analysis: Ibuprofen Lysine vs. Naproxen Sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two prominent nonsteroidal anti-inflammatory drugs (NSAIDs), ibuprofen lysine and naproxen sodium. The information presented is curated from preclinical and clinical data to aid in the understanding of their relative analgesic and anti-inflammatory properties.
Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
Both ibuprofen and naproxen exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are pivotal in the inflammatory cascade, converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. By blocking this pathway, ibuprofen and naproxen effectively reduce the synthesis of prostaglandins, leading to analgesia and reduced inflammation.
Comparative In Vivo Efficacy Data
Direct preclinical in vivo comparisons of this compound and naproxen sodium are limited. The following tables summarize available data, including a study on ibuprofen potassium, which is used as a surrogate for this compound due to the similar rapid absorption profile conferred by the salt formulation.
Analgesic Efficacy: Acetic Acid-Induced Writhing Test
The writhing test is a model of visceral pain used to assess the efficacy of peripheral analgesics.
| Pain Model | Animal Species | Drug | Dose Range (mg/kg) | Route of Administration | Analgesic Effect |
| Lactic Acid-Induced Stretching | Rat | Ibuprofen Potassium | 10 - 32 | Not Specified | Significantly decreased acid-stimulated body stretching.[1] |
| Lactic Acid-Induced Stretching | Rat | Naproxen Sodium | 3.2 - 10 | Not Specified | Significantly decreased acid-stimulated body stretching.[1] |
Note: A study on the lactic acid-induced stretching model concluded that there were no significant differences in the efficacies between ibuprofen and naproxen.[1][2]
Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema
This model is a widely used method to evaluate the anti-inflammatory activity of test compounds.
| Study Drug | Animal Species | Dose (mg/kg) | Inhibition of Edema (%) | Time Point (hours) |
| Naproxen | Rat | 15 | 59 | 1 |
| 81 | 2 | |||
| 73 | 3 | |||
| 60 | 4 | |||
| 39 | 5 |
Note: Data for a direct comparison with this compound in this model was not available in the reviewed literature. The provided data for naproxen demonstrates its anti-inflammatory effect over time.[3]
Pharmacokinetic Profile
The salt formulation of an NSAID can significantly influence its pharmacokinetic profile, particularly the rate of absorption.
| Drug | Tmax (Time to Peak Plasma Concentration) | Key Pharmacokinetic Feature |
| This compound | ~35-45 minutes | Rapid absorption compared to standard ibuprofen acid.[4][5] |
| Naproxen Sodium | Varies (generally longer than ibuprofen) | Longer half-life (12-17 hours) compared to ibuprofen (1.8-2.4 hours).[6] |
This compound is absorbed more rapidly than standard ibuprofen, reaching maximum plasma concentrations in approximately 35-45 minutes.[4][5] Naproxen has a longer half-life, allowing for less frequent dosing.[6]
Experimental Protocols
Acetic Acid-Induced Writhing Test
This protocol is based on a representative study assessing peripheral analgesic activity.[1]
Detailed Methodology:
-
Animal Model: Adult male mice or rats are typically used.
-
Acclimatization: Animals are allowed to adapt to the laboratory environment to minimize stress-induced variability.
-
Grouping: Animals are randomly assigned to control (vehicle) and treatment groups.
-
Drug Administration: The test compounds (this compound, naproxen sodium) or vehicle are administered, typically orally or intraperitoneally, at predetermined times before the induction of writhing.
-
Induction of Writhing: A solution of an irritant, such as acetic acid or lactic acid, is injected intraperitoneally to induce a characteristic stretching and writhing behavior.[1]
-
Observation: Immediately after the injection of the irritant, the animals are placed in an observation chamber, and the number of writhes is counted for a defined period.
-
Data Analysis: The analgesic effect is determined by comparing the number of writhes in the treated groups to the control group. The percentage of inhibition is calculated.
Carrageenan-Induced Paw Edema Assay
This protocol outlines the steps for assessing anti-inflammatory activity.[3]
Detailed Methodology:
-
Animal Model: Rats are commonly used for this assay.
-
Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.
-
Drug Administration: The test compounds or vehicle are administered to the respective groups of animals.
-
Induction of Edema: A solution of carrageenan (typically 1%) is injected into the subplantar region of the right hind paw.[3]
-
Paw Volume Measurement: The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[3]
-
Data Analysis: The percentage of inhibition of edema is calculated for each treated group compared to the control group.
Summary and Conclusion
Both this compound and naproxen sodium are effective NSAIDs that function through the inhibition of the COX pathway. The available preclinical data suggests that both compounds exhibit significant analgesic and anti-inflammatory properties.
-
Analgesic Efficacy: In a model of visceral pain, both ibuprofen and naproxen demonstrated comparable efficacy in reducing pain responses.[1][2]
-
Anti-Inflammatory Efficacy: Naproxen has shown potent anti-inflammatory effects in the carrageenan-induced paw edema model.[3] While direct comparative data for this compound in this model is lacking, its efficacy as an anti-inflammatory agent is well-established.
-
Pharmacokinetics: this compound offers the advantage of rapid absorption, which may translate to a faster onset of analgesic action.[4][5] In contrast, naproxen sodium has a longer half-life, allowing for less frequent dosing, which can be beneficial for managing chronic conditions.[6]
The choice between this compound and naproxen sodium in a research or drug development setting will depend on the specific therapeutic goals, the desired onset and duration of action, and the animal model being utilized. Further head-to-head in vivo studies are warranted to provide a more definitive comparative efficacy profile of these two commonly used NSAID salt formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical comparison of antinociceptive effects between ibuprofen, diclofenac, naproxen, and acetaminophen on acid-stimulated body stretching and acid-depressed feeding behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of two different preparations of ibuprofen with regard to the time course of their analgesic effect. A randomised, placebo-controlled, double-blind cross-over study using laser somatosensory evoked potentials obtained from UW-irritated skin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abidipharma.com [abidipharma.com]
- 6. meded101.com [meded101.com]
A Comparative Guide to Analytical Methods for Ibuprofen Lysine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical methods for the quantification of ibuprofen, with a focus on providing data relevant to its lysine salt formulation. Due to the limited availability of direct cross-validation studies for ibuprofen lysine, this document collates validation data from separate studies on ibuprofen. This information is intended to serve as a valuable resource for method selection and development in a research and quality control setting.
Challenges in this compound Analysis
This compound presents a unique analytical challenge due to the disparate physicochemical properties of its two components: ibuprofen and lysine. Ibuprofen is hydrophobic and exhibits strong UV absorbance, while lysine is hydrophilic and has low UV activity.[1] This necessitates careful consideration in method development to ensure simultaneous or separate accurate quantification of both moieties.
Quantitative Performance Comparison
The following tables summarize the validation parameters for High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry for the analysis of ibuprofen. These parameters are essential for assessing the reliability, sensitivity, and accuracy of an analytical method.
Table 1: HPLC Method Validation Parameters for Ibuprofen Analysis
| Parameter | Reported Values |
| Linearity Range | 6.1 - 200 µg/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Accuracy (% Recovery) | 99.28% ± 0.05% (Standard), 99.93% ± 0.05% (Formulation) |
| Precision (% RSD) | < 3.5% (Intra- and Inter-day) |
| Limit of Detection (LOD) | 1.70 µg/mL |
| Limit of Quantitation (LOQ) | 6.05 µg/mL |
Source: Data compiled from a study on the determination of ibuprofen sticking onto punch faces. The recovery of ibuprofen was determined by comparing a standard with a formulation containing ibuprofen.
Table 2: UV-Vis Spectrophotometry Method Validation Parameters for Ibuprofen Analysis
| Parameter | Reported Values |
| Linearity Range | 5 - 25 µg/mL[2], 6 - 36 µg/mL[3], 5 - 40 µg/mL |
| Correlation Coefficient (r²) | 0.9998[2], 0.9989[3], Not specified in |
| Accuracy (% Recovery) | 97.83%[2], Not specified in[3], 101.13% - 101.23% |
| Precision (% RSD) | < 1%[2], < 2%[3], Not specified in |
| Limit of Detection (LOD) | 0.59 µg/mL[2] |
| Limit of Quantitation (LOQ) | 1.80 µg/mL[2] |
Source: Data compiled from multiple studies on the UV spectrophotometric estimation of ibuprofen.[2][3]
Experimental Protocols
Below are detailed methodologies for the HPLC and UV-Vis spectrophotometry analysis of ibuprofen.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the determination of ibuprofen in pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a C18 column (250 mm × 4.6 mm, 5 µm particle size) and a UV detector is used.[4]
-
Mobile Phase: A mixture of water (adjusted to pH 2.5 with phosphoric acid) and acetonitrile (40/60, v/v) is used as the mobile phase.[4]
-
Flow Rate: The flow rate is maintained at 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength of 214 nm.[5]
-
Sample Preparation: A stock solution of ibuprofen is prepared in the mobile phase. Calibration standards are prepared by diluting the stock solution to the desired concentrations within the linear range. For tablet analysis, a powdered tablet sample is dissolved in the mobile phase, sonicated, and filtered before injection.
UV-Vis Spectrophotometry Protocol
This method provides a simpler and more rapid approach for the quantification of ibuprofen.
-
Instrumentation: A double beam UV-Vis spectrophotometer is used for analysis.[2]
-
Solvent: Ethanol and water are commonly used as solvents.[2]
-
Wavelength of Maximum Absorbance (λmax): The λmax for ibuprofen is typically observed around 222 nm or 228 nm.[2]
-
Sample Preparation: A standard stock solution of ibuprofen is prepared by dissolving a known amount of the drug in the chosen solvent.[2] Working standards are prepared by diluting the stock solution to fall within the established linear range. For tablet analysis, a powdered tablet sample is dissolved in the solvent, sonicated to ensure complete dissolution, filtered, and then diluted to a suitable concentration for measurement.
Methodology and Workflow Visualization
The following diagrams illustrate the conceptual workflows for a cross-validation study and the general process of analytical method validation.
Caption: Conceptual workflow for cross-validating two analytical methods.
Caption: General logical flow of analytical method validation.
References
- 1. HPLC Method for Determination of Lysine in this compound Composition | SIELC Technologies [sielc.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Analytical method development and validation of ibuprofen by uv spectroscopy [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. ukaazpublications.com [ukaazpublications.com]
A Pharmacoeconomic and Clinical Comparison of Ibuprofen Lysine and Other NSAIDs
In the landscape of nonsteroidal anti-inflammatory drugs (NSAIDs), the choice of agent often involves a multifaceted consideration of efficacy, safety, and cost. This guide provides a detailed comparison of ibuprofen lysine against other commonly used NSAIDs, with a focus on its pharmacoeconomic standing and clinical performance supported by experimental data. This analysis is intended for researchers, scientists, and drug development professionals to inform clinical and developmental decision-making.
Executive Summary
Ibuprofen, a non-selective cyclooxygenase (COX) inhibitor, is a cornerstone of pain management.[1][2][3] The lysine salt formulation of ibuprofen was developed to enhance its solubility and absorption, potentially leading to a faster onset of analgesic action.[4] This guide synthesizes the available clinical and economic data to compare this compound with other NSAIDs such as standard ibuprofen, ketorolac, and indomethacin across different therapeutic areas, primarily postoperative pain and treatment of patent ductus arteriosus (PDA) in neonates. While direct pharmacoeconomic analyses of this compound are limited, this guide draws upon available data for ibuprofen and comparative clinical trials to provide a comprehensive overview.
Pharmacoeconomic Analysis
Formal pharmacoeconomic studies specifically comparing this compound to other NSAIDs for postoperative pain are not abundant in the published literature. However, cost-effectiveness can be inferred from clinical efficacy, safety profiles, and acquisition costs.
One area with some economic evaluation is the treatment of PDA in premature infants. A meta-analysis suggested that acetaminophen is a more cost-effective option for successful PDA closure compared to both ibuprofen and indomethacin.[5] Specifically, the mean cost for successful PDA closure with acetaminophen was estimated at $1487, significantly less than ibuprofen at $2585 and indomethacin at $2661 per course of treatment.[5] Another analysis highlighted that while ibuprofen and indomethacin have a clear cost-effectiveness advantage over surgical intervention for PDA, published trials on the pharmacoeconomics of cyclooxygenase inhibitor therapy for PDA are scarce.[6]
In the context of postoperative pain in adults, a study comparing intravenous (IV) ketorolac to IV ibuprofen noted a significant difference in direct pharmacy costs, with a single dose of ketorolac costing $0.55 compared to $7.60 for IV ibuprofen at the time of the study.[7] Despite the cost difference, the study found no significant difference in pain scores or patient satisfaction between the two treatments.[7] This suggests that ketorolac may be a more cost-effective option in a hospital setting. Another study mentioned that ibuprofen is less prone to gastrointestinal and cardiovascular adverse events compared to ketorolac and diclofenac, which could translate to long-term cost savings by reducing the expenses associated with managing adverse effects.[8]
Table 1: Comparative Cost and Efficacy of NSAIDs in Different Indications
| Indication | Comparison | Efficacy Outcome | Cost Comparison | Source |
| Patent Ductus Arteriosus | Acetaminophen vs. Ibuprofen vs. Indomethacin | Pooled closure rates: Acetaminophen (70.1%), Indomethacin (71.5%), Ibuprofen (63.4%) | Acetaminophen (
| [5] |
| Postoperative Pain (Urogynecologic Surgery) | IV Ketorolac vs. IV Ibuprofen | No significant difference in pain scores or patient satisfaction. | Single dose cost: Ketorolac (
| [7] |
| Postoperative Pain (Laparoscopic Cholecystectomy) | IV Ibuprofen vs. IV Acetaminophen | IV ibuprofen resulted in lower pain scores and reduced opioid consumption. | Not specified | [9] |
| Postoperative Dental Pain | This compound vs. Ibuprofen Acid | Both formulations were similarly effective in providing pain relief. | Not specified | [10] |
Clinical Efficacy and Safety
The clinical utility of this compound has been evaluated in various settings, with a significant focus on its potential for a more rapid onset of action compared to standard ibuprofen.
Postoperative Pain Management
In the management of acute postoperative pain, intravenous ibuprofen has been shown to be an effective component of multimodal analgesia.[10] A systematic review of randomized controlled trials concluded that intravenous ibuprofen is effective in reducing pain intensity and opioid consumption in patients with acute postoperative pain.
A study comparing IV ibuprofen to IV ketorolac for postoperative pain found no significant difference in analgesic efficacy or patient satisfaction.[7] However, in a study on pain control after laparoscopic cholecystectomy, intravenous ibuprofen was found to be superior to intravenous acetaminophen in reducing pain scores and opioid consumption.[9]
A randomized, double-blind, placebo-controlled trial comparing ibuprofen lysinate to ibuprofen acid for acute postoperative dental pain found that both active treatments significantly reduced pain compared to placebo.[10] Importantly, ibuprofen lysinate was found to be non-inferior to ibuprofen acid in terms of analgesic efficacy over 6 hours, with no significant difference in the onset of analgesia.[10]
Treatment of Patent Ductus Arteriosus (PDA)
In premature infants, intravenous this compound is a standard treatment for PDA. Clinical trials have demonstrated its efficacy in closing a hemodynamically significant PDA.[6][11] When compared to indomethacin, another NSAID used for this indication, this compound has been shown to be equally effective in closing the PDA.[11][12] A key advantage of this compound in this vulnerable population is its more favorable safety profile, particularly concerning renal function. Neonates treated with IV this compound have demonstrated significantly better creatinine clearance, urine output, and serum creatinine profiles compared to those treated with indomethacin.[11][12]
Table 2: Summary of Clinical Efficacy and Safety of this compound vs. Other NSAIDs
| Comparison | Indication | Key Efficacy Findings | Key Safety Findings | Source |
| This compound vs. Ibuprofen Acid | Postoperative Dental Pain | Non-inferior analgesic efficacy over 6 hours; no significant difference in onset of action. | Both formulations were well-tolerated. | [10] |
| IV Ibuprofen vs. IV Ketorolac | Postoperative Pain | Comparable analgesic efficacy and patient satisfaction. | Not specified in detail in the comparative study. | [7] |
| IV Ibuprofen vs. IV Acetaminophen | Postoperative Pain (Laparoscopic Cholecystectomy) | IV ibuprofen demonstrated lower pain scores and reduced opioid consumption. | Not specified in detail in the comparative study. | [9] |
| IV this compound vs. Indomethacin | Patent Ductus Arteriosus | Similar PDA closure rates. | This compound associated with better renal function (creatinine clearance, urine output). | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of typical experimental protocols used in the evaluation of this compound and other NSAIDs.
Postoperative Dental Pain Model
This model is widely used to assess the efficacy of oral analgesics due to its standardized nature and the predictable level of postoperative pain.[13][14]
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.[10]
-
Patient Population: Adults (typically 18-60 years) undergoing surgical extraction of one or more impacted third molars.[10][14]
-
Intervention: Single oral dose of the investigational drug (e.g., this compound 400 mg), active comparator (e.g., ibuprofen acid 400 mg), and placebo administered postoperatively once the patient experiences moderate to severe pain.[10]
-
Efficacy Assessments:
-
Pain Intensity: Measured using a Visual Analog Scale (VAS) or a numerical rating scale at baseline and at specified time points post-dose (e.g., 15, 30, 45, 60 minutes, and then hourly for up to 6-8 hours).[10][15]
-
Pain Relief: Assessed using a categorical scale (e.g., 0 = no relief to 4 = complete relief) at the same time points as pain intensity.[10]
-
Time to Onset of Analgesia: Time to first perceptible pain relief and time to meaningful pain relief are often recorded by the patient using a stopwatch.
-
Overall Assessment: Patient's global assessment of the treatment's effectiveness at the end of the observation period.[10]
-
-
Safety Assessment: Monitoring and recording of all adverse events.
Postoperative Pain in a Surgical Setting (e.g., Abdominal or Orthopedic Surgery)
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.[8]
-
Patient Population: Adult patients scheduled for elective surgery known to produce moderate to severe postoperative pain.
-
Intervention: Intravenous administration of the study drug (e.g., ibuprofen 400 mg or 800 mg) or placebo, often initiated pre-emptively before the end of surgery and continued at regular intervals (e.g., every 6 hours) for a defined period (e.g., 24-48 hours).[8]
-
Concomitant Medication: Patients are typically provided with access to rescue analgesia, often an opioid administered via a patient-controlled analgesia (PCA) pump. The total consumption of rescue medication is a key outcome measure.
-
Efficacy Assessments:
-
Safety Assessment: Monitoring of vital signs, laboratory parameters (e.g., renal and liver function), and recording of all adverse events, with a particular focus on gastrointestinal and renal side effects.
Signaling Pathways and Experimental Workflows
Cyclooxygenase (COX) Signaling Pathway
Ibuprofen exerts its analgesic, anti-inflammatory, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[2][16]
Figure 1: Ibuprofen's inhibition of the COX pathway.
Typical Clinical Trial Workflow for an Analgesic Study
The workflow for a clinical trial evaluating an analgesic like this compound follows a structured process from patient recruitment to data analysis.
Figure 2: A typical clinical trial workflow.
Conclusion
This compound represents a formulation advancement aimed at accelerating the absorption of ibuprofen. Clinical data suggests that while it is non-inferior to standard ibuprofen in terms of overall analgesic efficacy, a clear advantage in terms of faster onset of action is not consistently demonstrated across all studies. In the neonatal population, intravenous this compound is a well-established, effective, and safer alternative to indomethacin for the treatment of PDA, particularly with regard to renal function.
From a pharmacoeconomic perspective, the case for this compound is less clear due to a lack of specific comparative studies. In indications where it is used intravenously, such as in the hospital setting for postoperative pain, it may be a more costly option than other NSAIDs like ketorolac, without offering superior pain relief. In the treatment of PDA, it is a more expensive option than acetaminophen. Future research should focus on well-designed pharmacoeconomic analyses that incorporate not only drug acquisition costs but also the economic impact of differences in efficacy, speed of onset, and adverse event profiles to fully elucidate the value proposition of this compound in various clinical settings.
References
- 1. ClinPGx [clinpgx.org]
- 2. news-medical.net [news-medical.net]
- 3. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Efficacy and Costs of Three Pharmacotherapies for Patent Ductus Arteriosus Closure in Premature Infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Common Clinical and Practical Questions on the Use of Intravenous this compound for the Treatment of Patent Ductus Arteriosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. COMPARING KETOROLAC TO IBUPROFEN FOR POSTOPERATIVE PAIN: A RANDOMIZED CLINICAL TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analgesic Efficacy of Intravenous Ibuprofen in the Treatment of Postoperative Acute Pain: A Phase III Multicenter Randomized Placebo-ControlledDouble-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. l.georges.free.fr [l.georges.free.fr]
- 10. endeavorct.com [endeavorct.com]
- 11. Clinical experience with intravenous this compound in the pharmacologic closure of patent ductus arteriosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Models for clinical assessment of oral analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analgesic agents and strategies in the dental pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Controlled trial of two nonsteroidal anti-inflammatory drugs in postoperative pain relief: a 12-hour evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
A Comparative Analysis of Gastrointestinal Side Effects: Ibuprofen Lysine vs. Standard Ibuprofen
For researchers and drug development professionals, understanding the nuanced differences in the safety profiles of drug formulations is paramount. This guide provides a detailed comparative study of the gastrointestinal (GI) side effects associated with ibuprofen lysine and standard ibuprofen. By examining key experimental data and methodologies, this document aims to offer an objective overview to inform future research and development.
Executive Summary
Ibuprofen, a cornerstone non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic and anti-inflammatory properties. However, its use is often associated with a risk of gastrointestinal complications. This compound, a salt formulation, was developed to enhance the drug's solubility and absorption, potentially leading to a faster onset of action. This guide delves into the comparative gastrointestinal safety of these two formulations. Evidence from clinical trials suggests that while this compound offers pharmacokinetic advantages, its gastrointestinal side effect profile is largely comparable to that of standard ibuprofen acid. A key endoscopic study, however, indicates that this compound may be less injurious to the gastric and duodenal mucosa than aspirin, providing some context for its relative GI tolerability.
Quantitative Data on Gastrointestinal Effects
A direct comparison of gastrointestinal mucosal damage between this compound and placebo was conducted in a randomized, single-blind, placebo-controlled endoscopic study. The results are summarized below.
Table 1: Endoscopic Evaluation of Gastric and Duodenal Mucosal Injury
| Treatment Group (n=15 per group) | Mean Gastric Hemorrhage Score | Mean Gastric Erosion Score | Incidence of Duodenal Erosions |
| Ibuprofen Lysinate (800 mg/day) | Significantly higher than placebo | Significantly higher than placebo | 6% |
| Placebo | - | - | 0% |
| Acetylsalicylic Acid (ASA) (2000 mg/day) | Significantly higher than placebo and Ibuprofen Lysinate | Significantly higher than placebo and Ibuprofen Lysinate | 64% |
Data from Müller P, Simon B. (1994).[1]
In a separate study focused on postoperative dental pain, the overall incidence of adverse events was similar between this compound and ibuprofen acid, with all events being mild to moderate and considered unrelated to the treatment.[2]
Experimental Protocols
Endoscopic Study of Gastric and Duodenal Mucosa
Objective: To compare the incidence and severity of gastric and duodenal mucosal irritation following the administration of ibuprofen lysinate, acetylsalicylic acid (ASA), and placebo in healthy subjects.[1]
Methodology:
-
Study Design: A single-blind, randomized, controlled study.
-
Participants: 45 healthy male volunteers were randomized into three groups of 15.
-
Treatment:
-
Group 1: Ibuprofen lysinate (800 mg/day)
-
Group 2: Acetylsalicylic acid (2000 mg/day)
-
Group 3: Placebo
-
-
Duration: 3 consecutive days.
-
Assessment: Gastric and duodenal mucosal injury were assessed endoscopically. The severity of mucosal erosions and hemorrhages was graded on a 0-4 scale.
Postoperative Dental Pain Study
Objective: To compare the analgesic efficacy, onset of action, and safety of a single dose of ibuprofen lysinate versus ibuprofen acid and placebo in patients with acute postoperative dental pain.[2]
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center, parallel-group, single-dose study.
-
Participants: 351 adult patients (18–60 years) undergoing extraction of one or more third molars.
-
Treatment:
-
Ibuprofen lysinate (N=141)
-
Ibuprofen acid (N=139)
-
Placebo (N=71)
-
-
Assessment of Safety: Monitoring and recording of all adverse events. The tolerability of the treatments was assessed by the investigators.
Mechanism of NSAID-Induced Gastropathy
The primary mechanism by which NSAIDs, including both ibuprofen and this compound, can cause gastrointestinal damage is through the inhibition of cyclooxygenase (COX) enzymes. This inhibition leads to a reduction in the synthesis of prostaglandins, which play a crucial role in protecting the gastric mucosa.
Experimental Workflow Diagrams
The workflows for the key comparative studies are illustrated below.
Conclusion
Based on the available evidence, this compound and standard ibuprofen exhibit a similar gastrointestinal side effect profile in short-term use for acute pain. The primary advantage of this compound lies in its rapid absorption, which may lead to a faster onset of analgesic effects. The endoscopic data suggests that while ibuprofen formulations do cause more gastric irritation than placebo, this compound is significantly less damaging to the gastric and duodenal mucosa than high-dose aspirin.[1] For drug development professionals, this indicates that while the lysine salt formulation may not completely eliminate the risk of NSAID-induced gastropathy, it does not appear to exacerbate it and maintains a comparable safety profile to standard ibuprofen. Future research could focus on long-term comparative studies to more definitively elucidate any subtle differences in the gastrointestinal tolerability of these two formulations.
References
- 1. Effects of ibuprofen lysinate and acetylsalicylic acid on gastric and duodenal mucosa. Randomized single-blind placebo-controlled endoscopic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Randomized, Double-Blind, Placebo-Controlled Trial of Ibuprofen Lysinate in Comparison to Ibuprofen Acid for Acute Postoperative Dental Pain - PMC [pmc.ncbi.nlm.nih.gov]
Ibuprofen Lysinate Demonstrates Superior Enantioselective Pharmacokinetic Profile Compared to Racemic Ibuprofen
A detailed comparison of the pharmacokinetic profiles of ibuprofen lysine and standard racemic ibuprofen reveals significant differences in their enantioselective behavior. This compound exhibits a more rapid absorption and higher plasma concentrations of the pharmacologically active S-(+)-ibuprofen enantiomer, suggesting a potential for a faster onset of therapeutic effect.
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is a chiral compound that exists as two enantiomers: S-(+)-ibuprofen and R-(-)-ibuprofen. The S-(+)-enantiomer is responsible for the majority of the desired anti-inflammatory and analgesic effects. The R-(-)-enantiomer is significantly less active and undergoes a unidirectional metabolic inversion to the S-(+)-enantiomer in the body. The rate and extent of this chiral inversion can influence the overall therapeutic efficacy of ibuprofen formulations. This compound is a salt formulation designed to enhance the dissolution and absorption of ibuprofen.
Comparative Pharmacokinetic Parameters
A review of pharmacokinetic data from studies comparing this compound with racemic ibuprofen demonstrates a clear advantage for the lysine salt in achieving a more rapid and efficient delivery of the active S-enantiomer.
| Pharmacokinetic Parameter | S-(+)-Ibuprofen | R-(-)-Ibuprofen |
| Ibuprofen Lysinate | Racemic Ibuprofen | |
| Cmax (μg/mL) | 22.39 ± 5.33 | 19.97 ± 3.19 |
| Tmax (hours) | 0.5 | 1.33 |
| AUC0-t (μg·h/mL) | 74.83 ± 16.69 | 74.64 ± 14.80 |
| AUC0-∞ (μg·h/mL) | 77.46 ± 19.33 | 76.98 ± 17.13 |
Table 1: Mean (±SD) pharmacokinetic parameters for S-(+)- and R-(-)-ibuprofen following oral administration of a single dose of ibuprofen lysinate suspension versus a racemic ibuprofen base suspension, each equivalent to 400 mg of ibuprofen, to 24 healthy volunteers under fasting conditions.[1]
The data clearly indicates that while the overall exposure to the active S-enantiomer (as measured by AUC) is similar between the two formulations, ibuprofen lysinate results in a significantly shorter time to reach the maximum plasma concentration (Tmax)[1]. The Tmax for S-ibuprofen was more than twice as fast for the lysinate formulation (0.5 hours) compared to the standard ibuprofen (1.33 hours)[1]. Furthermore, the maximum plasma concentration (Cmax) of S-ibuprofen was also higher with ibuprofen lysinate[1].
Interestingly, the bioavailability of the R-enantiomer was notably higher for the lysinate formulation, as evidenced by the greater Cmax and AUC values[1]. This suggests that the absorption of both enantiomers is enhanced with the lysine salt. The faster and higher absorption of the R-enantiomer can contribute to a larger pool of this isomer available for metabolic conversion to the active S-enantiomer.
The extent of the R-to-S inversion can be influenced by the absorption rate[2]. A faster absorption, as seen with ibuprofen lysinate, may lead to a more rapid presentation of the R-enantiomer to the metabolic enzymes responsible for the chiral inversion, potentially enhancing the overall availability of the active S-form.
Experimental Protocols
The presented data is derived from a randomized, open-label, single-dose, crossover study under fasting conditions.
-
Study Design: The study followed a balanced, two-period, two-sequence crossover design. A washout period of at least one week separated the two treatment periods.
-
Subjects: The study enrolled 24 healthy adult volunteers. All participants provided informed consent before the study commencement.
-
Dosing: Subjects received a single oral dose of either an ibuprofen lysinate pediatric suspension or a standard ibuprofen base pediatric suspension. Each dose was equivalent to 400 mg of ibuprofen.
-
Blood Sampling: A series of 18 blood samples were collected from each volunteer at predetermined time points following drug administration.
-
Bioanalytical Method: Plasma concentrations of S-(+)- and R-(-)-ibuprofen were determined using a validated enantioselective high-performance liquid chromatography (HPLC) method.
Experimental Workflow
The following diagram illustrates the typical workflow of a clinical pharmacokinetic study designed to compare different drug formulations.
Figure 1: Experimental workflow for a crossover pharmacokinetic study.
Signaling Pathways and Logical Relationships
The enhanced pharmacokinetic profile of this compound can be attributed to the physicochemical properties of the lysine salt.
Figure 2: Logical relationship of this compound's properties.
References
- 1. Ibuprofen lysinate, quicker and less variable: relative bioavailability compared to ibuprofen base in a pediatric suspension dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of ibuprofen enantiomers in humans following oral administration of tablets with different absorption rates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Ibuprofen Lysine
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Ibuprofen Lysine, a common non-steroidal anti-inflammatory drug (NSAID) used in research. Adherence to these guidelines is critical for protecting laboratory personnel, the environment, and ensuring regulatory compliance.
Hazard and Precautionary Overview
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also considered harmful to aquatic life.[2] Therefore, proper disposal is not just a regulatory requirement but a crucial step in minimizing environmental contamination.[3][4] The primary disposal recommendation is to treat this compound as a hazardous or special waste and dispose of it at a designated collection point.[2][5]
Quantitative Disposal Data
While specific quantitative thresholds for this compound disposal are not explicitly defined in safety data sheets, the guiding principle is to treat all quantities as hazardous waste. Waste generators must adhere to federal, state, and local regulations to ensure accurate classification and disposal.[6]
| Parameter | Guideline | Source |
| EPA Waste Classification | Generators must determine if waste is hazardous per 40 CFR 261.3. | [6] |
| Aquatic Toxicity | Harmful to aquatic life. | [2] |
| Disposal Precautionary Code | P501: Dispose of contents/container to hazardous or special waste collection point. | [1][2][5] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe handling and disposal of this compound waste in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE to prevent skin and eye contact, and inhalation of dust.[5]
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect clothing and skin.
-
Respiratory Protection: Use a respirator if there is a risk of dust formation.[5]
Waste Segregation and Collection
Proper segregation is a critical first step in laboratory waste management.[7]
-
Solid Waste:
-
Liquid Waste:
-
If this compound is in a solution, collect it in a designated hazardous liquid waste container.
-
Do not mix with other incompatible waste streams.
-
-
Sharps Waste:
Spill Management
In the event of a spill, follow these procedures to contain and clean up the material safely.
-
Evacuate and Ventilate: Ensure the area is well-ventilated.[5]
-
Containment: Prevent the spill from spreading and ensure it does not enter drains or waterways.[6][10]
-
Cleanup:
Storage of Waste
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[8]
-
Ensure containers are clearly labeled with "Hazardous Waste" and the contents (this compound).
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.[6]
Final Disposal
The final disposal of this compound waste must be handled by professionals to ensure compliance with all regulations.
-
Arrange for a pickup with a licensed hazardous material disposal company.[10]
-
Alternatively, the product may be incinerated in a facility equipped with an afterburner and scrubber.[10]
-
Never dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.[3][10]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical workflow from waste generation to final disposal.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. echemi.com [echemi.com]
- 2. download.basf.com [download.basf.com]
- 3. Ibuprofen Contamination: A Challenge for Health and the Environment | Nanogap [nanogap.es]
- 4. Ibuprofen: Toxicology and Biodegradation of an Emerging Contaminant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. download.basf.com [download.basf.com]
- 6. aksci.com [aksci.com]
- 7. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 8. odu.edu [odu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. cleanchemlab.com [cleanchemlab.com]
Essential Safety and Logistics for Handling Ibuprofen Lysine
For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Ibuprofen Lysine, including personal protective equipment (PPE) recommendations, operational plans for safe use, and compliant disposal procedures.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4] It may also be harmful if swallowed.[1][2][4] Therefore, adherence to strict safety protocols and the use of appropriate PPE is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4][5] | To prevent eye contact which can cause serious irritation.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (inspected prior to use) and impervious, fire/flame-resistant clothing.[4][5] A lab coat should be worn. | To prevent skin irritation upon contact.[1][2][3] |
| Respiratory Protection | NIOSH-approved N100 or CEN-approved FFP3 particulate respirators should be used as a backup to engineering controls.[5] If a respirator is the sole means of protection, a full-face supplied air respirator is required.[5][6] | To avoid inhalation of dust particles which may cause respiratory irritation.[1][2][3] |
Engineering Controls
| Control Type | Specification |
| Ventilation | A laboratory fume hood or other form of local exhaust ventilation should be utilized.[5] |
| General Practice | Facilities should be equipped with an eyewash fountain.[3] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound to minimize exposure and ensure a safe laboratory environment.
Workflow for Handling this compound
Step-by-Step Handling Procedures
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.
-
Put on all required PPE as specified in the table above.
-
Prepare the designated workspace, ensuring the fume hood is functioning correctly.
-
-
Handling :
-
In Case of a Spill :
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Pathway
Disposal Procedures
-
Chemical Waste :
-
Contaminated PPE :
By adhering to these safety and logistical guidelines, laboratory professionals can minimize the risks associated with handling this compound and ensure a safe and compliant research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
